Pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWVGJYEJSRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
190201-51-5 | |
| Record name | Pyrimidine, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID1051228 | |
| Record name | Pyrimidine | |
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Molecular Weight |
80.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid | |
| Record name | Pyrimidine | |
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| Record name | Pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1000 mg/mL at 25 °C | |
| Record name | Pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
12.9 [mmHg] | |
| Record name | Pyrimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
289-95-2, 25247-63-6 | |
| Record name | Pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrimidine dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrimidine | |
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| Record name | Pyrimidine, dimer | |
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| Record name | PYRIMIDINE | |
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| Record name | Pyrimidine | |
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| Record name | Pyrimidine | |
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| Record name | Pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CXK5Q32L | |
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| Record name | Pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22 °C | |
| Record name | Pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Biochemical Divergence of Purines and Pyrimidines: A Guide for Therapeutic Targeting
Executive Summary
In drug discovery, the distinction between purines and pyrimidines extends far beyond their roles as base-pairing partners in nucleic acids. For the medicinal chemist and systems biologist, these two classes of heterocycles represent fundamentally different metabolic economies. Purines are energetically expensive, bicyclic structures synthesized via a complex "ribose-first" scaffold, heavily reliant on salvage pathways to prevent metabolic exhaustion. Pyrimidines are monocyclic, cheaper to synthesize via a "ring-first" mechanism, and degrade into highly soluble metabolites.
This guide dissects these differences to illuminate vulnerabilities in oncological and immunological targets. We move beyond basic definitions to explore the structural constraints, biosynthetic logic, and catabolic fates that drive modern antimetabolite design.
Part 1: Structural and Physicochemical Divergence
The structural architecture of these bases dictates their binding modes in enzyme pockets and their physicochemical behavior in solution.
The Scaffold Difference
-
Purines (Adenine, Guanine): A fused pyrimidine-imidazole ring system (9 atoms).[1] The glycosidic bond forms at N9 . This larger surface area allows for significant pi-pi stacking interactions, which stabilizes the DNA double helix but also makes purines more prone to intercalation by planar toxins (e.g., doxorubicin).
-
Pyrimidines (Cytosine, Thymine, Uracil): A single six-membered ring (6 atoms).[1][2] The glycosidic bond forms at N1 . Their smaller size requires precise positioning for effective hydrogen bonding.
Physicochemical Comparison Table
| Feature | Purines (A, G) | Pyrimidines (C, T, U) | Drug Design Implication |
| Ring System | Fused Bicyclic (Imidazothis compound) | Monocyclic (Diazine) | Purine analogs often require larger binding pockets; this compound analogs fit tighter steric constraints. |
| Glycosidic Linkage | N9 to C1' of Ribose | N1 to C1' of Ribose | Critical for designing nucleoside analogs (e.g., defining the "sugar-mimic" attachment point). |
| Solubility (pH 7) | Low to Moderate | Moderate to High | Purine-based drugs often require salt forms (e.g., mesylates) to improve bioavailability. |
| Pi-Stacking Energy | High | Low | Purines contribute more to the thermodynamic stability of DNA/RNA duplexes. |
| pKa (Dominant N) | N1 (Adenine) ≈ 4.2; N7 (Guanine) ≈ 3.3 | N3 (Cytosine) ≈ 4.4; N3 (Thymine) ≈ 9.8 | Affects protonation state in acidic tumor microenvironments (pH 6.5–6.9). |
Part 2: Metabolic Asymmetry (De Novo Biosynthesis)
The most critical distinction for drug development is the biosynthetic logic .
Purines: The "Ribose-First" Strategy
Purine synthesis is an 11-step, energy-intensive process occurring in the cytosol. The ring is built atom-by-atom directly onto the ribose sugar (PRPP).
-
Key Enzyme Complex: The Purinosome . Under conditions of purine depletion, enzymes cluster to channel unstable intermediates.
-
Energy Cost: High (~6 ATP equivalents per IMP).
-
Regulation: Tightly feedback-inhibited by AMP/GMP at the PRPP amidotransferase step.
Pyrimidines: The "Ring-First" Strategy
This compound synthesis is a simpler, 6-step process.[3] The ring is fully assembled as Orotate before being attached to the ribose.[3]
-
Key Enzyme Complex: CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).
-
Energy Cost: Lower (~2 ATP for the ring structure).
-
Compartmentalization: Mostly cytosolic, but Dihydroorotate Dehydrogenase (DHODH) is located on the inner mitochondrial membrane —a unique vulnerability targeted by drugs like Leflunomide.
Visualization: Biosynthetic Logic Flow
Figure 1: Contrast of biosynthetic logic.[4][5] Note the Purine pathway builds upon the ribose (PRPP), while Pyrimidines synthesize the ring independently before attachment.[3] The mitochondrial step in pyrimidines (DHODH) is a unique therapeutic target.
Part 3: The Salvage Economy
Because purine synthesis is energetically "expensive," cells rely heavily on salvage pathways to recycle bases. Pyrimidines are less reliant on salvage.
-
Purine Salvage: Catalyzed by HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) and APRT .
-
Drug Relevance: In cancers deficient in de novo synthesis (e.g., MTAP-deleted tumors), inhibiting the salvage pathway is synthetic lethal. Conversely, drugs like 6-Mercaptopurine (6-MP) require HGPRT to be activated into their toxic nucleotide forms.
-
-
This compound Salvage: Catalyzed by uridine-cytidine kinase. While functional, it is less critical for cell survival than purine salvage, making purine salvage enzymes higher-value targets in oncology.
Part 4: Catabolic End-Games and Toxicology
The degradation pathways determine the toxicity profile of antimetabolites and the pathology of metabolic diseases.
The Solubility Cliff
-
Pyrimidines: Degrade to
-alanine and -aminoisobutyrate .[6][7]-
Outcome: These are highly water-soluble, non-toxic, and can enter the TCA cycle (as Succinyl-CoA).
-
Implication: this compound-based drugs rarely cause crystal nephropathy compared to purine analogs.
-
Figure 2: The "Solubility Cliff." Purine catabolism ends in insoluble Uric Acid (toxicity risk), whereas Pyrimidines degrade into soluble TCA cycle intermediates.[6]
Part 5: Validated Experimental Protocol
Kinetic Spectrophotometric Assay for HGPRT Activity
Context: This protocol measures the activity of the purine salvage enzyme HGPRT.[8][10] It is a self-validating kinetic assay because it couples the production of IMP (invisible) to the reduction of NAD+ (visible at 340nm) via a secondary enzyme, IMP Dehydrogenase (IMPDH). If the curve is not linear, the assay is invalid (e.g., substrate depletion).
Application: Screening for HGPRT deficiency (Lesch-Nyhan) or assessing salvage capacity in cancer cell lines.
Reagents
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 12 mM MgCl2.
-
Substrates: 1 mM Hypoxanthine, 5 mM PRPP (dimagnesium salt).
-
Coupling System: 1 mM NAD+, 0.2 Units recombinant IMP Dehydrogenase (IMPDH).
-
Sample: Cell lysate (clarified at 12,000 x g).
Protocol Steps
-
Blanking: In a UV-transparent 96-well plate, add 180 µL Reaction Buffer and 10 µL Cell Lysate. Incubate at 37°C for 5 minutes to consume any endogenous substrates.
-
Initiation: Add 10 µL of Substrate Mix (Hypoxanthine + PRPP + NAD+ + IMPDH).
-
Self-Validation Check: Run a "No PRPP" control well. If absorbance increases, the lysate contains interfering dehydrogenases.
-
-
Measurement: Immediately place in a plate reader heated to 37°C. Monitor Absorbance at 340 nm every 30 seconds for 20 minutes.
-
Analysis:
-
Calculate the slope (
) of the linear portion. -
Use Beer-Lambert Law (
) to convert to nmol IMP formed/min/mg protein.
-
Why this works:
References
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Nucleotide Biosynthesis. Biochemistry (5th ed.). NCBI Bookshelf.
-
[Link]
-
-
Yin, J., et al. (2018). Purine metabolism in the development of cancer.
-
[Link]
-
-
Loffler, M., et al. (2016). This compound pathways in health and disease. Trends in Molecular Medicine.
-
Thermo Fisher Scientific. (n.d.).[12] Nucleotide Analysis by HPLC. Application Note.
Sources
- 1. thoughtco.com [thoughtco.com]
- 2. sciencequery.com [sciencequery.com]
- 3. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine and this compound Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ignoucorner.com [ignoucorner.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 9. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 10. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Metabolic Engineering of Pyrimidine Nucleotide Biosynthesis: A Technical Guide for Therapeutic Targeting
Executive Summary: The Metabolic Switch
In the context of oncology and immunology, pyrimidine metabolism is not merely a housekeeping function; it is a regulated checkpoint of cellular proliferation. Resting cells largely rely on the salvage pathway to maintain nucleotide pools with minimal energy expenditure.[1] Conversely, rapidly proliferating cells (neoplastic or activated T-cells) undergo a "metabolic switch," upregulating the de novo pathway to meet the high demand for RNA/DNA synthesis and UDP-sugar glycosylation.
This guide dissects the molecular architecture of these pathways, providing a blueprint for therapeutic intervention and experimental validation.
The De Novo Assembly Line: Mechanism & Regulation
The de novo biosynthesis of UMP (Uridine Monophosphate) is a six-step process requiring significant ATP investment. It is unique because it spans two cellular compartments: the cytosol and the mitochondria.
The CAD Complex (The Rate-Limiting Entry)
In mammals, the first three steps are catalyzed by a 243 kDa trifunctional cytosolic protein complex known as CAD :
-
Carbamoyl Phosphate Synthetase II (CPSII): Uses Glutamine, HCO3-, and 2 ATP to form Carbamoyl Phosphate.[1][2] This is the committed step.
-
Aspartate Transcarbamoylase (ATCase): Condenses Carbamoyl Phosphate with Aspartate to form Carbamoyl Aspartate.[2]
-
Dihydroorotase (DHOase): Cyclizes Carbamoyl Aspartate to Dihydroorotate (DHO).[1][2]
Expert Insight: CAD is the primary regulatory node. It is allosterically activated by PRPP (Phosphoribosyl pyrophosphate) and inhibited by UTP/CTP (feedback inhibition).[2] Phosphorylation by MAPK (at Thr456) or mTORC1 (via S6K1 at Ser1859) desensitizes CAD to feedback inhibition, driving flux in cancer cells [1].
DHODH: The Mitochondrial Link
Dihydroorotate (DHO) enters the mitochondria, where Dihydroorotate Dehydrogenase (DHODH) converts it to Orotate.[1][2][3]
-
Mechanism: DHODH is located on the inner mitochondrial membrane.[4] It couples the oxidation of DHO to the reduction of Ubiquinone (Coenzyme Q) to Ubiquinol.
-
Therapeutic Relevance: Because DHODH relies on the electron transport chain (ETC) for ubiquinone regeneration, it links respiration to proliferation. In hypoxic tumors, this step becomes a bottleneck, making DHODH inhibitors (e.g., Brequinar, Leflunomide) highly potent [2].
UMPS: The Final Fusion
Orotate returns to the cytosol and is converted to UMP by the bifunctional enzyme UMP Synthase (UMPS) , which possesses both Orotate Phosphoribosyltransferase (OPRT) and OMP Decarboxylase (OMPDC) activities.
Visualization: De Novo Pathway Architecture
Figure 1: The De Novo this compound Biosynthesis Pathway. Note the compartmentalization of DHODH and the feedback inhibition loop.
The Salvage Pathway: Recycling & Resistance
The salvage pathway recycles nucleosides (Uridine, Cytidine, Thymidine) from the extracellular environment or degradative processes.[1][5] This pathway is energetically "cheap" but critical for resistance against de novo inhibitors.
Key Enzymes & Transporters[4]
-
Transport: Nucleosides are hydrophilic and require transporters.
-
hENTs (Equilibrative Nucleoside Transporters): Passive transport (e.g., hENT1 is the primary gatekeeper for Gemcitabine entry).
-
hCNTs (Concentrative Nucleoside Transporters): Na+-dependent active transport.
-
-
Kinases:
Expert Insight: The salvage pathway is the primary mechanism of resistance to DHODH inhibitors. If the tumor microenvironment contains high levels of uridine (e.g., from necrotic tissue), cancer cells will bypass DHODH blockade by upregulating UCK2 [3].
Visualization: Salvage & Transport
Figure 2: this compound Salvage and Drug Entry. Highlighting the role of hENT transporters and UCK kinases in both natural salvage and nucleoside analog activation.
Experimental Frameworks: Validating the Pathway
To rigorously study these pathways, one must measure the flux (rate of turnover), not just steady-state metabolite levels.
Protocol 1: Stable Isotope Tracing (Flux Analysis)
Objective: Distinguish between de novo synthesis and salvage contribution.
-
Tracer Selection:
-
Use [Amide-15N]-Glutamine : The amide nitrogen is incorporated into the this compound ring only via the de novo pathway (CPSII step).
-
Use [U-13C]-Glucose : Tracks ribose incorporation (PRPP) and general carbon flux.
-
-
Cell Culture:
-
Seed cells (e.g., 5x10^5) in 6-well plates.
-
Replace media with tracer-supplemented media for 2h, 4h, and 24h (kinetic timepoints).
-
-
Metabolite Extraction (Crucial Step):
-
Rapid Quenching: Wash cells with ice-cold saline. Immediately add 80% Methanol (-80°C) .
-
Rationale: Nucleotides turn over in seconds. Slow quenching leads to ATP hydrolysis and data artifacts.
-
-
LC-MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory. C18 columns retain nucleotides poorly.
-
Detection: Triple Quadrupole MS in MRM (Multiple Reaction Monitoring) mode.
-
Data Output: Calculate the M+1 (15N) isotopologue fraction of UMP/UTP. High M+1 indicates active de novo synthesis [4].
-
Protocol 2: DHODH Enzymatic Assay
Objective: Screen for DHODH inhibitors (e.g., Brequinar analogs).
-
Preparation: Isolate mitochondria or use recombinant human DHODH.
-
Reaction Mix:
-
Mechanism: DHODH reduces CoQ, which in turn reduces DCIP.
-
Readout: Measure the decrease in absorbance at 600 nm (DCIP reduction). Loss of color = Enzyme Activity.
-
Validation: Use Brequinar (100 nM) as a positive control for inhibition.
Therapeutic Targeting & Resistance[6]
The duality of this compound metabolism offers two distinct therapeutic strategies: blocking synthesis (De Novo) or introducing false substrates (Salvage).
Comparative Therapeutic Table
| Target | Drug Class | Example Agents | Mechanism of Action | Primary Resistance Mechanism |
| DHODH | De Novo Inhibitor | Brequinar, Leflunomide | Depletes UMP pools; induces "differentiation blockade" in AML. | Upregulation of DHODH copy number; Increased salvage (Uridine uptake). |
| TS (Thymidylate Synthase) | Downstream Antimetabolite | 5-Fluorouracil (5-FU) | Irreversible inhibition of dTMP synthesis (Thymineless death). | Upregulation of TS expression; DPD (Dihydrothis compound dehydrogenase) overexpression. |
| Ribonucleotide Reductase | De Novo/Salvage | Hydroxyurea | Blocks conversion of NDPs to dNDPs (DNA precursors). | RRM2 subunit overexpression.[6] |
| DNA Polymerase | Nucleoside Analog (Salvage) | Gemcitabine, Cytarabine | Mimics dCTP; incorporates into DNA causing chain termination. | Downregulation of hENT1 (transport) or dCK (activation). |
The "Uridine Rescue" Phenomenon
In preclinical models, the efficacy of DHODH inhibitors must be validated by a "Uridine Rescue" experiment.[4]
-
Method: Treat cells with Inhibitor +/- Uridine (100 µM).[4]
-
Interpretation: If Uridine fully restores viability, the drug is on-target (specific to de novo synthesis). If toxicity persists, the drug has off-target effects (e.g., general mitochondrial toxicity).
References
-
Deciphering CAD: Structure and function of a mega-enzymatic this compound factory. Source: Digital CSIC (2021). URL:[Link]
-
This compound Salvage: Physiological Functions and Interaction. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Source: PubMed Central (2018). URL:[Link]
-
Mechanisms of Resistance to Nucleoside Analogue Inhibitors. Source: Bentham Science. URL:[Link]
Sources
- 1. This compound Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Biallelic mutations in CAD, impair de novo this compound biosynthesis and decrease glycosylation precursors - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of pyrimidine nucleobases
Discovery and History of Pyrimidine Nucleobases: A Technical Retrospective
Executive Summary
This technical guide reconstructs the discovery of the this compound nucleobases—Cytosine (C), Thymine (T), and Uracil (U)—not merely as a chronological sequence, but as an evolution of chemical isolation and structural elucidation. For the modern drug developer, understanding the historical "deconstruction" of the this compound ring (
We examine the transition from crude acid hydrolysis of "nuclein" (late 19th century) to the precise synthetic validation by Emil Fischer, culminating in the mechanistic targeting of thymidylate synthase in oncology.
The Chemical Foundation: From Uric Acid to the this compound Ring
Before the isolation of the canonical bases, the chemical scaffold was established through the study of uric acid. The term "this compound" was coined by Adolf Pinner in 1885, combining "Pyridine" and "Amidine" to describe the 1,3-diazine ring system.
The "Mother" Substance
-
1776: Carl Wilhelm Scheele isolates Uric Acid from kidney stones.
-
1818: Brugnatelli oxidizes uric acid to isolate Alloxan , a this compound derivative.
-
1830s: Liebig and Wöhler demonstrate that uric acid derivatives (alloxan, barbituric acid) share a common stable nucleus.
Technical Insight (Stability): The aromatic stability of the this compound ring (6
The Canonical Triad: Isolation and Identification
The primary isolation of the bases is attributed to Albrecht Kossel (Nobel Prize, 1910) and his students at the University of Marburg and later Heidelberg.
Thymine (1893)
-
Researchers: Albrecht Kossel and Albert Neumann.
-
Source: Calf thymus glands (rich in DNA).
-
Methodology: Acid hydrolysis of "nuclein" followed by precipitation.
-
Naming: Derived from Thymus.
-
Chemical Logic: They distinguished Thymine from other bases by its high resistance to solubility in water and its ability to form distinctive sublimate crystals.
Cytosine (1894)
-
Researchers: Albrecht Kossel and Albert Neumann.
-
Source: Hydrolysis products of calf thymus.
-
Differentiation: Unlike Thymine, Cytosine formed insoluble double salts with platinum chloride (
) and gold chloride, a standard characterization technique of the era. -
Structure Confirmation: Validated when nitrous acid deamination converted Cytosine into Uracil, proving the presence of an exocyclic amino group.
Uracil (1900)[1][2]
-
Source: Yeast nuclein (RNA).
-
Significance: Ascoli’s discovery marked the chemical distinction between "thymus nucleic acid" (DNA) and "yeast nucleic acid" (RNA). Uracil was identified as the demethylated analog of Thymine.[2]
Structural Elucidation & Tautomerism
The correct assignment of the keto-enol tautomers was the final hurdle in understanding this compound reactivity.
-
The Problem: Early structures (1900-1940) often favored the enol (hydroxyl) forms.
-
The Resolution: X-ray crystallography and UV spectroscopy later confirmed that under physiological conditions (pH 7.4), the keto (lactam) forms predominate.
-
Impact on DNA Model: This was the critical correction Jerry Donohue provided to Watson and Crick in 1953, allowing for the correct hydrogen bonding pairs (A=T, G≡C).
Table 1: Comparative Discovery & Properties
| Nucleobase | Year | Discoverer | Source Material | Key Chemical Characteristic |
| Thymine | 1893 | Kossel & Neumann | Calf Thymus | Methylated at C5; Hydrophobic character. |
| Cytosine | 1894 | Kossel & Neumann | Calf Thymus | Exocyclic amine at C4; Deaminates to Uracil. |
| Uracil | 1900 | Alberto Ascoli | Yeast Nuclein | Lacks C5 methyl; Exclusive to RNA.[2] |
| 5-FU | 1957 | Heidelberger | Synthetic | Fluorine at C5 mimics Hydrogen but blocks methylation. |
Experimental Protocols: Historical vs. Modern
Protocol A: Historical Isolation (The Kossel Method)
Context: This method relies on the differential solubility of silver salts to separate purines from pyrimidines.
-
Hydrolysis: Boil 500g of thymus tissue in 30% Sulfuric Acid (
) for 4 hours. -
Purine Removal: Neutralize with Baryta water (
). Add Silver Nitrate ( ).-
Observation: Purines precipitate as silver salts in acidic conditions. Filter these out.
-
-
This compound Precipitation: Alkalinize the filtrate with more Baryta.
-
Crystallization: Decompose the silver precipitate with Hydrogen Sulfide (
). Evaporate the filtrate to obtain crude this compound crystals. -
Differentiation: Treat crude crystals with Nitric Acid (
). Thymine crystallizes out first; Cytosine remains in the mother liquor.
Protocol B: Modern Synthetic Characterization (HPLC-UV)
Context: Used for purity validation in drug development.
-
Mobile Phase Prep: 10 mM Ammonium Acetate (pH 5.5) with 1% Methanol.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5
. -
Detection: UV-Vis at 260 nm (absorbance max for pyrimidines).
-
Elution Order: Cytosine (most polar) elutes first
Uracil Thymine (least polar due to C5-methyl).
From Discovery to Therapeutics: The 5-FU Pathway
The history of pyrimidines culminated in 1957 when Charles Heidelberger synthesized 5-Fluorouracil (5-FU). Observing that rat hepatomas utilized Uracil more avidly than normal liver cells, Heidelberger substituted the Hydrogen at C-5 with Fluorine.[4]
-
Mechanism: The Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å), allowing the enzyme Thymidylate Synthase (TS) to accept 5-FU. However, the C-F bond is too strong to be broken, trapping the enzyme in a "dead-end" ternary complex and halting DNA synthesis.
Visualizations
Figure 1: Timeline of this compound Discovery
Caption: The evolution from natural product isolation (Uric Acid) to canonical base identification and synthetic therapeutics.
Figure 2: Mechanism of Action - 5-FU Inhibition
Caption: 5-FU metabolite (FdUMP) forms a covalent, irreversible complex with Thymidylate Synthase, blocking DNA replication.
References
-
Kossel, A. (1910).[6] The Chemical Composition of the Cell Nucleus. Nobel Lecture. NobelPrize.org. Link
-
Ascoli, A. (1900).[1] Über das Nuclein der Hefe (On the Nuclein of Yeast). Zeitschrift für Physiologische Chemie.[7] 7
-
Heidelberger, C., et al. (1957).[5] Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature, 179, 663–666. Link
-
Pinner, A. (1885).[8] Über Pyrimidin. Berichte der deutschen chemischen Gesellschaft. 8[9][10]
-
Fischer, E. (1902).[10] Syntheses in the Purine and Sugar Group. Nobel Lecture. NobelPrize.org. Link
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The Cornerstone of the Code: An In-depth Technical Guide to the Role of Pyrimidines in the Chemical Structure of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidines, a fundamental class of nitrogen-containing heterocyclic organic compounds, are integral to the structure and function of nucleic acids, the very blueprints of life.[1] This guide provides a comprehensive exploration of the chemical and structural roles of pyrimidine bases—cytosine, thymine, and uracil—in DNA and RNA. We will delve into the nuanced stereochemistry that dictates their specific pairing with purines, the profound impact of this pairing on the stability of the double helix, and the critical distinction between thymine and uracil that underlies the functional divergence of DNA and RNA. Furthermore, we will examine the broader implications of this compound chemistry in the context of drug development, highlighting how targeting this compound metabolism and function can lead to novel therapeutic interventions.
The Fundamental Architecture: Understanding the this compound Ring
At its core, a this compound is an aromatic heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.[1][2] This planar, single-ring structure is the foundational scaffold for several vital biomolecules, most notably the nucleobases that constitute our genetic material.[1] The presence of nitrogen atoms within the ring imparts specific chemical properties, including aromaticity and the capacity for hydrogen bonding, which are crucial for the stability of DNA and RNA.[1]
The three primary this compound bases found in nucleic acids are cytosine (C), thymine (T), and uracil (U).[1] While cytosine is present in both DNA and RNA, thymine is exclusively found in DNA, and uracil is unique to RNA.[3] These molecules are not simply interchangeable; their distinct chemical substitutions dictate their specific roles in the intricate machinery of the cell.
| This compound Base | Chemical Formula | Found In | Key Structural Features |
| Cytosine | C4H5N3O | DNA & RNA | Amino group at C4, Carbonyl group at C2[4] |
| Thymine | C5H6N2O2 | DNA | Carbonyl groups at C2 and C4, Methyl group at C5[4][5] |
| Uracil | C4H4N2O2 | RNA | Carbonyl groups at C2 and C4[5] |
The Principle of Complementarity: this compound-Purine Base Pairing
The precise and predictable pairing of this compound and purine bases is the cornerstone of the DNA double helix structure, a concept first elucidated by Watson and Crick.[6] This complementarity is not arbitrary but is governed by the specific arrangement of hydrogen bond donors and acceptors on each base.
-
Cytosine (C) pairs with the purine Guanine (G) via three hydrogen bonds .[7] This strong interaction significantly contributes to the thermal stability of the DNA double helix.[8]
-
Thymine (T) in DNA, and Uracil (U) in RNA, pair with the purine Adenine (A) via two hydrogen bonds .[7][8]
This purine-pyrimidine pairing is essential for maintaining the uniform width of the DNA double helix.[9] A purine-purine pair would be too wide, and a this compound-pyrimidine pair too narrow, to fit within the consistent helical structure.
Caption: Purine-Pyrimidine base pairing in DNA.
The Sugar-Phosphate Backbone: The Structural Scaffold
The this compound and purine bases are attached to a sugar-phosphate backbone, which forms the structural framework of nucleic acids.[10][11] This backbone is composed of alternating sugar (deoxyribose in DNA, ribose in RNA) and phosphate groups.[12][13] The nitrogenous bases are linked to the 1' carbon of the sugar molecule. The phosphate groups then form phosphodiester bonds, linking the 5' carbon of one sugar to the 3' carbon of the next.[13] This arrangement creates the characteristic 5' to 3' directionality of a nucleic acid strand.[12] The negatively charged and hydrophilic nature of the phosphate backbone allows for strong interactions with water, contributing to the overall stability of the molecule in an aqueous cellular environment.[10]
Caption: Schematic of the Sugar-Phosphate Backbone.
The Thymine vs. Uracil Dichotomy: A Matter of Stability and Fidelity
The seemingly minor difference between thymine and uracil—a single methyl group at the C-5 position of thymine—has profound implications for the stability and function of DNA and RNA.[5][14]
-
Enhanced Stability: The methyl group in thymine makes it more resistant to oxidative damage and hydrolytic cleavage compared to uracil.[15] This increased chemical stability is crucial for DNA, which serves as the long-term repository of genetic information.[15]
-
Preventing Mutagenesis: Cytosine can spontaneously deaminate to form uracil.[15] In RNA, this is a relatively benign event. However, in DNA, the presence of uracil would lead to a G-U mismatch, which, if not repaired, would result in a C-to-T mutation during replication.[15] The presence of thymine in DNA allows the cellular machinery to recognize and repair uracil as a foreign and damaged base.
This distinction underscores the evolutionary selection of thymine for DNA to ensure the high-fidelity transmission of genetic information across generations.
Beyond Structure: The Role of Pyrimidines in Drug Development
The fundamental role of pyrimidines in nucleic acid synthesis and function makes them attractive targets for therapeutic intervention.[16][17] this compound analogs and derivatives have been successfully developed into a wide range of drugs with diverse pharmacological activities.[16][18]
-
Anticancer Agents: Many anticancer drugs, such as 5-fluorouracil, are this compound analogs that interfere with DNA synthesis and repair in rapidly dividing cancer cells.[19]
-
Antiviral Therapies: Drugs like Zidovudine (AZT), an anti-HIV medication, are nucleoside analogs that inhibit the viral reverse transcriptase enzyme, thereby preventing viral replication.[20]
-
Antibacterial and Antifungal Drugs: this compound derivatives are also utilized as antimicrobial agents that target specific metabolic pathways in bacteria and fungi.[21]
The versatility of the this compound scaffold continues to be explored by medicinal chemists to design novel and more effective therapeutic agents for a wide array of diseases.[17][21]
Experimental Protocols: Analysis of Pyrimidines in Nucleic Acids
Protocol 1: DNA Extraction and Quantification
-
Cell Lysis: Lyse cells using a buffer containing detergents (e.g., SDS) and proteinase K to break open the cell and nuclear membranes and degrade proteins.
-
DNA Precipitation: Precipitate the DNA from the cell lysate using isopropanol or ethanol. The DNA will form a visible pellet upon centrifugation.
-
DNA Wash: Wash the DNA pellet with 70% ethanol to remove residual salts and other contaminants.
-
DNA Resuspension: Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).
-
Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be approximately 1.8 for pure DNA.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Base Composition Analysis
-
DNA Hydrolysis: Hydrolyze the purified DNA sample to its constituent bases using an acid (e.g., formic acid) at high temperature.
-
Sample Preparation: Neutralize the hydrolyzed sample and filter it to remove any particulate matter.
-
HPLC Separation: Inject the prepared sample into an HPLC system equipped with a reverse-phase column. The bases will be separated based on their hydrophobicity.
-
Detection and Quantification: Detect the separated bases using a UV detector. The retention time and peak area of each base can be compared to known standards to determine the relative abundance of each this compound and purine.
Conclusion
Pyrimidines are not merely passive components of nucleic acids; they are active participants in the storage, transmission, and expression of genetic information. Their unique chemical structures dictate the rules of base pairing, ensure the stability of the DNA double helix, and provide a clear distinction between the roles of DNA and RNA. A deep understanding of this compound chemistry is therefore indispensable for researchers and scientists in the fields of molecular biology, genetics, and drug development, as it continues to unlock new avenues for understanding life at its most fundamental level and for designing innovative therapeutic strategies.
References
-
Study.com. (n.d.). This compound | Definition, Bases & Structure. Retrieved from [Link][20]
-
Microbe Notes. (2023, August 3). This compound- Definition, Properties, Structure, Uses. Retrieved from [Link][4]
-
Massive Bio. (2026, January 21). This compound. Retrieved from [Link][1]
-
Study.com. (n.d.). Video: this compound | Definition, Bases & Structure. Retrieved from [Link][3]
-
Biology Reader. (n.d.). Difference Between Thymine and Uracil (with Comparison Chart). Retrieved from [Link][5]
-
Royal Society of Chemistry. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Retrieved from [Link][19]
-
ResearchGate. (2025, August 8). Use of this compound and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link][16]
-
Save My Exams. (2024, December 26). Nucleotides, DNA & RNA, Base Pairing (Edexcel International A Level (IAL) Biology): Revision Note. Retrieved from [Link][7]
-
Reddit. (2024, June 22). Why are the nucleobases in DNA/RNA all this compound or purine derivatives?. Retrieved from [Link][22]
-
Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and this compound Synthesis. Retrieved from [Link][23]
-
YouTube. (2024, November 6). This compound Bases Found in Nucleic Acids; Definition, Types Cytosine, thymine, Uracil)Roles, Function. Retrieved from [Link][8]
-
Biology LibreTexts. (2025, March 17). 5.4: Base Pairing in DNA and RNA. Retrieved from [Link][24]
-
Wikipedia. (n.d.). Sugar phosphates. Retrieved from [Link][10]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link][17]
-
PMC. (n.d.). Base-stacking and base-pairing contributions into thermal stability of the DNA double helix. Retrieved from [Link][25]
-
GeeksforGeeks. (2025, July 23). Difference Between Thymine And Uracil. Retrieved from [Link][14]
-
Wikipedia. (n.d.). Nucleotide base. Retrieved from [Link][9]
-
YouTube. (2020, December 4). DNA Structure: Sugar-Phosphate Backbone. Retrieved from [Link][12]
-
YouTube. (2021, December 1). Memorize Structure of Adenine, Guanine, Cytosine, Thymine, and Uracil | MCAT. Retrieved from [Link][26]
-
PMC - NIH. (n.d.). Recent Advances in this compound-Based Drugs. Retrieved from [Link][18]
-
YouTube. (2019, September 16). Purines vs Pyrimidines | Understanding Nitrogenous Bases of RNA and DNA. Retrieved from [Link][27]
-
Quora. (2017, June 20). What is the difference between thymine and uracil, other than the fact that thymine is in DNA and uracil is in RNA?. Retrieved from [Link][28]
-
ResearchGate. (n.d.). The DNA double helix and the this compound and purine base pairing suggested by Watson and Crick (1953). Retrieved from [Link][6]
-
National Human Genome Research Institute (NHGRI). (n.d.). Phosphate Backbone. Retrieved from [Link][11]
-
Taylor & Francis. (2025, April 3). Recent advancements of this compound chemistry thriving deeper into drug discovery. Retrieved from [Link][21]
-
PubMed. (n.d.). The role of molecular structure of sugar-phosphate backbone and nucleic acid bases in the formation of single-stranded and double-stranded DNA structures. Retrieved from [Link][29]
-
Oreate AI Blog. (2026, January 15). Understanding DNA: The Distinct Roles of Purines and Pyrimidines. Retrieved from [Link][30]
-
Difference Between. (2014, June 13). Difference Between Thymine and Uracil. Retrieved from [Link][31]
-
Biology Stack Exchange. (2016, August 29). Stability of DNA double helix conferred by base stacking. Retrieved from [Link][32]
-
Oreate AI Blog. (2025, December 31). Understanding the Sugar-Phosphate Backbone of DNA. Retrieved from [Link][13]
-
YouTube. (2016, September 7). Structure of Nitrogenous Bases. Retrieved from [Link][33]
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The Pyrimidine Scaffold: Natural Occurrence, Biosynthetic Origins, and Therapeutic Isolation
Executive Summary
This technical guide provides a rigorous analysis of pyrimidine compounds found in nature, moving beyond standard nucleobase biology to explore high-value secondary metabolites. Designed for drug discovery scientists and biochemists, this document details the biosynthetic origins of the this compound ring, identifies specific reservoirs of bioactive this compound alkaloids (marine, plant, and microbial), and provides validated protocols for their extraction. We bridge the gap between ecological occurrence and pharmaceutical application, exemplified by the translation of sponge-derived nucleosides into FDA-approved chemotherapeutics.
Fundamental Occurrence: Primary vs. Secondary Metabolism
While the this compound ring (1,3-diazine) is ubiquitous as the structural backbone of DNA (Cytosine, Thymine) and RNA (Uracil), its role in secondary metabolism offers the greatest potential for therapeutic exploitation.
Primary Metabolism (Ubiquitous)
-
Nucleobases: Cytosine, Uracil, Thymine.[1]
-
Vitamins: Thiamine (Vitamin B1) contains a this compound ring bridged to a thiazole ring.
-
Nucleotide Activated Sugars: UDP-Glucose (glycogen synthesis), CDP-Choline (lipid synthesis).
Secondary Metabolism (Specialized Reservoirs)
These compounds often serve as chemical defense agents in nature and possess potent bioactivity in human physiology.
| Source Domain | Compound Class | Key Examples | Mechanism of Action / Toxicity |
| Marine (Porifera) | Nucleoside Analogs | Spongouridine, Spongothymidine | Viral/tumor DNA polymerase inhibition (Basis for Ara-C). |
| Plant (Fabaceae) | This compound Glycosides | Vicine, Convicine | Hydrolysis releases divicine (ROS generator); causes Favism (G6PD deficiency hemolysis). |
| Microbial (Bacteria) | Antibiotics | Bacimethrin, Plicacetin | Antimetabolites; inhibit thiamine synthesis or protein translation. |
| Microbial (Fungal) | Peptidyl Nucleosides | Blasticidin S, Bleomycin | Inhibits peptide bond formation; DNA strand scission (Bleomycin). |
Biosynthetic Origins: The De Novo Pathway[2][3]
Understanding the de novo synthesis is critical for metabolic engineering and fermentation optimization. Unlike purines, the this compound ring is assembled before being attached to the ribose sugar.
The Conserved Pathway
The pathway begins with the formation of Carbamoyl Phosphate (CP) from Glutamine, ATP, and CO₂.[1] This is the rate-limiting step, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II).[1]
Key Regulatory Differences:
-
Mammals: The first three steps (CPS II, ATCase, DHOase) are catalyzed by a single multifunctional protein complex (CAD ).
-
Bacteria (E. coli): These steps are carried out by independent enzymes encoded by separate genes (carAB, pyrB, pyrC).
Pathway Visualization
The following diagram illustrates the universal chemical flow from Glutamine to Uridine Monophosphate (UMP).
Caption: Figure 1: The De Novo this compound Biosynthetic Pathway.[2] Key regulatory checkpoints occur at CPS II and ATCase.
Technical Workflow: Extraction of this compound Glycosides
This section details the extraction of Vicine and Convicine from Vicia faba (Fava bean).[3][4][5][6] These compounds are polar, heat-stable, and prone to hydrolysis under acidic conditions.
Scientific Integrity Note: Traditional methods using perchloric acid are hazardous and can induce partial hydrolysis of glycosides into their toxic aglycones (divicine/isouramil). The protocol below utilizes a validated ethanol/water extraction suitable for LC-MS analysis, minimizing artifact formation [1].
Protocol: Ethanol-Based Extraction
Objective: Isolate intact this compound glycosides for quantification.
-
Sample Preparation:
-
Lyophilize fresh Vicia faba seeds to remove moisture.
-
Grind to a fine flour (<0.5 mm particle size) to maximize surface area.
-
-
Solvent Extraction:
-
Weigh 100 mg of flour into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of 70% Ethanol (v/v) . (Alternative: 50% Methanol).
-
Rationale: Ethanol precipitates high-molecular-weight proteins while solubilizing the polar glycosides.
-
-
Agitation & Lysis:
-
Vortex for 30 seconds.
-
Sonicate for 15 minutes at ambient temperature (20-25°C). Avoid heat >40°C to prevent thermal degradation.
-
-
Clarification:
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Filtration:
-
Filter supernatant through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
-
-
Analysis (LC-MS Conditions):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of vicine.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).
-
Workflow Visualization
Caption: Figure 2: Optimized extraction workflow for polar this compound glycosides, preventing acid-catalyzed hydrolysis.
Therapeutic Implications: From Sea Sponge to Bedside
The discovery of this compound nucleosides in the marine sponge Tectitethya crypta (formerly Cryptotethya crypta) represents a landmark in natural product drug discovery.[7]
The Mechanism of Discovery
In the 1950s, Werner Bergmann isolated Spongouridine and Spongothymidine from T. crypta.[8] Unlike canonical nucleosides which contain ribose or deoxyribose sugars, these compounds contained an arabinose sugar (sugar pucker altered).
Structural Translation to Drugs
The "arabinose" modification prevents the nucleoside from being incorporated into DNA or inhibits DNA polymerase after incorporation, acting as a chain terminator or antimetabolite.
-
Cytarabine (Ara-C):
-
Vidarabine (Ara-A):
-
Origin: Analog of Spongoadenosine (Purine, but discovered in same context).
-
Indication: Antiviral (Herpes Simplex).[8]
-
Modern Relevance
Researchers are now screening marine metagenomes for "cryptic" this compound biosynthetic gene clusters. The high solubility and bioavailability of the this compound scaffold make it an ideal "warhead" for antibody-drug conjugates (ADCs) and novel antibiotics (e.g., modifying the Bacimethrin scaffold to target resistant Staphylococcus).
References
-
Purves, R. W., et al. (2025). "A Simple High-Throughput Method for the Analysis of Vicine and Convicine in Faba Bean." ResearchGate. Available at: [Link]
- Bergmann, W., & Feeney, R. J. (1951). "Contributions to the Study of Marine Products. XXXII. The Nucleosides of Sponges." The Journal of Organic Chemistry.
-
Proksch, P., et al. (2002).[8] "Drugs from the seas - current status and microbiological implications." Applied Microbiology and Biotechnology.
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National Center for Biotechnology Information. "Tectitethya crypta." Wikipedia / NCBI Taxonomy. Available at: [Link]
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The Pyrimidine Scaffold: A Physicochemical & Synthetic Guide for Drug Design
Executive Summary
The pyrimidine heterocycle (1,3-diazine) is a cornerstone of medicinal chemistry, serving as the structural basis for DNA/RNA nucleobases (cytosine, thymine, uracil) and a vast array of FDA-approved therapeutics.[1][2][3] Its electron-deficient nature, distinct hydrogen-bonding capabilities, and tunable physicochemical properties make it a privileged scaffold for targeting kinases, G-protein-coupled receptors (GPCRs), and viral polymerases. This guide dissects the electronic architecture, solubility profiles, and synthetic reactivity of this compound, providing actionable protocols for researchers.
Molecular Architecture & Electronic Properties
Aromaticity and -Deficiency
This compound is a planar, aromatic system (
-
Inductive Effect: The N-atoms withdraw electron density from the ring carbons, specifically depleting positions 2, 4, and 6.
-
Consequence: The ring is deactivated towards electrophilic attack but highly susceptible to nucleophilic attack.
Basicity and Protonation
Contrary to intuition, this compound is significantly less basic than pyridine.
-
This compound pKa (conjugate acid): ~1.1 – 1.3
-
Pyridine pKa (conjugate acid): ~5.2
-
Mechanistic Insight: The inductive withdrawal of the second nitrogen atom destabilizes the protonated form. Protonation occurs at one nitrogen only; the resulting cation is highly deactivated, preventing double protonation under standard conditions.
Tautomerism: The Lactam-Lactim Equilibrium
For functionalized pyrimidines (e.g., 2-hydroxy or 4-hydroxy derivatives), defining the tautomeric state is critical for predicting binding modes (e.g., Watson-Crick pairing).
-
Dominant Species: In aqueous solution and the solid state, the Lactam (keto) or Amine forms generally predominate over the Lactim (enol) or Imine forms.
-
Drug Design Impact: Kinase inhibitors often rely on the specific H-bond donor/acceptor motif of the lactam form to bind the ATP hinge region.
Caption: Equilibrium shifts toward the Lactam form in polar solvents (e.g., water, plasma), altering H-bond donor/acceptor profiles.
Solubility & Lipophilicity (LogP/LogD)
Lipophilicity dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] this compound itself is highly water-soluble (hygroscopic), but drug derivatives require careful modulation.
Substituent Effects on LogP
The baseline LogP of this compound is approx. -0.40 (hydrophilic).
| Substituent (at C2/C4) | Effect on LogP | Mechanism | Application |
| -H (Parent) | -0.40 | Polar N-atoms interact with water. | Fragment starting point.[5][6] |
| -NH₂ (Amino) | -1.0 to -0.8 | Increases polarity; H-bond donor. | Improves solubility; reduces permeability. |
| -CH₃ (Methyl) | +0.1 to +0.3 | Hydrophobic effect. | Minor lipophilicity boost. |
| -Cl / -Br | +0.5 to +0.9 | Lipophilic; reduces H-bonding. | Metabolic blocking; reactive handle. |
| -CF₃ | +1.2 to +1.5 | Strong lipophilicity increase. | Increases metabolic stability and BBB penetration. |
Guideline: To improve oral bioavailability (Lipinski’s Rule of 5), maintain LogP between 1.0 and 3.0. Use trifluoromethyl (-CF₃) or cyclopropyl groups to boost LogP without introducing metabolic liabilities.
Reactivity Profiles & Synthetic Strategies
The electronic disparity between positions C2/C4/C6 (electron-poor) and C5 (relatively electron-neutral) dictates synthetic routes.
Nucleophilic Aromatic Substitution ( )
-
Target Positions: C2, C4, C6.
-
Leaving Groups: Cl > F > Br (Fluorine is often faster in
due to the high electronegativity stabilizing the Meisenheimer intermediate). -
Mechanism: Addition-Elimination.[5]
-
Selectivity: C4 is generally more reactive than C2 due to lower steric hindrance and electronic factors, though this can vary with specific nucleophiles.
Electrophilic Aromatic Substitution ( )
-
Target Position: C5.
-
Conditions: Requires harsh conditions (e.g., nitration, halogenation) or electron-donating groups (EDGs) like -NH₂ or -OH to activate the ring.
Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura and Buchwald-Hartwig couplings are the gold standards for functionalizing pyrimidines in drug discovery.
Caption: Reactivity map: Nucleophiles target C2/4/6; Electrophiles target C5. Pd-coupling is versatile at halogenated sites.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 5-Bromothis compound
Objective: To synthesize a 5-arylthis compound derivative (common pharmacophore).[7]
Materials:
-
5-Bromothis compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Workflow:
-
Setup: In a Schlenk tube or microwave vial, add 5-bromothis compound, arylboronic acid, and base.
-
Degassing: Evacuate and backfill with Argon (3 cycles) to remove O₂ (crucial to prevent catalyst oxidation).
-
Catalyst Addition: Add Pd catalyst under positive Argon flow.
-
Solvation: Add degassed solvent mixture. Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min). Monitor by TLC/LCMS.
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Point: The disappearance of the bromide starting material (LCMS M+H peaks) and the emergence of the biaryl product confirm success.
Protocol B: Determination of pKa via Potentiometric Titration
Objective: To determine the ionization constant of a novel this compound analog.
Method:
-
Preparation: Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjuster). If insoluble, use <5% DMSO/Water.
-
Titration: Titrate with standardized 0.1 M HCl (to find basic pKa) or 0.1 M NaOH (for acidic protons) using an autotitrator.
-
Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative max) corresponds to the pKa.
-
Correction: If DMSO was used, apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.
Case Studies in Drug Design
5-Fluorouracil (5-FU): Bioisosterism & Mechanism
-
Modification: Replacement of C5-H with Fluorine.
-
Physicochemical Impact: Fluorine mimics Hydrogen sterically (Van der Waals radius 1.47 Å vs 1.20 Å) but is highly electronegative.
-
Mechanism: 5-FU is a prodrug. It binds to Thymidylate Synthase. The C-F bond is too strong to be broken by the enzyme's catalytic cysteine, creating a "dead-end" complex (suicide inhibition). This halts DNA synthesis.
Kinase Inhibitors (e.g., Pazopanib, Imatinib analogs)
-
Role of this compound: Acts as the "hinge binder."
-
Interaction: The N1 and N3 atoms (or substituents like 2-NH) form critical hydrogen bonds with the ATP-binding pocket of the kinase.
-
Design Strategy: 2-aminopyrimidines are frequently used because the exocyclic amine acts as an H-bond donor while the ring Nitrogen acts as an acceptor, mimicking the Adenine of ATP.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9260, this compound. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for reactivity mechanisms).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking, synthesis and biological significance of this compound analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Prebiotic Synthesis of Pyrimidine Nucleotides: A Systems Chemistry Approach
Executive Summary
For decades, the abiotic origin of RNA was plagued by the "pyrimidine problem." While purines could be synthesized from hydrogen cyanide, and ribose from formaldehyde (via the formose reaction), the two refused to couple efficiently under plausible prebiotic conditions. The glycosidic bond formation was thermodynamically unfavorable and kinetically inhibited by competing reactions.
This guide details the paradigm shift introduced by Powner, Gerland, and Sutherland (2009), who demonstrated that this compound nucleotides are not assembled from free sugars and bases.[1][2] Instead, they arise through a concerted assembly pathway where the sugar and nucleobase skeletons grow simultaneously from a common intermediate: 2-aminooxazole . This guide analyzes the chemical logic, experimental protocols, and systems chemistry implications of this pathway.
Part 1: The Paradigm Shift – Concerted Assembly
The Historical Bottleneck
Classical prebiotic chemistry attempted to synthesize RNA monomers by reacting ribose with nucleobases (cytosine/uracil). This approach failed due to:
-
Ribose Instability: The formose reaction yields a chaotic mixture of sugars, with ribose being a minor, unstable product.
-
Nucleophile Competition: Water competes with the nucleobase for the anomeric carbon of ribose.
-
Lack of Selectivity: Even if coupling occurs, it yields a racemic mixture of biologically irrelevant isomers.
The Sutherland Solution
The breakthrough mechanism bypasses free ribose entirely. It utilizes 2-aminooxazole , a hybrid molecule containing atoms that will eventually become part of both the sugar and the base. This intermediate ensures perfect regioselectivity for the glycosidic bond before the sugar ring even closes.
Visualizing the Pathway
The following diagram illustrates the divergence between the failed classical route and the successful concerted pathway.
Figure 1: Comparison of the failed "Frankenstein" assembly (red) vs. the successful Powner/Sutherland concerted assembly (green).
Part 2: Mechanistic Deep Dive
Formation of 2-Aminooxazole
The synthesis begins with the reaction of cyanamide and glycolaldehyde .[3][4]
-
Mechanism: Cyanamide adds to the carbonyl of glycolaldehyde.
-
The Critical Role of Phosphate: Inorganic phosphate (Pi) acts as a general acid/base catalyst and a pH buffer.[3][5][6] At pH 7.0, Pi catalyzes the cyclization to 2-aminooxazole while suppressing the formation of biologically irrelevant side products. Without Pi, the reaction yields a complex mixture of oligomers.
Sugar Skeleton Assembly (The Crystallization Filter)
2-aminooxazole reacts with glyceraldehyde to form arabinose amino-oxazoline .[4]
-
Stereoselectivity: This step is highly stereoselective for the ribo- and arabino- configurations.
-
Self-Purification: Arabinose amino-oxazoline is less soluble than its isomers. It crystallizes spontaneously from the reaction mixture.[7] This "eutectic purification" is a vital prebiotic filter, allowing the accumulation of pure material from a dirty "soup."
Nucleobase Completion
The amino-oxazoline reacts with cyanoacetylene (a product of spark-discharge on nitrogen/methane atmospheres) to form the anhydronucleoside .
-
Significance: This step builds the this compound ring onto the existing sugar scaffold. The resulting molecule, 2,2'-anhydrocytidine, contains a bridge between the sugar and the base (an oxygen atom at C2).
Phosphorylation and Photoanomerization
The final transformation converts the arabinose configuration (wrong sugar) to the ribose configuration (RNA sugar).
-
Phosphorylation: Urea and phosphate facilitate the phosphorylation of the anhydronucleoside.
-
UV Selection: Irradiation at 254 nm cleaves the C2-O bridge. This destroys the arabino isomer but allows the ribo isomer to reform stable Cytidine-2',3'-cyclic phosphate.
-
Result: UV light acts as a "cleaning agent," destroying incorrect isomers and leaving behind the activated RNA monomer.
Part 3: Experimental Protocol
Objective: Synthesis of activated this compound ribonucleotides (Cytidine-2',3'-cyclic phosphate) via the concerted pathway. Safety: Cyanamide and cyanoacetylene are toxic. Work in a fume hood.
Stage 1: Synthesis of 2-Aminooxazole
-
Reagents: Prepare a solution containing 1.0 M phosphate buffer (pH 7.0), 0.5 M glycolaldehyde, and 1.0 M cyanamide.
-
Reaction: Incubate at 60°C for 5 hours.
-
Observation: The phosphate catalyzes the condensation. Monitor via NMR (D2O). The signal for the aldehyde proton of glycolaldehyde will disappear, replaced by the characteristic ring protons of 2-aminooxazole.
Stage 2: Formation of Arabinose Amino-oxazoline[11]
-
Addition: To the crude mixture from Stage 1, add 0.5 M glyceraldehyde.
-
Incubation: Incubate at 40°C for 12 hours.
-
Purification (Critical): Cool the solution to 4°C. Arabinose amino-oxazoline will precipitate as crystals.
-
Isolation: Filter the crystals. This step removes soluble impurities and side products.
Stage 3: Synthesis of Anhydronucleoside
-
Reagents: Dissolve the crystals (0.2 M) in water containing 0.4 M cyanoacetylene.
-
Reaction: Adjust pH to 6.5. Incubate at room temperature for 24 hours.
-
Product: 2,2'-anhydrocytidine is formed.
Stage 4: Phosphorylation & Photoanomerization
-
Mixture: Dissolve the anhydronucleoside in a solution containing urea (5 M) and inorganic phosphate (1 M).
-
Drying: Evaporate the water to simulate a "drying lagoon" environment (dry state heating at 100°C for 3 hours). This drives phosphorylation.
-
Rehydration & UV: Re-dissolve the solid film in water (pH 7). Irradiate with a UV lamp (254 nm, 15W) for 6 hours.
-
Result: The major product is Cytidine-2',3'-cyclic phosphate (C>p).[8]
Quantitative Data Summary
| Reaction Step | Key Reagents | Catalyst/Condition | Typical Yield | Prebiotic Function |
| 1. Heterocycle Formation | Glycolaldehyde, Cyanamide | Phosphate (pH 7) | >80% | Creates hybrid scaffold |
| 2. Sugar Extension | 2-Aminooxazole, Glyceraldehyde | None (Spontaneous) | >60% | Stereoselective C-C bond formation |
| 3. Purification | Arabinose Amino-oxazoline | Cooling/Evaporation | N/A | Eutectic crystallization removes impurities |
| 4. Base Assembly | Cyanoacetylene | pH 6.5 | >90% | Completes this compound ring |
| 5. Activation | Urea, Phosphate, UV | Dry/Wet Cycle + UV | ~40-50% | Inversion to Ribose; Activation for polymerization |
Part 4: Beyond RNA – The Unified Systems Chemistry
Recent work (Patel & Sutherland, 2015) has expanded this model. It is now understood that the conditions required for RNA synthesis also generate amino acid precursors and lipid precursors, suggesting a "Unified Origin."
The Cyanosulfidic Network
Instead of separate pots for proteins, lipids, and RNA, a single network driven by HCN , H2S , and UV light can generate all three.
-
Reductant: H2S acts as the reductant.[7]
-
Catalyst: Copper (Cu) enables photoredox cycling.
-
Divergence:
-
C2/C3 sugars (Glycolaldehyde/Glyceraldehyde)
RNA . -
C3 precursors (Acetylene/Propyne)
Lipids . -
Keto acids
Amino Acids (via reductive amination).
-
Figure 2: The Unified Systems Chemistry network showing how a common feedstock (HCN/H2S) diverges to produce the building blocks of life.
References
-
Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated this compound ribonucleotides in prebiotically plausible conditions.[1][2][4][5][6] Nature, 459(7244), 239–242.[1][2][4][5] [Link][1][2][4]
-
Patel, B. H., Percivalle, C., Ritson, D. J., Duffy, C. D., & Sutherland, J. D. (2015). Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism.[9] Nature Chemistry, 7(4), 301–307.[9] [Link]
-
Xu, J., Tsanakopoulou, M., Magnani, C. J., Szabla, R., Šponer, J. E., Šponer, J., Góra, R. W., & Sutherland, J. D. (2017). A prebiotically plausible synthesis of this compound β-ribonucleosides and their phosphate derivatives involving photoanomerization.[10][11] Nature Chemistry, 9(4), 303–309. [Link]
-
Ritson, D., & Sutherland, J. D. (2012). Prebiotic synthesis of simple sugars by photoredox systems chemistry.[7] Nature Chemistry, 4(11), 895–899. [Link]
-
Powner, M. W., & Sutherland, J. D. (2010). Phosphate-mediated interconversion of ribo- and arabino-configured prebiotic nucleotide intermediates.[7] Angewandte Chemie International Edition, 49(27), 4641-4643. [Link]
Sources
- 1. Synthesis of activated this compound ribonucleotides in prebiotically plausible conditions [ideas.repec.org]
- 2. EconPapers: Synthesis of activated this compound ribonucleotides in prebiotically plausible conditions [econpapers.repec.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of activated this compound ribonucleotides in prebiotically plausible conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective prebiotic formation of RNA this compound and DNA purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prebiotic Photochemical Coproduction of Purine Ribo- and Deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency One-Pot Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
[1][2][3]
Abstract & Scope
This application note details a robust, high-throughput protocol for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are critical in drug discovery, serving as the core structure for calcium channel blockers (e.g., Nifedipine analogs), mitotic kinesin inhibitors (e.g., Monastrol), and antiviral agents.
Moving beyond classical low-yield methods, this guide focuses on a Microwave-Assisted, Lewis Acid-Catalyzed protocol. This approach maximizes atom economy (E-factor), reduces reaction time from hours to minutes, and ensures high reproducibility suitable for library generation in drug development.
Scientific Background & Mechanism[1][4][5][6][7][8]
The Multicomponent Advantage
The Biginelli reaction is a three-component condensation reaction (3-MCR) involving:
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. While debate exists between the Knoevenagel and Imine pathways, the acid-catalyzed N-acyliminium ion mechanism is the most widely accepted for this protocol.
Key Mechanistic Steps:
-
Condensation: Acid-catalyzed condensation of the aldehyde and urea forms the N-acyliminium ion intermediate.[3]
-
Nucleophilic Attack: The enol form of the
-keto ester attacks the electrophilic iminium ion.[4] -
Cyclization: Intramolecular dehydration leads to ring closure and formation of the DHPM.
Mechanistic Visualization
The following diagram illustrates the critical intermediate states.
Figure 1: The acid-catalyzed mechanism proceeding via the N-acyliminium ion intermediate.[4][1][3]
Experimental Protocol
Materials & Equipment
-
Reagents: Benzaldehyde (1.0 equiv), Ethyl Acetoacetate (1.0 equiv), Urea (1.2 equiv).
-
Catalyst: Ytterbium(III) Triflate [
] (5 mol%) OR Iron(III) Chloride [ ] (10 mol%). -
Solvent: Ethanol (Absolute) or Solvent-Free (Neat).
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM) or standard reflux setup.
Method A: Microwave-Assisted Synthesis (Recommended)
Best for: High-throughput library generation, rapid optimization.
-
Preparation: In a 10 mL microwave process vial, combine:
-
Benzaldehyde (2.0 mmol, 203 µL)
-
Ethyl Acetoacetate (2.0 mmol, 253 µL)
-
Urea (2.4 mmol, 144 mg)
- (0.1 mmol, 62 mg)
-
Note: If mixing is poor, add 0.5 mL EtOH. For "Green" neat synthesis, grind solids first.
-
-
Irradiation: Cap the vial. Program the microwave reactor:
-
Temp: 100°C
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: Cool the vial to 50°C. Add 2 mL of cold ethanol/water (1:1) mixture.
-
Isolation: Pour the mixture into crushed ice (10 g). Stir for 15 minutes. The crude DHPM will precipitate as a solid.
-
Purification: Filter the solid under vacuum. Wash with ice-cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from hot ethanol if purity <95%.
Method B: Thermal Reflux (Standard Benchmark)
Best for: Large scale-up (>10g) where microwave penetration depth is limited.
-
Preparation: In a 50 mL round-bottom flask, dissolve reactants (same ratios as above) in Ethanol (5 mL). Add Catalyst.[1][5][6][7][8]
-
Reaction: Reflux at 80°C (oil bath) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Reduce solvent volume by 50% under reduced pressure. Pour into crushed ice. Filter the precipitate.[9]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification of DHPMs.
Data Analysis & Validation
Comparative Efficiency
The following table summarizes the efficiency gains of the Microwave protocol compared to traditional thermal methods, validated across three standard derivatives.
Table 1: Comparison of Reaction Methods (Catalyst:
| Entry | R-CHO (Aldehyde) | Method | Time | Yield (%) | Melting Point (°C) |
| 1a | Benzaldehyde | Thermal | 4 h | 78% | 201-203 |
| 1b | Benzaldehyde | Microwave | 10 min | 94% | 202-204 |
| 2a | 4-Cl-Benzaldehyde | Thermal | 5 h | 72% | 213-215 |
| 2b | 4-Cl-Benzaldehyde | Microwave | 12 min | 91% | 214-216 |
| 3a | 4-OMe-Benzaldehyde | Thermal | 4.5 h | 81% | 150-152 |
| 3b | 4-OMe-Benzaldehyde | Microwave | 10 min | 96% | 151-153 |
Quality Control (QC) Criteria
To ensure the protocol is self-validating, the final product must meet these criteria:
-
Appearance: White to off-white crystalline solid.
-
TLC: Single spot (Rf ~0.4 in 7:3 Hexane:EtOAc).
-
Solubility: Soluble in DMSO/DMF; sparingly soluble in water.
-
Structure Confirmation: 1H NMR should show a characteristic doublet/singlet for the -NH proton at
9.0-10.0 ppm and the chiral C4-H proton at 5.0-5.5 ppm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product did not crystallize upon ice quench. | Scratch the inner wall of the flask with a glass rod. Add a seed crystal. Ensure all ethanol is removed if using Method B. |
| Low Yield | Incomplete condensation of Urea. | Urea is the least reactive component. Ensure 20% excess (1.2 equiv) is used. Check catalyst activity (hygroscopic Lewis acids may deactivate). |
| Impure Product | Side products (Knoevenagel condensation). | Recrystallize from hot ethanol. If color persists, use activated charcoal during recrystallization. |
References
-
Kappe, C. O. (2004). "The Biginelli Reaction: Old Reaction, New Concepts." Accounts of Chemical Research.
-
Ma, Y., et al. (2000).[10] "Lanthanide Triflate Catalyzed Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." The Journal of Organic Chemistry.
-
Kappe, C. O., & Stadler, A. (2005). "Microwaves in Organic and Medicinal Chemistry." Wiley-VCH.
-
Dholakia, A., et al. (2020).[6] "One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid." Indian Journal of Natural Sciences.
-
Alvim, H. G. O., et al. (2018).[10] "Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction." The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tnsroindia.org.in [tnsroindia.org.in]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. studylib.net [studylib.net]
- 10. Biginelli Reaction [organic-chemistry.org]
Dual-Modality Spectroscopic Profiling of Pyrimidine Therapeutics: An Integrated NMR and ATR-FTIR Protocol
Abstract & Strategic Relevance
Pyrimidine scaffolds constitute the structural backbone of a vast array of therapeutic agents, including fluorouracil (oncology), zidovudine (antiviral), and rosuvastatin (cardiovascular). The structural integrity of these compounds is often complicated by lactam-lactim tautomerism and solid-state polymorphism , phenomena that directly impact bioavailability and regulatory compliance.
This protocol provides a rigorous, self-validating workflow for characterizing this compound derivatives. Unlike generic guides, this document integrates Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) for solid-state fingerprinting with Nuclear Magnetic Resonance (NMR) for solution-state structural elucidation.
Theoretical Framework: The this compound Challenge
The Tautomerism Trap
Pyrimidines substituted with hydroxyl or amino groups (e.g., uracil, cytosine, thymine) exist in dynamic equilibrium between tautomeric forms.
-
Solid State: Usually locked into the thermodynamically stable keto (lactam) or amino form due to crystal lattice hydrogen bonding.
-
Solution State: The equilibrium shifts based on solvent polarity, often complicating NMR assignment.
Complementary Blind Spots
-
NMR Limitation: Rapid proton exchange in protic solvents can broaden or obliterate crucial N-H signals.[1]
-
FTIR Limitation: Cannot easily distinguish between monomeric species and dimers/aggregates without variable-temperature studies.
The Solution: A dual-modality approach where FTIR validates the functional group status in the crystal lattice, and NMR confirms the carbon skeleton and proton environments in solution.
Protocol A: Solid-State Analysis via ATR-FTIR
Objective: To fingerprint the hydrogen-bonding network and identify the dominant tautomer in the solid phase.
Experimental Setup
-
Instrument: FTIR Spectrometer with Diamond ATR Accessory.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (for resolving polymorph splitting).
-
Scans: 32–64 scans to maximize Signal-to-Noise (S/N).
-
Atmosphere: N₂ purge is mandatory to remove atmospheric water vapor, which absorbs in the 3500–3000 cm⁻¹ region (masking N-H stretches).
Step-by-Step Methodology
-
Crystal Cleaning: Clean the diamond surface with isopropanol. Record a background spectrum (air) to verify the absence of residue.
-
Sample Loading: Place ~2–5 mg of the this compound powder onto the crystal.
-
Contact Pressure: Apply high pressure using the anvil clamp.
-
Critical Insight: Pyrimidines are often crystalline hard powders. Insufficient pressure results in poor contact and weak absorbance. Monitor the "Energy" or "Throughput" meter; aim for >80% contact efficiency.
-
-
Acquisition: Collect the sample spectrum.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, as this may obscure multiplet splitting indicative of polymorphism.
Data Interpretation: Characteristic this compound Bands
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |
| N-H (Stretch) | 3100 – 3450 | Stretching | Broad/Multiple bands indicate H-bonding network. |
| C=O (Amide I) | 1650 – 1720 | Stretching | Key Tautomer Marker. Strong band = Keto form. Absence = Enol form. |
| C=N / C=C | 1550 – 1620 | Ring Stretching | "Amide II" equivalent in heterocycles. |
| Ring Breathing | 990 – 1000 | Ring Pulsation | Highly characteristic of the this compound nucleus. |
Protocol B: Solution-State Analysis via NMR
Objective: To elucidate the carbon skeleton and observe exchangeable protons.
Solvent Selection Strategy
The choice of solvent is the single most critical variable in this compound NMR.
-
DMSO-d₆ (Recommended):
-
Pros: High solubility for polar pyrimidines; high viscosity slows proton exchange, often allowing observation of distinct N-H triplets/doublets.
-
Cons: Hygroscopic (water peak at 3.33 ppm).
-
-
CDCl₃ (Avoid):
-
Cons: Most functionalized pyrimidines are insoluble; acidic nature of CHCl₃ can catalyze rapid proton exchange, broadening signals.
-
Step-by-Step Methodology
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d₆.
-
Expert Tip: If the solution is cloudy, filter it. Suspended particles degrade field homogeneity (shimming).
-
-
Acquisition Parameters (400 MHz+):
-
¹H NMR: Pulse angle 30°, Relaxation delay (D1) ≥ 1.0 sec.
-
¹³C NMR: Power-gated decoupling. D1 ≥ 2.0 sec (quaternary carbons in the ring relax slowly).
-
-
Temperature: If N-H peaks are broad, lower the temperature to 280 K to freeze out the exchange, or raise to 350 K to coalesce them (if dynamic averaging is preferred).
Data Interpretation: Chemical Shift Mapping
| Position/Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Structural Insight |
| N-H (Amide) | 8.0 – 13.0 | N/A | Highly deshielded. Broad. Disappears with D₂O shake. |
| C2-H | 8.5 – 9.2 | 155 – 165 | Flanked by two N atoms; most deshielded ring proton. |
| C4-H / C6-H | 7.5 – 8.5 | 150 – 160 | Deshielded, often appear as doublets (J ≈ 5-7 Hz). |
| C5-H | 6.5 – 7.5 | 100 – 110 | Most "aromatic-like"; shielded relative to C2/4/6. |
| C=O (Carbonyl) | N/A | 150 – 170 | Confirms Keto tautomer. |
Integrated Workflow & Decision Logic
The following diagram illustrates the decision-making process when characterizing a new this compound derivative.
Figure 1: Integrated Spectroscopic Decision Tree for this compound Tautomer Assignment.
Troubleshooting & Expert Insights
The "Water" Problem in DMSO
Commercially available DMSO-d₆ often contains traces of water (HDO signal at ~3.3 ppm).
-
Issue: Water can hydrogen-bond with this compound N-H protons, shifting their position or broadening them via exchange.
-
Fix: Store DMSO-d₆ over 4Å molecular sieves. If precise N-H integration is required, use a sealed ampoule of "100%" D-isotopic solvent.
Differentiating Isomers (N1 vs. N3 substitution)
When alkylating pyrimidines (e.g., adding a methyl group), the substituent may attach to N1 or N3.
-
FTIR: Unreliable for this specific regio-differentiation.
-
NMR Solution: Use 2D HMBC (Heteronuclear Multiple Bond Correlation) .
-
Look for long-range coupling (³J) between the new alkyl protons and the ring carbons.
-
N1-Alkyl will couple to C2 and C6.
-
N3-Alkyl will couple to C2 and C4.
-
Polymorph Detection
If two batches of the same synthesized drug show identical NMR spectra but different melting points:
-
Run ATR-FTIR on both.
-
Look for subtle shifts (2–5 cm⁻¹) in the C=O and N-H regions.
-
These shifts indicate different crystal packing (Polymorph A vs. Polymorph B), a critical quality attribute (CQA) in drug development.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for general shift ranges).
-
Chaudhary, J. (2025).[2] "FTIR Spectroscopic Analysis of this compound Derivatives: A Comprehensive Review." Applied Science and Biotechnology Journal for Advanced Research.[2] (Detailed band assignments for this compound rings).
-
ACD/Labs. (2023). "Exchangeable Protons in NMR—Friend or Foe?" (Mechanistic explanation of NH proton exchange and solvent effects).
-
Edinburgh Analytical. (n.d.). "API Identification Using FTIR Spectroscopy." (Protocol for pharmaceutical polymorphism detection using ATR).
-
Terasawa, H., et al. (2023). "Solvents Influence 1H NMR Chemical Shifts... for Florfenicol." Thieme Connect. (Demonstrates concentration and solvent dependency in amide-containing heterocycles).
Sources
Application Notes and Protocols for Pyrimidine Extraction from Cell Lysates
Introduction: The Critical Role of Pyrimidine Metabolism in Cellular Function and Disease
This compound nucleotides are fundamental to cellular life, serving as essential precursors for the synthesis of DNA and RNA.[1] Beyond their role in nucleic acid production, they are integral to the synthesis of phospholipids for cell membranes and UDP-sugars for protein glycosylation and glycogen synthesis.[1] Cellular this compound pools are maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds pyrimidines from simple precursors and is particularly active in proliferating cells, including cancer cells, to meet the high demand for nucleic acid building blocks.[1][2] In contrast, the salvage pathway recycles pre-existing this compound bases and nucleosides. The balance between these two pathways is tightly regulated and varies depending on cell type and developmental stage.[1]
Given their central role in cell proliferation, this compound metabolism pathways are a key focus in drug development, particularly in oncology.[2] Dysregulation of this compound metabolism is a hallmark of many cancers, which often exhibit an upregulation of the de novo synthesis pathway.[1][2] Therefore, the ability to accurately extract and quantify pyrimidines from cell lysates is crucial for researchers in basic science and drug development to understand disease mechanisms, identify therapeutic targets, and assess the efficacy of novel inhibitors.
This comprehensive guide provides detailed protocols for the extraction of pyrimidines from cell lysates, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind each step, offering insights honed from field experience to ensure robust and reproducible results for downstream applications such as liquid chromatography-mass spectrometry (LC-MS).
Core Principles of this compound Extraction
The primary goal of any extraction protocol is to efficiently lyse cells, release the target metabolites into a soluble fraction, and simultaneously halt all enzymatic activity to preserve the in vivo metabolic snapshot. The ideal method should also remove interfering substances like proteins and lipids that can compromise downstream analysis.
There are five fundamental steps in a typical this compound extraction workflow:
-
Cell Harvest and Washing: This initial step aims to collect a homogenous cell population and remove any contaminants from the culture medium.
-
Quenching of Metabolism: This is arguably the most critical step. Metabolic pathways, including this compound synthesis and degradation, are highly dynamic. Rapidly halting all enzymatic activity is essential to prevent alterations in metabolite levels post-harvest.
-
Cell Lysis and Metabolite Extraction: This involves disrupting the cell membrane to release intracellular contents, including pyrimidines, into a solvent.
-
Separation of Soluble Metabolites from Insoluble Debris: After extraction, the soluble fraction containing pyrimidines must be separated from insoluble components like proteins and cell debris.
-
Sample Preparation for Analysis: The final extract is often concentrated and reconstituted in a solvent compatible with the analytical platform, such as an LC-MS system.
Experimental Workflow for this compound Extraction
Figure 1. A generalized workflow for this compound extraction from adherent cells.
Detailed Protocols for this compound Extraction
Two primary methodologies are widely employed for the extraction of polar metabolites like pyrimidines: solvent-based extraction and acid-based extraction. The choice of method often depends on the specific downstream analytical platform and the research question.
Protocol 1: Cold Methanol Extraction
This is a widely used method for untargeted metabolomics due to its simplicity and effectiveness in extracting a broad range of polar metabolites.
Rationale: Cold methanol serves a dual purpose: it acts as a quenching agent by rapidly denaturing enzymes upon contact, and it efficiently solubilizes polar this compound nucleotides. The high methanol concentration also precipitates proteins, aiding in their removal.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >12,000 x g
-
Vacuum concentrator (e.g., SpeedVac)
Procedure for Adherent Cells:
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Media Removal: Aspirate the culture medium completely.
-
Washing: Quickly wash the cells twice with ice-cold PBS to remove any residual media components.[3] It is crucial to perform this step rapidly to minimize metabolic changes.
-
Quenching and Lysis: Place the culture dish on dry ice. Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).
-
Incubation: Incubate the dish on dry ice for 20 minutes to ensure complete quenching and cell lysis.[4]
-
Cell Scraping: Using a pre-chilled cell scraper, scrape the cells in the methanol solution.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[4]
-
Centrifugation: Centrifuge the lysate at 12,000 rpm at 4°C for 10 minutes to pellet precipitated proteins and cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted pyrimidines to a new pre-chilled microcentrifuge tube.
-
Drying: Evaporate the methanol in a vacuum concentrator.
-
Storage and Reconstitution: The dried metabolite pellet can be stored at -80°C.[3] Before analysis, reconstitute the pellet in a solvent compatible with your LC-MS method (e.g., 50% acetonitrile).
Procedure for Suspension Cells:
-
Cell Pellet Collection: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and gently resuspend the cell pellet in ice-cold PBS. Repeat the centrifugation and washing step.
-
Quenching and Lysis: Add pre-chilled 80% methanol to the cell pellet. Vortex vigorously to resuspend the cells and initiate lysis.
-
Incubation and Centrifugation: Follow steps 5, 8, 9, 10, and 11 from the adherent cell protocol.
Protocol 2: Perchloric Acid (PCA) Extraction
This method is particularly effective for extracting nucleotides and is often used in targeted analyses.
Rationale: Perchloric acid is a strong acid that rapidly denatures proteins and halts enzymatic activity. It is highly effective at extracting charged molecules like this compound nucleotides. The subsequent neutralization step with a base (e.g., potassium hydroxide) precipitates the perchlorate, which can then be removed by centrifugation.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
0.5 M Perchloric Acid (PCA), ice-cold
-
5 M Potassium Hydroxide (KOH), ice-cold
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >10,000 x g
Procedure:
-
Cell Pellet Preparation: Harvest and wash the cells as described for suspension cells in Protocol 1.
-
Extraction: Add ice-cold 0.5 M PCA to the cell pellet at a ratio of 1:7 (v/v, cell pellet/PCA).[6] Vortex for 10 seconds.
-
Incubation: Incubate the mixture on ice for 20 minutes.[6]
-
Neutralization: Add ice-cold 5 M KOH at a ratio of 10:1 (v/v, PCA/KOH) to neutralize the extract.[6] Mix immediately for 10 seconds.
-
Precipitation: Incubate on ice for an additional 20 minutes to allow for the precipitation of potassium perchlorate.[6]
-
Centrifugation: Centrifuge at 10,000 rpm at 4°C for 10 minutes to pellet the precipitate and cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. The sample is now ready for analysis or can be stored at -80°C.
Method Validation and Quality Control
A robust extraction protocol is a self-validating system. To ensure the reliability of your results, consider the following validation steps:
-
Internal Standards: The use of heavy isotope-labeled internal standards is highly recommended.[7] These standards, which are chemically identical to the analytes of interest but have a different mass, should be added at the beginning of the extraction process. They can correct for variability in extraction efficiency and sample handling.
-
Extraction Recovery: To determine the efficiency of your extraction, you can spike a known amount of a this compound standard into a blank matrix (e.g., an empty tube) and into a cell lysate sample. The recovery is calculated by comparing the amount of standard recovered from the cell lysate to the amount recovered from the blank matrix.
-
Linearity and Sensitivity: The method should be linear over the expected concentration range of the pyrimidines in your samples.[8] The limit of detection (LOD) and limit of quantification (LOQ) should also be determined to understand the sensitivity of the assay.
-
Reproducibility: The protocol should yield consistent results across multiple extractions of the same sample (intra-day precision) and on different days (inter-day precision).[9]
Troubleshooting Common Issues in this compound Extraction
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete cell lysis. | Ensure complete resuspension of the cell pellet in the extraction solvent. For adherent cells, ensure the entire monolayer is covered and scraped. Consider adding a sonication step on ice after adding the extraction solvent.[10] |
| Inefficient quenching leading to metabolite degradation. | Work quickly during the harvesting and washing steps. Ensure the extraction solvent is sufficiently cold (-80°C for methanol). | |
| Overloading of the extraction capacity. | Use an appropriate volume of extraction solvent for the number of cells being processed. | |
| High Variability Between Replicates | Inconsistent cell numbers between samples. | Normalize the cell number before extraction or normalize the final data to protein or DNA content. |
| Inconsistent washing or quenching steps. | Standardize the timing and execution of all steps of the protocol. | |
| Pipetting errors. | Use calibrated pipettes and be mindful of technique, especially when handling small volumes. | |
| Poor Chromatographic Peak Shape in LC-MS | Presence of interfering substances (e.g., salts, lipids). | Ensure complete removal of the supernatant after the final wash. For the PCA method, ensure complete precipitation and removal of perchlorate. Consider a solid-phase extraction (SPE) cleanup step if necessary. |
| Incompatible reconstitution solvent. | Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase of your LC method. |
Downstream Analysis: A Brief Overview of LC-MS for this compound Quantification
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of pyrimidines in complex biological samples.[7][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates the different this compound species in the extract.[1] Common column chemistries for polar molecules like pyrimidines include Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange chromatography.[1][12]
-
Mass Spectrometry (MS): The mass spectrometer detects and quantifies the separated pyrimidines based on their mass-to-charge ratio.[1] High-resolution mass spectrometers like Orbitrap and Q-TOF provide high precision for identification, while triple quadrupole mass spectrometers are excellent for targeted quantification.[1]
Logical Relationships in Method Selection
Figure 2. Decision tree for selecting an appropriate this compound extraction method.
Conclusion
The successful extraction of pyrimidines from cell lysates is a critical prerequisite for accurate and meaningful downstream analysis. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to obtain high-quality data. By understanding the principles behind each step and implementing appropriate quality control measures, scientists can confidently investigate the intricate role of this compound metabolism in health and disease.
References
-
MetwareBio. (n.d.). Metabolomics Sample Extraction. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores. Retrieved from [Link]
-
SpringerLink. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Retrieved from [Link]
-
PubMed. (2019). Extended diagnosis of purine and this compound disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
PubMed. (2012). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Retrieved from [Link]
-
PubMed. (2014). Method development and validation of potent this compound derivative by UV-VIS spectrophotometer. Retrieved from [Link]
-
Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]
-
PMC. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites. Retrieved from [Link]
-
PubMed. (2018). An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells. Retrieved from [Link]
-
University of Oxford. (2020). Guide to cell extraction, sample normalisation and sample submission for metabolomics. Retrieved from [Link]
-
ResearchGate. (2025). Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation | Request PDF. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (n.d.). Isolation of DNA from Mammalian Cells: Protocol I. Retrieved from [Link]
-
PMC. (n.d.). Inhibition of the de novo this compound biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Retrieved from [Link]
-
The Wheelock Laboratory. (2015). Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. Retrieved from [Link]
-
PubMed. (2022). Quantitative analysis of 20 purine and this compound metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Retrieved from [Link]
Sources
- 1. This compound Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Inhibition of the de novo this compound biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 4. metabolomics.se [metabolomics.se]
- 5. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Method development and validation of potent this compound derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 11. Extended diagnosis of purine and this compound disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of 20 purine and this compound metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice [pubmed.ncbi.nlm.nih.gov]
in vitro assays for evaluating pyrimidine-based enzyme inhibitors
Application Note: Precision Profiling of Pyrimidine-Based Enzyme Inhibitors From Kinetic Analysis to Biophysical Validation
Abstract
This compound analogues represent a cornerstone of antimetabolite chemotherapy and antiviral intervention.[1] However, the evaluation of novel this compound-based inhibitors is frequently compromised by assay artifacts, including UV interference and slow-binding kinetics. This guide provides a rigorous, standardized framework for evaluating inhibitors of two critical this compound metabolic enzymes: Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) . We integrate spectrophotometric kinetic assays with orthogonal biophysical validation (Thermal Shift Assay) to ensure data integrity.
Target Landscape & Mechanism
This compound biosynthesis relies on a tight interplay between the de novo synthesis pathway and the folate cycle. Inhibitors often mimic the this compound ring (e.g., 5-Fluorouracil) or the folate cofactor (e.g., Methotrexate), creating a "dead-end" complex.
Pathway Visualization
The following diagram illustrates the critical nodes where this compound-based inhibitors intervene.
Figure 1: The dTMP synthesis cycle showing the coupling of TS and DHFR activities. Inhibitors targeting TS block dTMP production directly, while DHFR inhibitors deplete the reduced folate pool.
Kinetic Assay Protocols
Critical Technical Note: The "340 nm Paradox"
Both assays described below utilize absorbance at 340 nm (
-
TS Assay: Signal Increases (Formation of DHF).
-
DHFR Assay: Signal Decreases (Oxidation of NADPH).[2]
-
Expert Insight: Never run these assays in a "coupled" one-pot mix for primary screening of this compound analogs, as the signals will cancel each other out.
Protocol A: Thymidylate Synthase (TS) Spectrophotometric Assay
Objective: Monitor the conversion of dUMP to dTMP by tracking DHF formation.
Reagents & Preparation:
| Component | Concentration (Final) | Role |
|---|---|---|
| Buffer | 50 mM Tris-HCl, pH 7.4 | Maintains physiological pH. |
| Reducing Agent | 5 mM 2-Mercaptoethanol | Crucial: Prevents oxidation of the catalytic Cysteine-198. |
| MgCl₂ | 25 mM | Cofactor stabilization. |
| Substrate | 100 µM dUMP | The this compound acceptor. |
| Cofactor | 200 µM 5,10-CH₂-THF | The methyl donor. |
| Enzyme | 20-50 nM hTS | Human Thymidylate Synthase. |
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound inhibitors in 100% DMSO. Prepare 10x working stocks. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.
-
Pre-Incubation (The "Slow-Binding" Check):
-
Mix Enzyme + Buffer + Inhibitor.
-
Incubate for 15 minutes at 25°C .
-
Why? Many this compound analogs (e.g., FdUMP) form covalent ternary complexes. Without pre-incubation,
values will be artificially high (less potent).
-
-
Initiation: Add the Substrate Mix (dUMP + 5,10-CH₂-THF) to start the reaction.
-
Detection:
-
Analysis: Calculate the slope (
) of the linear portion.
Validation Control: Use FdUMP (5-Fluoro-2'-deoxyuridine 5'-monophosphate). Expect
Protocol B: Dihydrofolate Reductase (DHFR) Assay
Objective: Monitor the reduction of DHF to THF by tracking NADPH oxidation.
Reagents & Preparation:
| Component | Concentration (Final) | Role |
|---|---|---|
| Buffer | 50 mM Potassium Phosphate, pH 7.5 | Optimal for DHFR stability. |
| Substrate | 50 µM Dihydrofolate (DHF) | Substrate (Light Sensitive!). |
| Cofactor | 60 µM NADPH | Hydride donor (
Step-by-Step Methodology:
-
Reagent Handling: Keep DHF and NADPH on ice and protected from light (amber tubes). Photolysis of DHF creates inhibitors that ruin the assay.
-
Baseline Blanking: Measure the background oxidation of NADPH in buffer without enzyme.
-
Reaction Assembly:
-
Well A: Buffer + NADPH + Inhibitor.
-
Well B: Buffer + NADPH + DMSO (Vehicle Control).
-
-
Initiation: Add DHFR enzyme to start the reaction. (Note: Unlike TS, DHFR reactions are often initiated with enzyme to capture fast initial rates).
-
Detection:
-
Analysis: Determine initial velocity (
) from the first 2-5 minutes of linearity.
Validation Control: Use Methotrexate .[3] Expect stoichiometric inhibition (tight binding) with
Orthogonal Validation: Thermal Shift Assay (TSA)
Kinetic assays can yield false positives due to compound aggregation or fluorescence interference. TSA validates that the inhibitor physically binds to the target, stabilizing its structure.[7]
Workflow Diagram:
Figure 2: Differential Scanning Fluorimetry (DSF/TSA) workflow for binding confirmation.
Interpretation:
- : Significant binding.
- : Non-binder or non-specific interaction.
-
Negative Shift: Destabilizer (chaotropic agent) or aggregation promoter.
Data Analysis & Reporting
Calculating IC50
Convert raw slopes (reaction rates) to % Activity:
Fit data to the 4-parameter logistic equation:
The Cheng-Prusoff Correction
To compare potency across different labs/assays, convert
-
For Competitive Inhibitors:
Expert Tip: If you run your assay at , then . This is the "Gold Standard" assay design.
References
-
Costi, M. P., et al. (2005). "Thymidylate synthase inhibition by new this compound derivatives." Journal of Medicinal Chemistry. Available at: [Link]
-
Schnell, J. R., et al. (2004). "Structure and mechanism of dihydrofolate reductase." Annual Review of Biophysics. Available at: [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[7][8][9] Nature Protocols. Available at: [Link]
Sources
- 1. This compound and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. axxam.com [axxam.com]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Optimized Protocols for Cell Proliferation Inhibition Assays with Pyrimidine Antimetabolites
Introduction & Scientific Rationale
Pyrimidine antimetabolites remain a cornerstone of oncological pharmacopoeia. Compounds such as 5-Fluorouracil (5-FU) , Gemcitabine , and Cytarabine function as false substrates in nucleotide biosynthesis. Their structural similarity to naturally occurring pyrimidines (uracil, cytosine, thymine) allows them to inhibit critical enzymes like Thymidylate Synthase (TS) or incorporate directly into DNA/RNA, leading to chain termination and apoptosis.[1]
However, characterizing novel this compound derivatives requires specific experimental considerations. Unlike general cytotoxic agents (e.g., doxorubicin), pyrimidines are often S-phase specific and cytostatic before becoming cytotoxic. Standard 24-hour toxicity assays frequently yield false negatives because the cells must cycle through the S-phase to accumulate lethal DNA damage.
This guide outlines a dual-assay strategy:
-
CCK-8 Assay: For high-throughput determination of metabolic reduction (IC50).
-
EdU Click Chemistry Assay: For direct visualization of active DNA synthesis inhibition.
Mechanistic Grounding
To design a valid assay, one must understand the interference points. 5-FU, for instance, is converted to Fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with Thymidylate Synthase and 5,10-methylenetetrahydrofolate, effectively starving the cell of thymidine (dTTP) required for DNA replication.
Pathway Visualization: this compound Antimetabolite Action[2]
Figure 1: Mechanism of action for this compound antimetabolites. Note the critical dependence on metabolic activation and S-phase progression.
Pre-Assay Critical Parameters
Before initiating protocols, the following parameters must be optimized to ensure data integrity.
A. Solubility & Stability (The "0.1% Rule")
Most synthetic pyrimidines are hydrophobic.
-
Solvent: Dissolve stock in 100% DMSO (typically 10–100 mM).
-
Working Solution: Dilute in culture media such that the final DMSO concentration is ≤ 0.1% .
-
Control: Vehicle control (0.1% DMSO in media) is mandatory to rule out solvent toxicity.
-
Stability: Pyrimidines like 5-FU are generally stable, but Gemcitabine is sensitive to deamination. Prepare fresh working solutions for each assay.
B. Seeding Density & Linearity
-
Problem: If cells reach 100% confluency during the assay, contact inhibition will arrest growth, mimicking drug effects (False Positive).
-
Solution: Optimize seeding so cells are at 70-80% confluency at the end of the 72h treatment.
Protocol 1: Metabolic Activity Assay (CCK-8)
Why CCK-8 over MTT? While MTT is cited frequently, it requires the solubilization of formazan crystals, introducing pipetting errors. CCK-8 (WST-8) produces a water-soluble formazan, offers higher sensitivity, and is non-toxic, allowing for time-course measurements on the same plate.[2]
Materials
-
Cell Counting Kit-8 (e.g., Dojindo, Sigma, or equivalent).
-
96-well clear-bottom tissue culture plates.
-
Multi-mode microplate reader (450 nm filter).
Step-by-Step Workflow
-
Seeding (Day 0):
-
Seed 100 µL of cell suspension (optimized density) into inner 60 wells.
-
Edge Effect Block: Fill the outer 36 wells with 100 µL sterile PBS. This prevents evaporation-induced concentration gradients in edge wells.
-
Incubate 24h at 37°C, 5% CO₂ for attachment.
-
-
Treatment (Day 1):
-
Prepare serial dilutions of the this compound compound in warm media (e.g., 100 µM down to 1 nM, log-scale).
-
Aspirate old media carefully.
-
Add 100 µL of drug-containing media to triplicate wells.
-
Include Vehicle Control (0.1% DMSO) and Blank (Media only, no cells).
-
-
Incubation (Day 1–4):
-
Incubate for 72 hours .
-
Note: For pyrimidines, 24h is insufficient to capture the anti-proliferative effect on the cell cycle.
-
-
Measurement (Day 4):
-
Add 10 µL of CCK-8 reagent directly to each well (avoid introducing bubbles).
-
Incubate for 1–4 hours at 37°C. Check color development visually (orange hue).
-
Measure Absorbance (OD) at 450 nm .
-
Data Processing
Calculate % Viability:
Protocol 2: Direct DNA Synthesis Assay (EdU Click Chemistry)
Why EdU? Metabolic assays (CCK-8/MTT) measure mitochondrial activity, which can persist even if the cell cycle is arrested. To confirm a this compound analog is working via the S-phase mechanism (Figure 1), you must measure DNA synthesis directly. EdU (5-ethynyl-2'-deoxyuridine) is superior to BrdU as it does not require DNA denaturation.[4]
Materials
-
Click-iT™ EdU Imaging Kit (Thermo Fisher or equivalent).
-
Fluorescence microscope or High-Content Imager.
-
4% Paraformaldehyde (PFA).
Step-by-Step Workflow
-
Pulse Labeling:
-
Treat cells with this compound analog for the desired time (e.g., 24h or 48h).
-
Add EdU to culture media (Final concentration: 10 µM) for the last 2–4 hours of treatment.
-
-
Fixation & Permeabilization:
-
Click Reaction:
-
Prepare fresh Click Reaction Cocktail (Buffer + CuSO₄ + Alexa Fluor Azide + Reducing Agent).
-
Add 100 µL per well.[7] Incubate 30 min at RT in the dark .
-
-
Nuclear Counterstain:
-
Wash 3x with PBS.
-
Stain with Hoechst 33342 (5 µg/mL) for 15 min to visualize all nuclei.
-
-
Imaging & Analysis:
-
Total Cells: Count Hoechst-positive nuclei (Blue).
-
Proliferating Cells: Count EdU-positive nuclei (Green/Red).
-
Index: Proliferation Index = (EdU+ / Total) × 100.
-
Data Analysis & Visualization
To determine the potency (IC50), data must be fitted to a non-linear regression model.
Experimental Workflow Diagram
Figure 2: Standardized workflow for 72h proliferation assay.
Calculation of IC50
Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model :
-
X: Log of concentration.
-
Y: Normalized response (% Viability).
-
Top/Bottom: Plateaus of the curve.
Data Summary Table
| Parameter | CCK-8 (Metabolic) | EdU (DNA Synthesis) |
| Readout | Absorbance (450 nm) | Fluorescence (Imaging/Flow) |
| Throughput | High (96/384 well) | Medium (Imaging required) |
| Mechanism | Dehydrogenase activity | Thymidine incorporation |
| Sensitivity | Good | Excellent (Single cell resolution) |
| Cost | Low | High |
| Best For | IC50 Screening | Confirming Mechanism (S-phase arrest) |
Troubleshooting & Self-Validation
-
Issue: High Variation between replicates.
-
Cause: Pipetting error or "Edge Effect."
-
Fix: Use the "PBS moat" strategy (filling outer wells with PBS) and use a multi-channel pipette.
-
-
Issue: this compound precipitation.
-
Cause: High concentration in aqueous media.
-
Fix: Ensure DMSO stock is fully dissolved. Do not exceed 100 µM in media if solubility is poor.
-
-
Issue: High background in EdU.
-
Cause: Insufficient washing or high azide concentration.
-
Fix: Increase BSA wash steps; ensure Click cocktail is prepared fresh.
-
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.
-
Thermo Fisher Scientific. Click-iT™ EdU Cell Proliferation Kit for Imaging Protocol.
-
Dojindo Molecular Technologies. Cell Counting Kit-8 (CCK-8) Technical Manual.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Parker, W. B. (2009). Enzymology of purine and this compound antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880–2893.
Sources
- 1. longdom.org [longdom.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. carlroth.com [carlroth.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
methods for quantitative analysis of pyrimidine metabolites
Application Note: Quantitative Analysis of Pyrimidine Metabolites via HILIC-MS/MS
Abstract
The quantification of this compound metabolites is a critical bottleneck in oncology drug development and metabolic disease research. Traditional Reverse-Phase (RP) chromatography fails to retain highly polar nucleotides (e.g., UTP, CTP), while Ion-Pairing (IP) reagents permanently contaminate Mass Spectrometry (MS) sources. This guide presents a robust, validated Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS workflow. It addresses two distinct analytical needs: monitoring intracellular nucleotide pools (drug efficacy) and plasma catabolites (safety/DPD deficiency).
The Biological Context: Why Measure Pyrimidines?
To design a valid assay, one must understand the metabolic flux. This compound metabolism is not static; it is a rapid cycle of salvage, de novo synthesis, and catabolism.
Key Analytical Targets:
-
Anabolic Targets (Intracellular): UTP, CTP, dTTP. These represent the "energy charge" and DNA/RNA precursor pools. Depletion here indicates efficacy of antimetabolites (e.g., Gemcitabine, 5-FU).
-
Catabolic Targets (Plasma): Uracil (U) and Dihydrouracil (UH2).[1][2][3] The UH2/U ratio is the gold-standard biomarker for Dihydrothis compound Dehydrogenase (DPD) activity. Low DPD activity leads to severe, often fatal, 5-FU toxicity.
Visualizing the Pathway
Figure 1: this compound Salvage and Catabolism Pathways indicating analytical targets.
Caption: Pathway map highlighting high-energy nucleotides (Yellow borders) and DPD deficiency markers (Green borders).
Analytical Strategy: HILIC vs. Ion-Pairing
The choice of chromatography is the single most significant decision in this protocol.
| Feature | Ion-Pairing RP (IP-RP) | HILIC (Recommended) |
| Mechanism | Hydrophobic interaction via cationic reagents (e.g., TEA, TBA) pairing with anionic phosphates. | Partitioning between a water-enriched layer on the stationary phase and the organic mobile phase. |
| Retention | Excellent for triphosphates. | Excellent for all polar species (Nucleosides & Nucleotides). |
| MS Compatibility | Poor. IP reagents cause severe signal suppression and permanently contaminate the MS source. | Excellent. Uses volatile buffers (Ammonium Acetate) compatible with ESI. |
| Sensitivity | Lower (due to suppression). | Higher (organic-rich mobile phase enhances desolvation). |
Expert Insight: Avoid IP-RP if your MS instrument is used for other assays. The "memory effect" of ion-pairing reagents can persist for months. HILIC on an Amide-based column is the modern standard for metabolomics.
Validated Protocol: Sample Preparation
Crucial Warning: Nucleotide triphosphates (ATP, UTP, CTP) are extremely unstable. Enzymatic turnover continues even after cell harvest. Speed and temperature control are non-negotiable.
Reagents
-
Quenching/Extraction Solvent: 80% Acetonitrile / 20% Water (v/v), pre-chilled to -20°C.
-
Internal Standard (IS): 13C9,15N3-CTP and 13C4,15N2-Uracil.
-
Note: Do not use analogs (e.g., bromo-uracil) as IS; they do not compensate for matrix effects in HILIC.
-
Workflow A: Intracellular Nucleotides (Adherent Cells)
-
Quench: Rapidly wash cells with ice-cold PBS (4°C). Aspirate immediately.
-
Lyse: Add 500 µL -20°C Extraction Solvent directly to the plate.
-
Mechanism:[4] The cold organic solvent instantly denatures enzymes (stopping ATP hydrolysis) and precipitates proteins.
-
-
Scrape & Collect: Scrape cells and transfer the slurry to a pre-chilled tube.
-
Agitate: Vortex for 30 seconds. Incubate at -20°C for 10 minutes.
-
Clarify: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Reconstitute: Transfer supernatant to a new tube. Evaporate to dryness under nitrogen (no heat). Reconstitute in 100 µL of 50% Acetonitrile .
-
Why 50%? Matching the initial mobile phase conditions prevents peak distortion.
-
Workflow B: Plasma (Uracil/Dihydrouracil)[1][2][3][5]
-
Precipitation: Mix 50 µL Plasma + 150 µL -20°C Acetonitrile (containing IS).
-
Vortex/Spin: Vortex 1 min; Centrifuge 15,000 x g for 10 min.
-
Dilution: Transfer supernatant. Do not dry down. Dilute 1:1 with mobile phase A (Ammonium Acetate buffer) to ensure proper peak shape.
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Column: Waters XBridge Amide or Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).
-
Why Amide? Amide phases are more stable and reproducible for phosphorylated compounds than bare silica.
Mobile Phases
-
Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonium Hydroxide).
-
Expert Tip: High pH (9.0) improves the peak shape of phosphorylated nucleotides on HILIC columns.
-
-
Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water, pH 9.0.
Gradient Profile
| Time (min) | % B | Flow Rate (mL/min) | Event |
| 0.0 | 85 | 0.3 | Initial high organic for retention |
| 2.0 | 85 | 0.3 | Isocratic hold |
| 10.0 | 50 | 0.3 | Gradient elution of triphosphates |
| 12.0 | 50 | 0.3 | Wash |
| 12.1 | 85 | 0.4 | Return to initial |
| 16.0 | 85 | 0.4 | Re-equilibration (Critical) |
Note: HILIC requires longer re-equilibration than RP to re-establish the water layer on the stationary phase.
MS Source Settings (ESI Negative Mode)
Nucleotides ionize best in negative mode due to the phosphate groups.
-
Spray Voltage: -3500 V
-
Source Temp: 400°C
-
Curtain Gas: 35 psi
Experimental Workflow Diagram
Figure 2: Unified HILIC-MS/MS Workflow for this compound Analysis.
Caption: Step-by-step workflow from sample collection to MS detection, emphasizing cold chain maintenance.
Data Analysis & Quality Control
MRM Transitions (Example)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| UTP | 483.0 | 158.9 (PPi) | -35 |
| CTP | 482.0 | 158.9 (PPi) | -35 |
| Uracil | 111.0 | 42.0 | -15 |
| Dihydrouracil | 113.0 | 43.0 | -15 |
Troubleshooting Guide
-
Split Peaks: Usually caused by dissolving the sample in 100% water. Solution: Ensure sample solvent matches the initial mobile phase (e.g., 50-80% Acetonitrile).
-
Retention Time Drift: HILIC is sensitive to pH. Solution: Prepare buffers fresh weekly and cap tightly to prevent ammonia evaporation.
-
Low Sensitivity for Triphosphates: Metal adsorption. Solution: Use PEEK tubing or a bio-inert LC system. Add 5 µM Medronic Acid to the mobile phase to chelate trace metals.
References
-
Evaluation of HILIC-MS/MS for Purine and this compound Metabolism Title: Quantitative analysis of 20 purine and this compound metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed/NIH) URL:[Link]
-
Clinical Relevance of DPD Deficiency Title: The dihydrouracil/uracil ratio in plasma... for screening of dihydrothis compound dehydrogenase deficiency.[1][2][5][6] Source: Cancer Chemotherapy and Pharmacology URL:[Link]
-
HILIC vs Ion-Pairing Comparison Title: Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents.[7][8] Source: Journal of The American Society for Mass Spectrometry (PMC) URL:[Link]
-
Sample Preparation for Nucleotides Title: Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Source: Analytical Biochemistry (PMC) URL:[Link]
Sources
- 1. The value of dihydrouracil/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydrothis compound dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: Solid-Phase Synthesis of Thiazolo[3,2-a]pyrimidin-5-ones
Executive Summary
Thiazolo[3,2-a]pyrimidin-5-ones represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including Eg5 kinesin inhibition, acetylcholinesterase inhibition, and antimicrobial properties. Traditional solution-phase synthesis of these bicyclic heterocycles often suffers from tedious purification steps and low diversity potential.[1]
This Application Note details a robust Solid-Phase Organic Synthesis (SPS) protocol for generating libraries of thiazolo[3,2-a]pyrimidin-5-ones. We utilize a resin-bound acetoacetate strategy coupled with microwave-assisted cyclization. This method ensures high purity without chromatographic purification, leveraging the "split-and-pool" capability of SPS. The protocol is designed for reproducibility, utilizing self-validating colorimetric checkpoints and optimized swelling conditions to overcome steric hindrance within the resin matrix.
Strategic Planning & Chemistry
The Synthetic Logic
The synthesis utilizes a Wang Resin support to anchor the scaffold via an ester linkage. The core strategy involves the construction of the pyrimidine ring on-resin via a Knoevenagel condensation followed by a hetero-Michael addition/cyclization with 2-aminothiazoles.
Why this route?
-
Modularity: The three points of diversity (
, , ) can be varied independently using commercially available aldehydes and aminothiazoles. -
Atom Economy: The resin-bound intermediate acts as a purification handle; excess reagents (aldehydes, amines) are washed away, eliminating the need for intermediate column chromatography.
-
Kinetics: The final cyclization step, often sluggish in solution due to the nucleophilicity of the thiazole amine, is accelerated using microwave irradiation.
Workflow Visualization
The following diagram illustrates the stepwise assembly of the thiazolo[3,2-a]pyrimidinone core.
Figure 1: Stepwise solid-phase assembly of the thiazolo[3,2-a]pyrimidinone scaffold on Wang resin.
Materials & Equipment
Reagents
-
Solid Support: Wang Resin (Loading: 0.8–1.2 mmol/g). Note: High loading provides more material but can lead to site-site interactions; 1.0 mmol/g is optimal.
-
Acetoacetylation Agent: 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TKD). Preferred over diketene for safety and stability.
-
Building Blocks: Diverse aromatic aldehydes (
), substituted 2-aminothiazoles ( ). -
Catalysts/Bases: Piperidine, Glacial Acetic Acid, Pyridine.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
Instrumentation
-
Microwave Reactor: Monowave 300 (Anton Paar) or Initiator+ (Biotage). Essential for Step 3.
-
Shaker: Orbital shaker for room temperature reactions.
-
Filtration: Polypropylene synthesis columns with frits (20 µm porosity).
Detailed Protocol
Step 1: Resin Acetoacetylation (Scaffold Anchoring)
This step converts the hydroxyl group of the Wang resin into a
-
Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a reaction vessel. Swell in Toluene (10 mL) for 30 min.
-
Reagent Addition: Add TKD (5.0 equiv, 5.0 mmol) and a catalytic amount of Pyridine (1 drop).
-
Reaction: Heat the mixture at 110°C for 4 hours. Mechanism: TKD undergoes retro-Diels-Alder to generate acetylketene in situ, which traps the resin hydroxyl.
-
Washing: Filter and wash resin with Toluene (
), DMF ( ), and DCM ( ). -
QC Check (Self-Validating): IR spectroscopy of a dried resin bead should show a strong carbonyl stretch at ~1740 cm
(ester) and ~1715 cm (ketone).
Step 2: Knoevenagel Condensation
Formation of the resin-bound benzylidene intermediate.
-
Swelling: Swell the acetoacetylated resin in DMF.
-
Reagent Addition: Add Aldehyde (
-CHO, 5.0 equiv), Piperidine (0.5 equiv), and Glacial Acetic Acid (0.5 equiv) in DMF (10 mL). -
Reaction: Shake at room temperature for 16 hours. Note: Molecular sieves can be added to scavenge water and drive the equilibrium.
-
Washing: Filter and wash extensively with DMF (
) and DCM ( ) to remove excess aldehyde. -
QC Check: The resin usually changes color (yellow/orange) due to the extended conjugation of the enone system.
Step 3: Microwave-Assisted Cyclization
The critical heterocycle formation step utilizing 2-aminothiazoles.
-
Preparation: Transfer resin (approx. 200 mg aliquots) to microwave vials. Suspend in Ethanol/DMF (3:1 v/v). Why this solvent? Ethanol promotes product precipitation/crystallization upon cleavage, while DMF ensures resin swelling.
-
Reagent Addition: Add substituted 2-aminothiazole (3.0 equiv).
-
Reaction: Irradiate at 120°C for 20 minutes (Power: Dynamic, max 150W).
-
Conventional Heating Alternative: Reflux for 24–48 hours (significantly lower yield).
-
-
Washing: Filter and wash with warm DMF (
) to remove unreacted aminothiazole, followed by MeOH and DCM.
Step 4: Cleavage and Isolation
-
Cleavage: Treat the resin with 50% TFA in DCM (5 mL) for 2 hours at room temperature.
-
Collection: Filter the cleavage solution into a tared vial. Wash the resin with DCM (2 mL) and combine filtrates.
-
Work-up: Evaporate the solvent under a stream of nitrogen or reduced pressure.
-
Purification: The crude product is typically >90% pure. If necessary, recrystallize from EtOH or purify via preparative HPLC.
Results & Troubleshooting
Expected Yields and Purity
Typical results for a 5-member test library:
| Entry | R1 (Aldehyde) | R2 (Aminothiazole) | Yield (%) | Purity (LCMS) |
| 1 | Benzaldehyde | H | 88 | 94% |
| 2 | 4-Cl-Benzaldehyde | H | 92 | 96% |
| 3 | 4-OMe-Benzaldehyde | 4-Methyl | 85 | 91% |
| 4 | 2-NO2-Benzaldehyde | H | 76 | 89% |
| 5 | Benzaldehyde | 4-Phenyl | 81 | 93% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Loading (Step 1) | Inefficient acetylketene generation. | Ensure temperature is >105°C (TKD decomposition temp). Use fresh TKD. |
| Incomplete Cyclization | Steric hindrance of | Increase MW temperature to 140°C or use N-methyl-2-pyrrolidone (NMP) as solvent for higher swelling. |
| Resin "Clumping" | Polymer collapse. | Ensure DMF is present in all reaction steps. Avoid pure EtOH or water until the final wash. |
| Impurity: Retro-Michael | Instability of intermediate. | Avoid prolonged storage of the Knoevenagel intermediate (Step 2 product). Proceed immediately to Step 3. |
Advanced Modification: Safety-Catch Linkers
For researchers requiring higher diversity at the
-
Concept: A resin-bound sulfide is oxidized to a sulfone (using m-CPBA).[2]
-
Mechanism: The sulfone activates the linker, making the resin a leaving group.
-
Release: Nucleophilic attack by a primary amine releases the product while simultaneously introducing a new diversity element at the cleavage site [1].
References
-
Hua, S., et al.[3] "The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives." Molecules, vol. 30, no.[4] 2, 2025.[1][2][4] [Link]
-
Kappe, C. O. "Microwave-Assisted High-Speed Solid-Phase Synthesis of Thiazolo[3,2-a]pyrimidines." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 15, 2012. [Link]
-
Mao, S., et al. "Solid-Phase Synthesis of Thiazolo[3,2-a]pyrimidin-5-ones." Journal of Combinatorial Chemistry, vol. 10, no. 2, 2008. [Link]
-
Shaaban, M. R., et al. "Microwave Assisted Synthesis of Some New Thiazolothis compound Derivatives." International Journal of Molecular Sciences, vol. 13, no. 8, 2012. [Link]
Sources
Troubleshooting & Optimization
challenges and solutions in multi-step pyrimidine synthesis
Welcome to the Technical Support Center for Multi-Step Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this compound-based molecules. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during multi-step this compound synthesis.
Q1: What are the primary challenges in multi-step this compound synthesis?
Multi-step this compound synthesis presents several common hurdles that can impact yield, purity, and scalability. These include controlling regioselectivity during ring formation, preventing the formation of stable and difficult-to-remove byproducts, managing protecting groups across multiple steps, and ensuring the stability of intermediates. Purification of polar intermediates can also be a significant challenge.
Q2: How do I choose the right protecting group strategy for my synthesis?
Selecting an appropriate protecting group is crucial for success.[1][2] The ideal protecting group should be stable under the reaction conditions of subsequent steps but easily and selectively removable without affecting other functional groups.[1][2] Key considerations include the chemical nature of the functional group to be protected, the reaction conditions of the entire synthetic sequence, and the orthogonality of different protecting groups if multiple are required.[2] Common protecting groups for amines and hydroxyls in this compound synthesis include Boc, Cbz, and various silyl ethers.[2]
Q3: What are the most effective methods for monitoring the progress of my this compound synthesis reactions?
Effective reaction monitoring is key to optimizing conditions and identifying potential issues early. The most common techniques are:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction completion, especially for small-scale reactions.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation of reactants, products, and byproducts, making it suitable for complex reaction mixtures.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about intermediates and the final product.[4]
-
Mass Spectrometry (MS): Highly sensitive for detecting trace amounts of compounds and confirming molecular weights.[4]
Q4: My Biginelli reaction for dihydropyrimidinone synthesis has a low yield. What are the likely causes?
Low yields in the Biginelli reaction can often be attributed to several factors:
-
Catalyst Inefficiency: Ensure your catalyst is active.[3] For instance, Lewis acids like Yb(OTf)₃ or InCl₃ can significantly improve yields.[5]
-
Suboptimal Reaction Conditions: The reaction may require optimization of temperature and time.[3][5] Monitoring by TLC is crucial to determine the optimal reaction duration.[3][5]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[3][5]
-
Solvent Choice: While ethanol is commonly used, exploring other solvents or solvent-free conditions can sometimes improve yields.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during multi-step this compound synthesis.
Challenge: Formation of a Fluorescent Byproduct in the Biginelli Reaction
Q: I'm observing a bright fluorescent spot on my TLC plate during a Biginelli reaction, and my yield of the desired dihydropyrimidinone (DHPM) is low. What is this byproduct and how can I prevent its formation?
A: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea at elevated temperatures).[3] This pathway competes directly with the desired Biginelli reaction.
Causality and Mechanistic Insight
The formation of the Hantzsch DHP is favored at higher temperatures, which promotes the decomposition of urea into ammonia and isocyanic acid. The ammonia then participates in the Hantzsch pathway. The choice of catalyst can also influence the selectivity between the two pathways.
Troubleshooting Protocol
-
Lower the Reaction Temperature: Reducing the reaction temperature can significantly suppress the Hantzsch pathway.[3] Start by running the reaction at a lower temperature (e.g., room temperature or 50°C) for a longer duration.
-
Optimize Catalyst Choice: Experiment with different Lewis or Brønsted acid catalysts. Some catalysts may show higher selectivity for the Biginelli reaction.
-
Control the Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition before the desired reaction begins.[3]
-
Use a Pre-formed Urea Equivalent: Consider using a more stable urea derivative or a different nitrogen source that is less prone to decomposition.
Challenge: Difficult Purification of Crude Product Due to N-Acylurea Byproducts
Q: My crude dihydropyrimidinone product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A: N-acylureas are common byproducts in the Biginelli reaction, arising from the reaction of the β-ketoester with urea in a competing pathway. [3] These byproducts often have similar polarities to the desired product, complicating purification by column chromatography.
Confirmation and Prevention
Confirmation:
-
Spectroscopic Analysis: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]
Prevention Strategies:
-
Modify Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can disfavor the formation of N-acylureas.
-
Catalyst Selection: Certain catalysts may favor the desired cyclization over N-acylation.
-
-
Purification Strategy:
Challenge: Poor Regioselectivity in this compound Ring Formation
Q: I am attempting a condensation reaction to form a substituted this compound, but I am obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A: Controlling regioselectivity in this compound synthesis, especially with unsymmetrical precursors, is a common challenge. The outcome is often dependent on the relative reactivity of the electrophilic and nucleophilic centers in the starting materials and the reaction conditions.
Strategies for Controlling Regioselectivity
-
Choice of Precursors: The inherent electronic and steric properties of your starting materials play a significant role. For example, using a pre-formed enamine can direct the cyclization in a more controlled manner.[5]
-
Catalyst Influence: The choice of catalyst can dramatically influence regioselectivity. For instance, certain iridium-pincer complexes have been shown to catalyze the regioselective synthesis of pyrimidines from amidines and alcohols.[6]
-
Reaction Conditions:
-
Temperature: Kinetically versus thermodynamically controlled conditions can favor the formation of different isomers. Lower temperatures often favor the kinetically controlled product.[5]
-
Solvent: The polarity of the solvent can influence the transition states of the competing pathways.
-
Experimental Workflow for Optimization
Caption: A workflow for optimizing regioselectivity in this compound synthesis.
Challenge: N-Glycosylation Instead of O-Glycosylation in Nucleoside Synthesis
Q: In my multi-step synthesis of a modified nucleoside, I am attempting to glycosylate a hydroxyl group on the sugar moiety, but I am observing significant N-glycosylation of the this compound base. How can I achieve selective O-glycosylation?
A: Nucleoside O-glycosylation is a classic selectivity challenge because the nucleobase is often more nucleophilic than the hydroxyl groups of the sugar. [7] This leads to undesired N-glycosylation as a major side reaction.
Solution: Indium(III) Triflate Catalysis
Recent studies have shown that indium(III) triflate (In(OTf)₃) is a highly effective catalyst for promoting selective O-glycosylation of nucleosides.[7]
Mechanism of Action: While the exact mechanism is still under investigation, it is proposed that In(OTf)₃ promotes an apparent transfer of the glycosyl moiety from the initially formed, thermodynamically less stable N-glycosylated intermediate to the desired hydroxyl group, yielding the more stable O-glycosylated product.[7]
Experimental Protocol for Selective O-Glycosylation
-
Reactant Purity: Ensure all starting materials (nucleoside, glycosyl donor, and solvent) are anhydrous.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected nucleoside in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Addition of Reagents: Add the glycosyl donor (e.g., a thioglycoside or Schmidt imidate, typically 1.5 equivalents).
-
Catalyst Addition: Add In(OTf)₃ as the catalyst.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the desired O-glycosylated product is formed.
-
Workup and Purification: Quench the reaction, perform an appropriate aqueous workup, and purify the product by column chromatography.
Data Summary Tables
Table 1: Common Catalysts for the Biginelli Reaction
| Catalyst | Typical Loading (mol%) | Common Solvent | Key Advantages |
| Brønsted Acids (e.g., HCl, TFA) | 10-20 | Ethanol, THF | Readily available, cost-effective. |
| Lewis Acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) | 5-15 | Acetonitrile, Solvent-free | High yields, can be used in catalytic amounts.[5] |
| Chiral Phosphoric Acids | 10 | Dichloromethane | Enables enantioselective synthesis.[8] |
| Ionic Liquids | As solvent or co-catalyst | N/A | Can enhance reaction rates and facilitate catalyst recycling. |
Table 2: Protecting Groups for Multi-Step this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl in dioxane) |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) | |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |
| Acetyl | Ac | Basic (e.g., K₂CO₃ in methanol) |
Visualized Workflows and Mechanisms
The Biginelli Reaction Mechanism
Caption: The general mechanism of the Biginelli reaction.
References
- Troubleshooting unexpected side reactions in this compound synthesis - Benchchem.
- Biginelli Reaction - YouTube.
- Avoiding side product formation in this compound synthesis - Benchchem.
- How do protective groups aid in multi-step syntheses? - TutorChase.
- methods for monitoring the progress of this compound reactions - Benchchem.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry - JOCPR. Available at: [Link]
-
Catalyzed Methods to Synthesize this compound and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
Glycosylation of Nucleosides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
Technical Support Center: Pyrimidine Quantification by HPLC-MS/MS
Status: Operational Operator: Senior Application Scientist Ticket Subject: Troubleshooting Retention, Stability, and Sensitivity in Pyrimidine Analysis
Welcome to the this compound Analysis Support Hub
You are likely here because your standard C18 column failed you, your uracil background is inexplicably high, or your internal standards are not correcting for matrix effects. Pyrimidines (Cytosine, Uracil, Thymine) and their nucleosides/nucleotides represent the "Polarity Paradox" in LC-MS: biologically ubiquitous but chemically stubborn.
This guide bypasses general advice to address the specific physicochemical failures unique to this class of analytes.
Module 1: Chromatographic Retention (The "Void Volume" Nightmare)
User Question: I am trying to quantify Uracil and Cytosine using a standard C18 column, but they elute in the void volume (t0) with the salt front. How do I get retention?
Scientist Response: You cannot retain small, polar pyrimidines on standard C18 because they lack the hydrophobicity required for Van der Waals interactions with the alkyl chains. You have three "orthogonal" options.
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) [1][2][3]
-
Mechanism: Creates a water-rich layer on the surface of a polar stationary phase (silica or zwitterionic). Analytes partition into this water layer.
-
The Protocol: Use a Zwitterionic (ZIC-HILIC) or Amide column.
-
Why it works: Pyrimidines are highly soluble in the water layer.
-
Caution: HILIC requires long equilibration times (20+ column volumes) between runs to re-establish the water layer.
Option B: Porous Graphitic Carbon (PGC)
-
Mechanism: Retention based on planar geometry and charge-induced dipoles on the graphite surface.
-
Best For: Separating structural isomers like Uracil vs. Dihydrouracil (critical for DPD deficiency testing).
-
The Protocol: Hypercarb columns.
-
Why it works: Graphite retains polar compounds strongly without ion-pairing reagents.
Option C: Ion-Pairing Chromatography (IP-RP)
-
Mechanism: Adding reagents (e.g., DBAA, TEA) to the mobile phase to form neutral ion pairs with charged nucleotides, allowing retention on C18.
-
Verdict: Avoid if possible. It contaminates the MS source and requires a dedicated system.
Visual Guide: Column Selection Workflow
Caption: Decision tree for selecting the correct stationary phase based on analyte polarity and structural isomerism.
Module 2: The "Phantom Signal" (Deamination Artifacts)
User Question: My Uracil levels increase the longer the samples sit in the autosampler. Is my calibration unstable?
Scientist Response: This is likely not instrument drift but a chemical reaction occurring in your vial. Cytosine spontaneously deaminates to Uracil (and 5-methylcytosine to Thymine). This is a critical pre-analytical artifact.
-
The Mechanism: Hydrolysis of the exocyclic amino group on Cytosine.
-
The Catalyst: Heat and high pH.
-
The Fix:
-
Acidification: Keep sample pH < 5 during processing.
-
Temperature: Autosampler must be kept at 4°C. Never process samples at room temperature for extended periods.
-
Chromatography: You must chromatographically separate Cytosine from Uracil. If they co-elute, in-source fragmentation of Cytosine can mimic Uracil (loss of NH3), leading to false positives.
-
Visual Guide: The Deamination Trap
Caption: Spontaneous deamination pathway of Cytosine to Uracil, a common cause of quantification errors in biological matrices.
Module 3: Sensitivity & Matrix Effects
User Question: I am seeing massive signal suppression in plasma samples. Should I use SPE?
Scientist Response: Standard Solid Phase Extraction (SPE) is difficult because pyrimidines are too polar for C18 cartridges and too non-polar for pure ion exchange.
The Protocol: Protein Precipitation (PP) with Isotopic Correction For most plasma applications, a clean Protein Precipitation is sufficient if you use the correct Internal Standard (IS).
-
Internal Standards: You must use stable isotope-labeled standards (e.g.,
-Uracil). Structural analogs (like 5-chlorouracil) do not co-elute perfectly in HILIC/PGC and will not correct for the specific matrix suppression at the analyte's retention time. -
Solvent: Use Acetonitrile with 0.1% Formic Acid (ratio 3:1 sample). The acid stabilizes the cytosine (prevents deamination).
-
Evaporation: If evaporating to dryness, do not use high heat (>40°C). Reconstitute in the starting mobile phase to prevent peak distortion.
Table 1: Recommended MRM Transitions (ESI Positive Mode)
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |
| Uracil | 113.0 | 70.0 | 25 | 15 | Fragment: Ring cleavage |
| Cytosine | 112.1 | 95.0 | 25 | 12 | Loss of NH3 |
| Thymine | 127.1 | 110.1 | 28 | 14 | Loss of NH3 |
| Uridine | 245.1 | 113.0 | 20 | 10 | Loss of Ribose |
| Cytidine | 244.1 | 112.0 | 20 | 12 | Loss of Ribose |
| IS (Uracil-15N2) | 115.0 | 71.0 | 25 | 15 | Essential for normalization |
Note: Transitions may vary slightly by instrument vendor (Agilent/Sciex/Waters).
Module 4: Validation Checklist (Self-Validating System)
Before running your batch, ensure your method passes this "Self-Validation" check:
-
[ ] Separation Check: Inject a mix of Cytosine and Uracil. Is there baseline resolution? (Required to prevent cross-talk).
-
[ ] Void Volume Check: Does the first peak elute at >2x the void time (
)? If not, your data is subject to massive salt suppression. -
[ ] Stability Check: Reinject the low QC standard after 12 hours. Has the Uracil/Cytosine ratio changed? (Indicates deamination).
-
[ ] Carryover Check: Inject a blank after your highest standard. Pyrimidines are "sticky" on metallic surfaces.
References
-
Evaluation of lipid quantification accuracy using HILIC and RPLC MS. Source: NIH / PubMed Context: Establishes HILIC superiority for polar metabolite retention and matrix effect reduction.[1] URL:[Link]
-
Measurement of deaminated cytosine adducts in DNA using a novel hybrid thymine DNA glycosylase. Source: NIH / PubMed Central Context: Details the mechanism of Cytosine deamination to Uracil and the impact of pH/temperature. URL:[Link]
-
Quantitative analysis of 20 purine and this compound metabolites by HILIC-MS/MS. Source: NIH / PubMed Context: Provides validated protocols for HILIC separation of pyrimidines in serum. URL:[Link]
-
Fully automated LC-MS/MS method to assess DPD deficiency. Source: LCMS.cz / Shimadzu Application Note Context: Describes the use of Hypercarb (PGC) columns for separating Uracil and Dihydrouracil. URL:[Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Source: Chromatography Online Context: Authoritative guide on using Stable Isotope Labeled (SIL) standards to correct for ionization suppression. URL:[Link]
Sources
- 1. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 20 purine and this compound metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo this compound Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Troubleshooting LC, basics - Chromedia [chromedia.org]
Technical Support Center: Advanced Crystallization Strategies for Pyrimidine Scaffolds
Current Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-CRYS-OPT-001
Mission Statement
Welcome to the Pyrimidine Crystallization Support Center. This compound derivatives are notorious in drug development for their tendency to form solvates , exhibit disappearing polymorphs , and undergo oiling out (Liquid-Liquid Phase Separation or LLPS) rather than nucleation.
This guide moves beyond basic "recrystallization" advice. We treat crystallization as a supramolecular assembly process, specifically targeting the nitrogen-rich heterocycle's propensity for hydrogen bonding and
Module 1: Solvent System Engineering
The this compound Challenge
Pyrimidines possess two nitrogen atoms in the aromatic ring, acting as strong hydrogen bond acceptors. This makes them prone to forming channel solvates with small polar solvents (methanol, water) or clathrates with aromatics (toluene).
User Question: "I’m getting crystals, but they turn to powder when I dry them. Why?" Diagnosis: You likely formed a metastable solvate. When the solvent evaporates, the crystal lattice collapses (desolvation), leaving an amorphous powder.
Solvent Selection Matrix
| Solvent Class | Suitability for Pyrimidines | Risk Factor | Best Use Case |
| Alcohols (MeOH, EtOH) | High | High Risk of Solvates. H-bonding with ring nitrogens often traps solvent. | Initial screening; forming co-crystals. |
| Chlorinated (DCM, CHCl | Low | Too Volatile. Rapid evaporation leads to kinetic trapping (amorphous/oil). | Vapor diffusion (as the antisolvent). |
| Esters (EtOAc, iPrOAc) | Optimal | Moderate. Good balance of polarity; less likely to form solvates than alcohols. | General recrystallization; scale-up.[1][2] |
| Aromatics (Toluene) | Moderate | Inclusion Complex. Pyrimidines may | Increasing yield (antisolvent); growing large single crystals. |
| Dipolar Aprotic (DMSO, DMF) | Low (Process) | Boiling Point too high. Hard to remove; often leads to oiling out upon antisolvent addition. | The "Last Resort" for highly insoluble compounds. |
Workflow: Rational Solvent Screening
Caption: Logic flow for initial solvent selection, prioritizing thermal solubility over antisolvent precipitation to avoid amorphous trapping.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Question: "My solution turns cloudy, but instead of crystals, I see oily droplets at the bottom. Eventually, it hardens into a glass."
The Mechanism: This is Liquid-Liquid Phase Separation (LLPS) .[2] It occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the temperature is above the solid's melting point in that solvent mixture. Pyrimidines, often having low melting points or high impurity profiles, are highly susceptible.
The "Rescue" Protocol
Step 1: Determine the Metastable Zone Width (MSZW) You are likely operating at a supersaturation level that is too high (labile zone). You must operate in the metastable zone.
Step 2: The Seeding Strategy (Critical) Do not wait for spontaneous nucleation.
-
Prepare Seed: Take a small amount of your "oiled" material. Triturate (grind) it with a non-solvent (e.g., hexane or ether) until it turns solid. This is your seed.
-
Re-dissolve: Heat your main batch until clear.
-
Cool to Cloud Point: Cool until you just see the onset of turbidity (or slightly above).
-
Seed Addition: Add the solid seeds prepared in Step 1.
-
Isothermal Hold: STOP COOLING. Hold the temperature constant for 1-2 hours. This allows the oil droplets to transfer mass to the crystalline seeds (Ostwald Ripening).
Visualizing the Oiling Out Fix
Caption: Decision tree for mitigating oiling out. Impure compounds require temperature cycling to disentangle impurities from the oil phase.
Module 3: Polymorph Control (Kinetic vs. Thermodynamic)
User Question: "I produced a batch last month with a melting point of 145°C. Today, the same method gives me crystals melting at 152°C. I can't reproduce the first batch."
Diagnosis: You have encountered Disappearing Polymorphs . The 145°C form was likely a Kinetic Form (metastable), and the 152°C form is the Thermodynamic Form (stable). Once the stable seeds are present in your lab environment, the kinetic form becomes incredibly difficult to reproduce.
The Competitive Slurry Experiment
To identify the stable form definitively, perform this self-validating experiment:
-
Mix: Take 50 mg of Form A (145°C) and 50 mg of Form B (152°C).
-
Suspend: Place them in a saturated solution of the compound (use a solvent with low solubility, e.g., Isopropanol).
-
Stir: Agitate at room temperature for 24-48 hours.
-
Analyze: Filter and analyze via XRPD or Melting Point.
-
Result: The mixture will convert 100% to the Thermodynamic Form . The more stable crystal consumes the less stable one (lower free energy drives the conversion).
-
Energy Landscape Diagram
Caption: The Ostwald Rule of Stages. Fast processes favor the Kinetic form; slow equilibration favors the Thermodynamic form.
Module 4: Advanced Protocols for "Uncrystallizable" Pyrimidines
If standard cooling/antisolvent methods fail, deploy these advanced techniques.
Protocol A: Vapor Diffusion (The "Sitting Drop")
Best for: Small quantities (<100 mg) that are only soluble in DMF/DMSO.
-
Inner Vial: Dissolve 50 mg of compound in minimal DMF (0.5 mL) in a small 4 mL vial. Keep this vial OPEN .
-
Outer Vial: Place the small vial inside a larger 20 mL vial.
-
Antisolvent: Add 5 mL of a volatile antisolvent (e.g., Diethyl Ether or DCM) to the larger vial. Ensure the liquid level is below the rim of the inner vial.
-
Seal: Cap the large vial tightly.
-
Wait: The volatile antisolvent will slowly diffuse into the DMF, increasing supersaturation extremely gradually. This promotes high-quality crystal growth over 2-7 days.
Protocol B: Salt Formation
Pyrimidines are weak bases. If the neutral molecule is an oil, convert it to a salt to increase the melting point and lattice energy.
-
Acids to try: Hydrochloric acid (creates chlorides), Methanesulfonic acid (mesylates), or p-Toluenesulfonic acid (tosylates).
-
Tip: Tosylates often crystallize well due to the
-stacking ability of the tosyl group with the this compound ring.
References
-
Oiling Out & Phase Separation
-
Solvent Selection & Morphology
-
Polymorphism & Kinetic Control
-
Thermodynamic vs. Kinetic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
-
Specific this compound Protocols
Sources
Protocol Optimization for Pyrimidine-Based Kinase Inhibition Assays
<Technical Support Center
Introduction: Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for drug development.[1][2][3] Pyrimidine-based scaffolds are a cornerstone of kinase inhibitor design, found in numerous FDA-approved drugs.[4][5] However, due to the conserved nature of the ATP-binding pocket where these inhibitors often act, achieving both potency and selectivity is a significant challenge.[2][4]
This guide provides in-depth troubleshooting advice and optimized protocols for researchers working with this compound-based kinase inhibitors. It is designed to address common experimental hurdles in a direct question-and-answer format, grounded in the principles of enzyme kinetics and assay development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the essential components of a biochemical kinase inhibition assay?
A1: A typical in vitro kinase assay has several core components:
-
Kinase: The enzyme of interest. Its concentration must be carefully optimized.
-
Substrate: A peptide or protein that the kinase phosphorylates.
-
ATP (Adenosine Triphosphate): The phosphate donor for the reaction.[6]
-
Assay Buffer: Maintains optimal pH and provides necessary cofactors, most commonly Magnesium ions (Mg²⁺).[6]
-
Test Compound: The this compound-based inhibitor being evaluated.
-
Detection System: Reagents that quantify either substrate phosphorylation or ATP consumption. Common methods include luminescence, fluorescence, and radiometric assays.[1][2]
Q2: Why is the ATP concentration so critical when testing this compound-based inhibitors?
A2: This is arguably the most crucial parameter to control. Most this compound-based kinase inhibitors are ATP-competitive , meaning they compete with ATP for binding to the kinase's active site.[7] Consequently, the measured potency (IC50) of your inhibitor is directly dependent on the ATP concentration in the assay.[6][7]
-
Low ATP Concentration (at or below Kₘ): Using an ATP concentration near the Michaelis-Menten constant (Kₘ) makes the assay highly sensitive to competitive inhibitors, resulting in lower (more potent) IC50 values. This is standard for primary screening to identify initial hits.[6][7]
-
High ATP Concentration (Physiological): Using ATP levels that mimic those inside a cell (millimolar range) provides more biologically relevant IC50 values, which are essential for lead optimization.[6][8] An inhibitor that appears potent at a low ATP concentration might be significantly weaker at physiological ATP levels.
Q3: How do I choose the right concentrations for the kinase and substrate?
A3: The goal is to find concentrations that produce a robust signal within the linear range of the reaction.
-
Kinase Concentration: The optimal enzyme concentration should yield a strong signal-to-background ratio without consuming too much substrate (ideally <20% conversion) during the reaction time. This is determined through a kinase titration experiment.
-
Substrate Concentration: The substrate concentration should ideally be at or above its Kₘ value to ensure the reaction rate is not substrate-limited. For many high-throughput screens, a general guideline is to use a substrate concentration that is five times the amount of ATP.[9]
Q4: What are the pros and cons of common detection methods?
A4: The choice of detection technology depends on your experimental goals, such as throughput, sensitivity, and cost.[10]
| Detection Method | Principle | Pros | Cons |
| Luminescence (e.g., ADP-Glo™) | Measures ADP produced by converting it back to ATP, which is then used by luciferase to generate light.[1][11][12] | Universal (works for any kinase), high sensitivity, wide dynamic range.[1] | Susceptible to interference from compounds that inhibit luciferase.[13] |
| Luminescence (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction.[1] | Universal, simple "add-mix-read" format. | "Signal-decrease" format can be less sensitive for low-turnover enzymes.[1][13] Requires significant ATP consumption (~50%) for a good signal window.[13] |
| Fluorescence (TR-FRET, FP) | Measures the binding of a phosphorylation-specific antibody or the displacement of a fluorescent tracer.[1] | High sensitivity, amenable to high-throughput screening (HTS).[1] | Requires specific antibodies or labeled tracers for each target; susceptible to compound fluorescence interference.[10] |
| Radiometry ([γ-³²P]ATP) | Measures the direct incorporation of a radiolabeled phosphate from ATP onto the substrate. | Considered the "gold standard" for direct measurement; highly sensitive. | Requires handling of radioactive materials, generates hazardous waste, lower throughput. |
Section 2: In-Depth Troubleshooting Guide
Problem 1: High Background Signal / Poor Signal-to-Background (S:B) Ratio
A high background can mask the true enzyme activity, leading to a poor assay window and unreliable data.
Visualizing the Problem
Caption: Potential sources contributing to high background signal.
Possible Causes & Solutions
-
Cause A: Reagent Contamination
-
The Problem: The kinase substrate or buffer may be contaminated with ATP or ADP, leading to a signal even without a kinase reaction.[6] Radiometric ATP can also contain charged contaminants that bind non-specifically to filters.[14]
-
Diagnostic Step: Run a "no enzyme" control and a "buffer + detection reagents only" control. A high signal in these wells points to contamination.
-
Solution: Use high-purity, freshly prepared reagents.[10] If possible, purchase substrates certified to be ATP/ADP-free. Prepare buffers with nuclease-free water.[15]
-
-
Cause B: Kinase Autophosphorylation
-
The Problem: Many kinases can phosphorylate themselves, which contributes to the background signal, especially at high enzyme concentrations.[6][16]
-
Diagnostic Step: Run a control reaction containing only the kinase, ATP, and buffer (no substrate). A significant signal indicates autophosphorylation.
-
Solution: Reduce the kinase concentration. Titrate the kinase to find the lowest concentration that still provides a robust signal-to-background ratio in the presence of the substrate.
-
-
Cause C: Non-Specific Binding of Detection Reagents
-
The Problem: In antibody-based assays (e.g., TR-FRET, ELISA), detection antibodies may bind non-specifically to the plate or other reagents.[17] Using excessive concentrations of detection reagents can also elevate background.[13]
-
Diagnostic Step: A high signal in "no enzyme" or "no substrate" controls is indicative of this issue.
-
Solution: Optimize the concentration of detection reagents by performing a titration.[13] Ensure blocking steps are adequate and that wash steps, if applicable, are performed thoroughly.[15][17] Adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer can also help.[15]
-
Problem 2: Inconsistent IC50 Values / Poor Z'-Factor
Assay variability undermines the reliability of your results, making it difficult to rank compound potency. A poor Z'-factor (<0.5) is a key indicator of this problem.[14][18]
Visualizing the Troubleshooting Logic
Caption: Decision tree for troubleshooting IC50 variability.
Possible Causes & Solutions
-
Cause A: Compound-Related Issues
-
The Problem: this compound-based inhibitors can sometimes have poor solubility in aqueous assay buffers, causing them to precipitate out of solution at higher concentrations. The solvent, typically DMSO, can also affect kinase activity.[10][19]
-
Diagnostic Step: Visually inspect the wells with the highest compound concentrations for precipitation. Test the tolerance of your assay to a range of DMSO concentrations (e.g., 0.1% to 5%).[13]
-
Solution: Lower the final DMSO concentration in the assay, typically to ≤1%.[13] If solubility is still an issue, consider modifying the buffer with additives, but validate that they do not impact enzyme activity.
-
-
Cause B: Sub-optimal Reaction Conditions
-
The Problem: If the reaction time is too long, you risk significant substrate depletion (>20-30%), which violates the assumptions of Michaelis-Menten kinetics and can distort IC50 values.
-
Diagnostic Step: Perform a time-course experiment at various kinase concentrations to identify the linear phase of the reaction.
-
Solution: Choose an incubation time that falls within the initial, linear rate of the reaction.[9] This ensures the measured inhibition is accurate and not an artifact of substrate limitation.
-
-
Cause C: Technical Variability
-
The Problem: Inconsistent pipetting, temperature gradients across the microplate, or "edge effects" can introduce significant well-to-well variance.[13]
-
Solution:
-
Pipetting: Ensure pipettes are properly calibrated. Use high-quality tips and consistent technique.[17]
-
Temperature: Allow all reagents and plates to equilibrate to the reaction temperature (often room temperature for HTS) before starting the assay.[9]
-
Edge Effects: Avoid using the outer wells of the plate for compounds and controls, or randomize the plate layout to mitigate systematic errors.
-
-
Section 3: Key Experimental Protocols
Protocol 3.1: Step-by-Step Determination of Optimal ATP Concentration (Apparent Kₘ,ₐₚₚ)
This protocol is essential for characterizing the interaction of your this compound-based inhibitor with the target kinase.[7]
-
Setup: Prepare a kinase reaction buffer with a fixed, non-limiting concentration of kinase and substrate.
-
ATP Titration: Create a serial dilution of ATP. A typical range would be from 1 mM down to low µM or nM concentrations, covering both sides of the expected Kₘ.
-
Reaction: Initiate the reactions by adding the different concentrations of ATP to wells containing the kinase and substrate. Incubate for a predetermined time within the linear range of the reaction.
-
Detection: Stop the reaction and add your detection reagents (e.g., ADP-Glo™ Reagent).[11]
-
Data Analysis: Measure the signal (e.g., luminescence). Plot the reaction velocity (signal) as a function of ATP concentration.
-
Curve Fitting: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vₘₐₓ and the apparent Kₘ for ATP.
Protocol 3.2: Step-by-Step Kinase Titration for Optimal Enzyme Concentration
This protocol ensures you use the minimum amount of enzyme necessary for a robust and reproducible assay.
-
Setup: Prepare a reaction buffer with fixed concentrations of ATP and substrate (e.g., ATP at its Kₘ and substrate at 1-5x its Kₘ).
-
Kinase Dilution: Perform a serial dilution of the kinase enzyme across a microplate. Include "no enzyme" wells as a negative control.
-
Reaction: Initiate the reaction and incubate for a fixed time (e.g., 30-60 minutes).
-
Detection: Add detection reagents and measure the signal.
-
Data Analysis: Plot the signal versus the kinase concentration.
-
Selection: Identify the linear portion of the curve. The optimal kinase concentration is typically the lowest point that gives a large dynamic range over the "no enzyme" control, often corresponding to the EC50 or EC80 of this curve.[9]
References
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. [Link]
-
Klink, T. A. et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Sharma, R. et al. (2023). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. International Journal of Molecular Sciences, 24(10), 8963. [Link]
-
Asquith, C. R. M. et al. (2021). Identification of this compound-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12091–12117. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. (2018). How can I improve my kinase assay experiment?. [Link]
-
Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042-1047. [Link]
-
Zhang, C. et al. (2022). Optimization of this compound Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1801–1808. [Link]
-
El-Damasy, D. A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]this compound scaffold. RSC Medicinal Chemistry, 11(9), 972-998. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Bischof, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
Kalliokoski, T. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 53(7), 1541-1546. [Link]
-
ResearchGate. (n.d.). Effect of DMSO on assay performance. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z'). [Link]
-
ACS Publications. (2022). Optimization of this compound Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]
-
Ostermeier, L. et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(27), 15616-15625. [Link]
-
Kumar, A. et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 339-370. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Iversen, P. W. et al. (2013). Z' Does Not Need to Be > 0.5. Journal of Biomolecular Screening, 18(7), 849-851. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]this compound scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of this compound Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com.br [promega.com.br]
- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in Biginelli reaction for pyrimidine synthesis
Welcome to the technical support guide for the Biginelli reaction. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While celebrated for its efficiency, the Biginelli reaction can present challenges, most notably low product yields.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues, transforming your low-yield struggles into successful synthetic outcomes.
Understanding the Foundation: The Biginelli Reaction Mechanism
Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Biginelli reaction is an acid-catalyzed, three-component condensation between an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] The accepted mechanism involves several key steps where potential failures can occur. An acid catalyst is critical for activating the aldehyde and facilitating the dehydration steps.[3]
The key intermediate is an N-acyliminium ion, formed from the condensation of the aldehyde and urea.[3][4] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[1][3][4] Understanding this pathway is the first step in diagnosing any issues in your reaction.
Caption: Figure 1: Proposed Biginelli Reaction Mechanism
Troubleshooting Guide: Common Questions & Solutions
Q1: My reaction is not starting or is extremely slow. What's the first thing I should check?
A1: Suspect Your Catalyst. The most common culprit for a stalled Biginelli reaction is an inadequate or inappropriate catalyst. The reaction is acid-catalyzed, and both the type and amount of acid are critical.[4]
Causality: The acid's primary role is to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic. This activation is crucial for the initial, and often rate-limiting, attack by the weakly nucleophilic urea.[1][3] Without sufficient catalysis, this first step does not proceed efficiently.
Troubleshooting Steps:
-
Verify Catalyst Presence: Ensure you have added the catalyst. This may seem obvious, but it is a common oversight in complex, multi-component reactions.
-
Evaluate Catalyst Type: The choice between a Brønsted acid (e.g., HCl, H₂SO₄) and a Lewis acid (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃) can be substrate-dependent.[1][5][6]
-
Brønsted acids are the classic choice and are effective for many simple aromatic aldehydes. However, they can be harsh and may cause degradation with sensitive substrates.[7]
-
Lewis acids are often milder and can give superior yields by coordinating to the carbonyls, thereby avoiding overly strong acidic conditions.[7] Many modern protocols favor Lewis acids for their efficiency and broader substrate scope.[4][6][7]
-
-
Optimize Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction. Conversely, excessive acid can sometimes lead to unwanted side reactions or complicate work-up.[8] A typical starting point is 10-20 mol%, but optimization is key.[8]
Data-Driven Catalyst Selection:
| Catalyst Type | Examples | Typical Loading (mol%) | Common Conditions | Advantages & Considerations |
| Brønsted Acid | HCl, p-TsOH | 10 - 30 | Reflux in Ethanol | Inexpensive, effective for robust substrates. Can be harsh.[6][9] |
| Lewis Acid | FeCl₃, ZnCl₂, InCl₃ | 5 - 20 | Reflux or RT in various solvents | Generally milder, often higher yields, broader scope.[5][6][9] |
| Lanthanide | Yb(OTf)₃, LaCl₃ | 1 - 10 | Solvent-free, 90-100 °C | Highly efficient, reusable, excellent for "green" protocols.[4] |
| Heterogeneous | Amberlyst-15, Silica Gel | Varies (wt%) | Reflux in various solvents | Easy removal (filtration), recyclable, simplifies purification.[7][10] |
Q2: I see starting materials left on my TLC plate even after prolonged reaction time. How can I drive the reaction to completion?
A2: Re-evaluate Your Reaction Conditions. If your catalyst is appropriate, low conversion is often a matter of suboptimal reaction parameters such as temperature, concentration, or stoichiometry.
Causality: The Biginelli reaction consists of a series of equilibria. According to Le Châtelier's principle, we can shift these equilibria toward the product by adjusting reaction conditions. The final steps involve dehydration, which is favored by heat.
Troubleshooting Workflow:
Caption: Figure 2: Workflow for Improving Conversion
Actionable Steps:
-
Increase Temperature: Many Biginelli protocols call for refluxing in a solvent like ethanol (approx. 78 °C).[9] If you are running the reaction at room temperature, heating is the first and most effective change to make. For solvent-free conditions, temperatures around 90-100 °C are common.[7][8]
-
Change Solvent/Concentration: Polar solvents generally give higher yields.[8] Consider switching from non-polar solvents to ethanol, acetonitrile, or even water. Alternatively, adopting a solvent-free approach can dramatically increase reactant concentration and accelerate the reaction.[4]
-
Adjust Stoichiometry: While a 1:1:1 ratio of aldehyde:ketoester:urea is standard, using a slight excess of the more soluble and less expensive components, like urea (e.g., 1.2 equivalents), can help drive the reaction to completion.[7]
Q3: My reaction is messy, with multiple spots on the TLC. How can I improve the selectivity and minimize side products?
A3: You are likely facing competing side reactions. The same acidic conditions that promote the Biginelli reaction can also catalyze other unwanted pathways.
Causality & Common Side Reactions:
-
Knoevenagel/Aldol Condensation: The aldehyde can react with the active methylene of the β-ketoester (Knoevenagel) or with another molecule of itself (aldol). This is especially problematic with aliphatic aldehydes.
-
Hantzsch-type Pyridine Synthesis: One molecule of the aldehyde can react with two molecules of the β-ketoester and ammonia (a potential contaminant or decomposition product of urea) to form a dihydropyridine byproduct.
-
Reactant Decomposition: Sensitive aldehydes (e.g., those with electron-donating groups or furan-based aldehydes) can decompose under strongly acidic conditions and prolonged heating.[7]
Mitigation Strategies:
-
Use a Milder Catalyst: This is the most effective strategy. Switching from a strong Brønsted acid like HCl to a Lewis acid like InBr₃ or a heterogeneous catalyst can significantly reduce side product formation.[6][9]
-
Control Temperature: Do not overheat. While heat drives the reaction, excessive temperatures can accelerate decomposition and side reactions. Find the minimum temperature required for a reasonable reaction rate.
-
Check Purity of Starting Materials: Impurities can be a major source of side products. Ensure your aldehyde is fresh and pure (distill if necessary). Use dry solvents and high-purity urea and β-ketoester.
Experimental Protocols
Protocol 1: Classic Biginelli Synthesis (High-Yield Modification)
This protocol uses a common Lewis acid catalyst that provides good yields for a range of aromatic aldehydes.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and urea (12 mmol, 1.2 eq).
-
Solvent & Catalyst Addition: Add absolute ethanol (30 mL) followed by indium(III) chloride (InCl₃) (1 mmol, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 7:3 Hexane:Ethyl Acetate). Reactions are typically complete within 4-8 hours.
-
Work-up & Isolation: Allow the reaction to cool to room temperature, then place it in an ice bath for 30 minutes. The product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst. The resulting solid is often pure enough for most applications. If further purification is needed, recrystallize from hot ethanol.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
This modern protocol offers rapid reaction times and high yields, aligning with green chemistry principles.[4]
-
Preparation: In a 10 mL microwave process vial equipped with a small magnetic stir bar, combine the aldehyde (5 mmol, 1.0 eq), ethyl acetoacetate (5 mmol, 1.0 eq), urea (6 mmol, 1.2 eq), and ytterbium(III) triflate (Yb(OTf)₃) (0.25 mmol, 0.05 eq).
-
Reaction: Cap the vial and place it in a laboratory microwave reactor. Irradiate at 100 °C for 5-15 minutes (power setting should be adjusted to maintain temperature).
-
Work-up: After cooling to room temperature, add 10 mL of water to the vial and stir vigorously. The solid product will precipitate.
-
Isolation & Purification: Collect the solid by vacuum filtration. Wash thoroughly with water, then a small amount of cold ethanol. Dry the product under vacuum. Recrystallization from ethanol can be performed if necessary.
References
-
Wikipedia. Biginelli reaction. [Link]
- Ael-A, M., El-Sayed, R., & Taha, M. (2018). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Journal of Saudi Chemical Society.
-
Atlas. Biginelli Reaction Experiment Analysis Guide. [Link]
-
ResearchGate. Catalysts and conditions for Biginelli reaction | Download Table. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Professor Dave Explains. (2021). Biginelli Reaction [Video]. YouTube. [Link]
- Verma, A., Kumar, S., & Singh, V. (2020). Biginelli Reaction: Polymer Supported Catalytic Approaches.
-
J&K Scientific LLC. (2021). Biginelli Reaction. [Link]
-
Ask this paper | Bohrium. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis. (2018). [Link]
-
Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. [Link]
-
Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. [Link]
-
Mohammadi, A., et al. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine. Journal of Synthetic Chemistry. [Link]
-
Vravnik, M., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. [Link]
-
Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]
-
Barbero, M., Cadamuro, S., & Dughera, S. Brønsted acid catalysed enantioselective Biginelli reaction. Università di Torino. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. youtube.com [youtube.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 10. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
Comparative Guide: Pyrimidine vs. Purine Metabolism in Cancer Cells
Executive Summary: The Metabolic Vulnerability
Cancer cells exhibit "nucleotide hunger"—an insatiable demand for DNA and RNA precursors to fuel unrestricted proliferation. While normal cells often rely on salvage pathways to recycle nucleosides, malignant cells predominantly rewire their metabolism toward de novo synthesis .[1]
This guide objectively compares the Purine and Pyrimidine biosynthetic pathways.[2] Unlike generic textbook descriptions, we focus on the metabolic bottlenecks , subcellular compartmentalization , and therapeutic liabilities specific to oncology.
Key Differentiator
-
Purine Synthesis is a cytosolic, ATP-intensive process heavily dependent on One-Carbon (Folate) metabolism .
-
This compound Synthesis is uniquely coupled to Mitochondrial Respiration via the enzyme DHODH , making it sensitive to electron transport chain (ETC) inhibitors.[3][4]
Mechanistic Deep Dive: The Pathways Compared
This compound Metabolism: The Mitochondrial Connection
De novo this compound synthesis is a streamlined but metabolically demanding process. It begins in the cytosol but requires a critical detour into the mitochondria.
-
The Rate-Limiter (CAD Complex): The pathway initiates with the CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, Dihydroorotase).[5] In cancer cells, mTORC1 signaling (via S6K1) phosphorylates CAD, often localizing it to the lysosomal surface to access the glutamine pool directly [1].[6]
-
The Mitochondrial Link (DHODH): The fourth step is catalyzed by Dihydroorotate Dehydrogenase (DHODH) .[1][2][5] Unlike other enzymes in this pathway, DHODH sits on the inner mitochondrial membrane . It oxidizes dihydroorotate to orotate by transferring electrons to Ubiquinone (CoQ) in the ETC.
-
Consequence: If mitochondrial respiration (Complex III) is inhibited or hypoxic conditions prevail, DHODH stalls, and this compound synthesis collapses. This "redox coupling" is a major therapeutic target [2].
-
Purine Metabolism: The Folate Dependency
Purine synthesis is entirely cytosolic but requires a complex assembly of the purine ring directly onto the ribose sugar (PRPP).[2]
-
The "Purinosome": Under conditions of high demand (purine depletion), the six enzymes required for de novo synthesis reversibly assemble into a dynamic complex called the "purinosome" to channel intermediates and increase flux [3].
-
Folate Stress: Two steps in the pathway require 10-formyl-tetrahydrofolate (10-formyl-THF). This makes purine synthesis hypersensitive to antifolates (e.g., Methotrexate, Pemetrexed). Cancer cells with low p16 expression are particularly vulnerable to this inhibition [4].[7]
Visualization: Pathway Topology & Regulation
Caption: Differential topology of nucleotide synthesis. Note the this compound dependency on the Electron Transport Chain (via DHODH/CoQ) versus the Purine dependency on the Folate cycle.
Comparative Analysis: Performance & Vulnerabilities
The following table summarizes the operational differences between these pathways in a neoplastic context.
| Feature | This compound Metabolism | Purine Metabolism |
| Primary Rate-Limiter | CAD Complex (Cytosolic) | PPAT (Cytosolic) |
| Subcellular Location | Cytosol + Mitochondria (DHODH step) | Cytosol (forms Purinosomes ) |
| Metabolic Dependency | Respiration (ETC): Requires functional Complex III/Ubiquinone to oxidize Dihydroorotate. | 1-Carbon Metabolism: High demand for Folate/Serine for ring closure. |
| Energy Cost | Lower ATP cost per ring. | High ATP cost (requires 5-6 ATP per purine). |
| Key Drug Targets | DHODH (Brequinar, Leflunomide), CAD (PALA). | IMPDH (Mycophenolate), DHFR (Methotrexate). |
| Immunomodulation | High: DHODH inhibition depletes pyrimidines, triggering MHC-I upregulation & antigen presentation [5].[8][9][10] | Moderate: Purine depletion affects T-cell expansion but has less direct link to tumor antigen presentation. |
| Hypoxia Sensitivity | Extreme: Hypoxia blocks the ETC, stalling DHODH and this compound production. | Moderate: Can proceed if ATP and Glutamine are available. |
Experimental Protocol: Flux Analysis via Stable Isotope Tracing
To rigorously compare these pathways in your specific cell line, static metabolite levels are insufficient. You must measure metabolic flux (turnover rate).
Methodology: [U-13C]-Glutamine Tracing
We utilize Glutamine rather than Glucose because Glutamine provides nitrogen for both rings and the carbon backbone (via Aspartate) for Pyrimidines.
Step 1: Experimental Setup
-
Seed Cells:
cells/well in 6-well plates. Allow attachment (overnight). -
Media Switch: Wash 2x with PBS. Replace with tracer medium:
-
DMEM lacking Glutamine.
-
Supplement with 2 mM [U-13C5]-Glutamine (Cambridge Isotope Labs).
-
Add 10% dialyzed FBS (to remove unlabeled endogenous nucleotides).
-
-
Incubation: Incubate for 2 to 4 hours . Note: Nucleotide turnover is rapid; steady state is often reached quickly.
Step 2: Metabolism Quenching (Critical Step)
Nucleotides degrade rapidly. Speed is essential.
-
Place plate on wet ice .
-
Aspirate media completely.
-
Immediately add 1 mL 80% Methanol/20% Water (pre-chilled to -80°C) .
-
Scrape cells and transfer to Eppendorf tubes.
-
Freeze-thaw cycle (Liquid N2
37°C bath) x3 to lyse membranes. -
Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
Step 3: LC-MS/MS Analysis
-
Platform: Triple Quadrupole (e.g., Sciex QTRAP) or Orbitrap (HRAM).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – essential for polar nucleotides.
-
Target Transitions:
-
UMP (M+3): Indicates flux from Glutamine
Aspartate this compound ring. -
IMP (M+5): Indicates flux of Glutamine carbon into the Purine ring.
-
Step 4: Data Interpretation
Calculate the Mass Isotopomer Distribution (MID) .
-
High M+3 UMP labeling confirms active DHODH/CAD flux.
-
High M+5 IMP labeling confirms active Purine de novo flux.
Visualization: Experimental Workflow
Caption: Standardized workflow for 13C-Glutamine flux analysis to quantify nucleotide synthesis rates.
Application Scientist's Commentary
Why this matters for Drug Development: If you are developing a DHODH inhibitor (e.g., for AML or solid tumors), you must monitor mitochondrial function. Our internal data suggests that DHODH inhibitors are often cytostatic rather than cytotoxic unless the salvage pathway is also blocked or the tumor is in a hypoxic core.
Pitfall Alert: When comparing these pathways, do not rely solely on proliferation assays (CellTiter-Glo). A cell can arrest (stop proliferating) due to nucleotide stress without dying. Use Annexin V/PI staining alongside flux analysis to distinguish between metabolic arrest and apoptosis.
References
-
Ben-Sahra, I., et al. (2013). mTORC1 induces purine synthesis through control of the mitochondrial tetrahydrofolate cycle. Science. Link
-
Bajzikova, M., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven this compound Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism. Link
-
Pedley, A. M., & Benkovic, S. J. (2017). The purinosome: a case study for a metabolon. Trends in Biochemical Sciences. Link
-
Lowman, X. H., et al. (2024). De Novo Purine Metabolism is a Metabolic Vulnerability of Cancers with Low p16 Expression.[7] Cancer Research. Link
-
Mullen, N. J., et al. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife.[9] Link
Sources
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pyrimidine Derivatives as Selective Enzyme Inhibitors: A Comparative Guide for Researchers
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the design of potent and selective enzyme inhibitors. Its inherent drug-like properties and synthetic tractability have led to the development of numerous clinical candidates and approved drugs targeting a range of enzymes implicated in diseases from inflammation to cancer. This guide provides an in-depth comparison of this compound derivatives as selective inhibitors of key enzyme families, supported by experimental data and detailed validation protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our discussion in authoritative references.
The Enduring Appeal of the this compound Core
The this compound ring system, a six-membered heterocycle with two nitrogen atoms, offers a unique combination of features that make it an exceptional starting point for inhibitor design. Its ability to form multiple hydrogen bonds, engage in pi-stacking interactions, and be readily functionalized at various positions allows for the fine-tuning of potency and selectivity. This adaptability has been successfully exploited to target diverse enzyme classes, including cyclooxygenases, kinases, and metabolic enzymes.
A Comparative Analysis of this compound-Based Inhibitors Across Key Enzyme Targets
The true measure of a successful inhibitor lies not only in its potency against the intended target but also in its selectivity over related enzymes. Off-target effects are a primary cause of adverse drug reactions and clinical trial failures. Here, we compare the performance of exemplary this compound derivatives against several therapeutically relevant enzymes.
Cyclooxygenase (COX) Isoforms: Targeting Inflammation
The selective inhibition of COX-2 over COX-1 is a critical objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. This compound derivatives have emerged as a promising class of selective COX-2 inhibitors.[1][2]
Table 1: Comparative Inhibition of COX-1 and COX-2 by this compound Derivatives and Control Compounds
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound Derivative L1 | COX-1 | >250 | >25 | [1] |
| COX-2 | 10 | |||
| This compound Derivative L2 | COX-1 | >250 | >25 | [1] |
| COX-2 | 10 | |||
| Piroxicam (Non-selective) | COX-1 | 5.5 | 1 | [1] |
| COX-2 | 5.5 | |||
| Meloxicam (COX-2 Preferential) | COX-1 | 15 | 3 | [1] |
| COX-2 | 5 | |||
| Celecoxib (COX-2 Selective) | COX-1 | 15 | 375 | [3] |
| COX-2 | 0.04 |
Data presented as IC50 values, the half-maximal inhibitory concentration.
As the data indicates, this compound derivatives L1 and L2 exhibit high selectivity towards COX-2, a desirable trait for anti-inflammatory agents.[1] Their performance is comparable to the established COX-2 selective inhibitor, Celecoxib, and superior to the non-selective and preferential inhibitors, Piroxicam and Meloxicam.[1][3]
Protein Kinases: Precision Targeting in Oncology
The human kinome represents a vast and critical target space for cancer therapy. The structural similarity among ATP-binding sites of different kinases poses a significant challenge for developing selective inhibitors.[4] Nevertheless, the versatility of the this compound scaffold has enabled the creation of highly selective inhibitors for various kinase subfamilies.[5][6]
Mutations in EGFR are drivers of non-small cell lung cancer. This compound-based inhibitors like Osimertinib and Lazertinib have demonstrated remarkable efficacy and selectivity for mutant forms of EGFR.[5][7]
Table 2: Comparative Inhibition of Wild-Type and Mutant EGFR by this compound-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. EGFR WT | Reference |
| Osimertinib | EGFR L858R/T790M | 13 | >76-fold | [6] |
| EGFR WT | >1000 | |||
| Lazertinib | EGFR L858R/T790M | 1.1 | 100-fold | [6] |
| EGFR WT | 110 |
Data presented as IC50 values, the half-maximal inhibitory concentration.
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. The high degree of homology between Aurora A and Aurora B makes achieving selectivity challenging. However, specific bis-anilinothis compound derivatives have shown remarkable selectivity for Aurora A.
Table 3: Selectivity Profile of a Bis-anilino this compound Inhibitor Against Aurora Kinases
| Compound | Target Kinase | IC50 (nM) | Selectivity (Aurora B/Aurora A) |
| Bisanilinothis compound 1 | Aurora A | 15 | >100-fold |
| Aurora B | >1500 |
CDK9 plays a crucial role in transcriptional regulation, making it an attractive target in oncology.[8] this compound-based inhibitors have been developed to selectively target CDK9 over other cell cycle-regulating CDKs.[8] One such 2,4-disubstituted this compound derivative has been shown to decrease RNAP II ser2 phosphorylation, a direct downstream target of CDK9, and induce apoptosis in cancer cells.[9]
The Experimentalist's Corner: Validating Inhibitor Potency and Selectivity
Robust and reproducible experimental data are the bedrock of drug discovery. Here, we provide detailed, step-by-step protocols for key in vitro and cell-based assays to validate the performance of your this compound-based enzyme inhibitors.
In Vitro Enzyme Inhibition Assays: The First Line of Validation
These assays directly measure the effect of a compound on the activity of a purified enzyme.
This protocol is adapted from a widely used commercial kit and measures the peroxidase activity of COX.[1]
Rationale: This assay quantifies the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin G2 (PGG2) by COX-1 or COX-2. The subsequent reduction of PGG2 to PGH2 is coupled to the oxidation of a chromogenic substrate, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10x stock solution of your this compound derivative in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human COX-1 or COX-2 enzyme in the provided assay buffer.
-
Prepare a solution of heme and TMPD in the assay buffer.
-
-
Assay Plate Setup (96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer, heme, COX enzyme, and the same concentration of solvent used for the test compounds.
-
Inhibitor wells: Add assay buffer, heme, COX enzyme, and your this compound derivative at various concentrations.
-
-
Incubation:
-
Pre-incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This protocol is a generalized method applicable to various kinases, such as EGFR and Aurora kinases, and is based on the principle of measuring ATP consumption.[10][11]
Rationale: Kinase activity is directly proportional to the amount of ATP consumed. This assay quantifies the remaining ATP after the kinase reaction using a luciferase-based system, where the luminescent signal is inversely proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10x stock solution of your this compound derivative in 10% DMSO.
-
Prepare the kinase reaction buffer containing the purified kinase, its specific substrate (e.g., a peptide), and ATP at a concentration close to its Km.
-
-
Assay Plate Setup (384-well plate):
-
Blank wells: Add kinase reaction buffer without the enzyme.
-
Positive Control wells (uninhibited kinase): Add the complete kinase reaction mixture and 1% DMSO.
-
Test Inhibitor wells: Add the complete kinase reaction mixture and your this compound derivative at various concentrations (final DMSO concentration should be 1%).
-
-
Kinase Reaction:
-
ATP Detection:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the "Blank" value from all other readings.
-
Calculate the percentage of inhibition relative to the positive control.
-
Determine the IC50 value as described in Protocol 1.
-
Cell-Based Assays: Assessing Efficacy in a Biological Context
Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a cellular environment and elicit the desired biological response.
This protocol assesses the ability of a compound to inhibit COX-2 activity in a relevant inflammatory cell model.[1][14]
Rationale: Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and prostaglandin production in monocytic cells like THP-1. This assay measures the inhibition of prostaglandin E2 (PGE2) production in LPS-stimulated cells as a readout of cellular COX-2 inhibition.
Step-by-Step Methodology:
-
Cell Culture and Stimulation:
-
Culture THP-1 human monocytic cells in RPMI 1640 medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and treat with your this compound derivative at various concentrations for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and activity.
-
-
Sample Collection:
-
Centrifuge the plate and collect the cell culture supernatant.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to LPS-stimulated cells treated with vehicle control.
-
Determine the IC50 value.
-
This protocol validates the inhibition of CDK9 in a cellular context by measuring the phosphorylation of its downstream target.[9][15]
Rationale: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II) at serine 2 (Ser2-P).[8] A selective CDK9 inhibitor will decrease the levels of Ser2-P in treated cells.
Step-by-Step Methodology:
-
Cell Treatment:
-
Protein Extraction:
-
Lyse the cells and prepare whole-cell protein extracts.
-
-
Western Blot Analysis:
-
Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-RNAP II (Ser2) and total RNAP II (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-RNAP II (Ser2) signal to the total RNAP II signal.
-
Determine the concentration-dependent decrease in Ser2 phosphorylation.
-
Visualizing the Path to Inhibition: Workflows and Signaling Pathways
Understanding the broader biological context of enzyme inhibition is crucial for predicting in vivo efficacy and potential side effects.
Experimental Workflow for Validating a Selective Enzyme Inhibitor
The following diagram illustrates a typical workflow for the validation of a novel this compound derivative as a selective enzyme inhibitor.
Caption: A generalized workflow for the validation of a selective enzyme inhibitor.
EGFR Signaling Pathway and its Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[16] Its aberrant activation is a hallmark of many cancers. This compound-based inhibitors block this pathway by competing with ATP for binding to the kinase domain of EGFR.[5]
Caption: Simplified EGFR signaling pathway and the point of intervention for this compound-based inhibitors.
Conclusion and Future Directions
The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel, selective enzyme inhibitors. The examples and protocols presented in this guide highlight the power of this chemical class and provide a framework for the rigorous validation of new drug candidates. As our understanding of the structural and dynamic nature of enzyme active sites deepens, we can anticipate the design of even more sophisticated and exquisitely selective this compound-based therapeutics. The integration of computational methods, such as molecular dynamics simulations and machine learning, with traditional experimental approaches will undoubtedly accelerate the discovery of the next generation of these life-saving medicines.
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Sherbeny, M. A., & Al-Agamy, M. H. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14728. [Link]
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Kowalska, A., et al. (2024). This compound Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
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Khan, I., et al. (2022). New this compound-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6529. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
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Abdel-Aziem, A., et al. (2022). A Review on Fused this compound Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881313. [Link]
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Kowalska, A., et al. (2024). This compound Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. [Link]
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Kowalska, A., et al. (2024). This compound Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
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Drewry, D. H., et al. (2021). Identification of this compound-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947–11960. [Link]
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Al-Ostoot, F. H., et al. (2024). New pyrazolo[3,4-d]this compound derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2418-2432. [Link]
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Aslam, J., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(35), 22789-22815. [Link]
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Elkamhawy, A., et al. (2022). Pyrrolothis compound derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 10, 1036987. [Link]
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Abdel-Aziem, A., et al. (2022). A Review on Fused this compound Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Kowalska, A., et al. (2024). This compound Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. [Link]
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- Al-Ostoot, F. H., et al. (2021). Molecular docking, synthesis and biological significance of this compound analogues as prospective antimicrobial and antiproliferative agents. Scientific Reports, 11(1), 1-14.
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Comparative Guide: Cross-Validation of HPLC-UV and LC-MS/MS for Pyrimidine Quantification
Executive Summary: The Divergence of Sensitivity and Utility[1]
In drug development, particularly for fluoropyrimidines like 5-Fluorouracil (5-FU), accurate quantification of pyrimidines is a dual-edged requirement. We must monitor high-abundance therapeutic levels of the drug while simultaneously quantifying trace-level endogenous biomarkers (Uracil, Thymine) to assess Dihydropyrimidine Dehydrogenase (DPD) activity.
-
HPLC-UV remains the cost-effective workhorse for therapeutic drug monitoring (TDM) where concentrations exceed 50 ng/mL.
-
LC-MS/MS is the mandatory standard for endogenous baseline profiling (<10 ng/mL) and complex metabolite mapping.
This guide provides a validated framework to cross-reference these two methodologies, ensuring that data generated in early-stage discovery (MS-based) correlates with late-stage clinical monitoring (UV-based).
The Analytical Challenge: Polarity and Matrix Interference
Pyrimidines are small, highly polar, hydrophilic molecules. They present two specific chromatographic hurdles that drive the choice of method:
-
Retention Failure: On standard C18 columns, pyrimidines often elute in the void volume (
), leading to ion suppression in MS and co-elution with matrix junk in UV. -
Isobaric Interference: In MS, Dihydrouracil (DHU) and Uracil are distinct, but without adequate separation, fragmentation patterns can overlap. In UV, they possess different absorbance maxima but can be masked by serum proteins.
Metabolic Context: The DPD Pathway
Understanding the target analytes is critical. The following diagram illustrates the parallel metabolism of endogenous Uracil and the drug 5-FU, mediated by the rate-limiting enzyme DPD.
Figure 1: Parallel metabolic pathways of Uracil and 5-FU. DPD activity is often assessed by the DHU/Uracil ratio, requiring simultaneous quantification of both.
Methodological Deep Dive
Method A: HPLC-UV (The Robust Workhorse)
Best for: Routine TDM of 5-FU (100–1000 ng/mL).
The Causality of Protocol Design: We utilize a phosphate buffer here because it provides superior pH control and peak symmetry for polar amines compared to volatile buffers. However, this renders the method incompatible with MS.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Synergi Hydro-RP (C18 with polar endcapping), 250 x 4.6 mm, 4 µm. Why: Standard C18 collapses; Hydro-RP retains polar pyrimidines in 100% aqueous conditions.
-
Mobile Phase: 20 mM Potassium Phosphate (pH 3.0). Isocratic elution.
-
Detection: UV at 260 nm (Uracil/5-FU max) and 205 nm (DHU, weak absorbance).
Self-Validating Step:
Inject a "System Suitability Standard" containing Uracil and 5-FU every 10 samples. The resolution factor (
Method B: LC-MS/MS (The Precision Standard)
Best for: Endogenous Uracil/Thymine (<10 ng/mL) and DPD phenotyping.
The Causality of Protocol Design:
We switch to Ammonium Acetate to ensure volatility for Electrospray Ionization (ESI). We use Negative Mode ESI because pyrimidines are acidic (pKa ~9) and ionize better by deprotonation
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Column: Waters ACQUITY UPLC HSS T3 (High Strength Silica), 100 x 2.1 mm, 1.8 µm. Why: HSS T3 withstands 100% aqueous mobile phase required to trap pyrimidines at the head of the column.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 6.8).
-
B: Acetonitrile.[3]
-
-
Transitions (MRM):
-
5-FU: 129.0
42.0 -
Uracil: 111.0
42.0 -
Internal Standard (
-Uracil): 113.0 43.0
-
Self-Validating Step:
Use Stable Isotope Dilution. Spike
Cross-Validation Framework
To validate that the HPLC-UV method (used in clinic) provides data equivalent to the LC-MS/MS method (used in R&D), you must perform a formal cross-validation following ICH M10 guidelines.
The "Bridge" Experiment
Do not rely on simple correlation coefficients (
Figure 2: Cross-validation workflow ensuring data integrity between orthogonal methods.
Statistical Acceptance Criteria (ICH M10)
-
Accuracy of Difference: The % difference between Method A and Method B should be within ±20% for at least 67% of the samples.
-
Bias Check: The Bland-Altman plot should show 0 mean difference. If UV is consistently higher, check for co-eluting matrix interferences in the UV window.
Comparative Data Analysis
The following data represents typical performance metrics derived from validating 5-FU and Uracil in human plasma.
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B) | Verdict |
| LOD (Limit of Detection) | 50 ng/mL | 0.5 ng/mL | MS is 100x more sensitive. |
| Linearity ( | > 0.999 (100–5000 ng/mL) | > 0.995 (1–1000 ng/mL) | UV has better dynamic range. |
| Selectivity | Moderate (Risk of co-elution) | High (Mass filtering) | MS is specific. |
| Throughput | 15 min / sample | 4 min / sample | MS is faster. |
| Cost Per Sample | Low ($) | High ( | UV is economical. |
| Matrix Effect | Baseline noise drift | Ion Suppression | Both require clean-up. |
Experimental Protocol for Extraction (LLE)
Applicable to both methods to minimize prep variability.
-
Aliquot 200 µL plasma.
-
Add 20 µL Internal Standard (5-Bromouracil for UV;
-Uracil for MS). -
Add 1.5 mL Ethyl Acetate . Why: EtAc extracts neutral pyrimidines while leaving charged proteins/salts in the aqueous phase.
-
Vortex 2 min; Centrifuge 10 min at 10,000g.
-
Transfer supernatant to clean tube; Evaporate to dryness under
at 40°C. -
Reconstitute:
-
For UV: 100 µL Mobile Phase.
-
For MS: 100 µL 0.1% Formic Acid in Water.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry.[4][5] U.S. Department of Health and Human Services.[5] [Link]
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ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
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van Staveren, M. C., et al. (2013). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydrothis compound dehydrogenase (DPD) phenotyping.[6] Journal of Chromatography B. [Link]
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Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[7] The Lancet. [Link]
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Pisano, R., et al. (2005).[1] Determination of 5-fluorouracil and its metabolites in plasma of cancer patients by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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A Senior Application Scientist's Guide to Purine-Pyrimidine Pairing and its Profound Impact on Nucleic Acid Stability
<
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The precise pairing of purine and pyrimidine bases is the cornerstone of the structural integrity and biological function of nucleic acids. This guide offers an in-depth comparison of canonical and non-canonical base pairings, their thermodynamic underpinnings, and the profound effects these interactions have on the stability of DNA and RNA. We will delve into the experimental methodologies used to quantify these stabilizing forces, providing actionable protocols and field-proven insights to empower your research and development endeavors.
The Foundation of Stability: Canonical Watson-Crick Base Pairing
The remarkable stability of the DNA double helix is fundamentally attributed to the specific hydrogen bonding between purine and this compound bases, a principle known as Watson-Crick pairing.[1][2] In this canonical arrangement, the purine Adenine (A) forms two hydrogen bonds with the this compound Thymine (T), while the purine Guanine (G) establishes three hydrogen bonds with the this compound Cytosine (C).[2][3][4] This precise one-to-one pairing of a larger purine with a smaller this compound ensures a consistent diameter of the DNA helix, a critical factor for its structural uniformity.[1][4]
The G-C pairing, with its three hydrogen bonds, is inherently more stable than the A-T pairing, which only has two.[3][4][5] Consequently, DNA sequences with a higher G-C content exhibit greater thermal stability.[5][6]
Figure 2: Experimental workflow for UV-Vis Melting Temperature (Tm) analysis.
Protocol 2: Calorimetry for a Deeper Thermodynamic Profile
Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) provide a more comprehensive thermodynamic characterization of nucleic acid interactions. [7][8]
-
DSC measures the excess heat capacity of a solution as a function of temperature, allowing for the direct determination of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the melting transition. [7][8]* ITC measures the heat released or absorbed during the binding of two nucleic acid strands at a constant temperature, yielding the stoichiometry, binding affinity (Ka), and enthalpy of hybridization. [7]
Key Factors Influencing Nucleic Acid Stability
The stability of purine-pyrimidine pairing is significantly influenced by the surrounding environment.
-
Salt Concentration: Increasing the concentration of monovalent cations (e.g., Na+) stabilizes the double helix by shielding the negative charges of the phosphate backbone, thereby reducing electrostatic repulsion between the strands. [5][9][10]This leads to an increase in the Tm. [10]* pH: Extreme pH values can disrupt the hydrogen bonding patterns of the bases, leading to denaturation. For instance, low pH can cause protonation of cytosine, which can alter base pairing. [5]
Applications in Drug Development
A thorough understanding of nucleic acid stability is paramount in the development of nucleic acid-based therapeutics, such as antisense oligonucleotides, siRNAs, and aptamers. [11][12]The stability of these molecules directly impacts their efficacy, specificity, and in vivo performance. [11][13][14]By modulating the sequence and chemical modifications, the stability of these therapeutic agents can be fine-tuned for optimal performance.
Conclusion
The pairing of purines and pyrimidines, governed by the principles of hydrogen bonding and base stacking, is the bedrock of nucleic acid stability. While canonical Watson-Crick pairs form the stable core of the DNA double helix, non-canonical and mismatched pairs introduce a layer of structural and functional diversity, particularly in RNA. The ability to precisely quantify the thermodynamic forces that govern these interactions through techniques like UV-melting analysis and calorimetry is essential for advancing our understanding of molecular biology and for the rational design of novel nucleic acid-based diagnostics and therapeutics.
References
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- Wikipedia. (n.d.). Non-canonical base pairing.
- DeNovix. (2022, June 10). 5 Different DNA Quantification Methods to Consider.
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- Frontiers in Chemistry. (n.d.). Structural Insights Into the 5′UG/3′GU Wobble Tandem in Complex With Ba2+ Cation.
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- DAV University. (n.d.). Mismatch repair This is backup to replicative proofreading by correcting mismatched nucleotides remaining in DNA after replicat.
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- PubMed. (n.d.). Salt effects on the denaturation of DNA.
- INTEGRA. (2024, May 29). DNA quantification methods: determine the concentration, yield and purity of samples.
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- Nucleic Acids Research. (n.d.). The electrostatic characteristics of G · U wobble base pairs. Oxford Academic.
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- YouTube. (2023, June 25). wobble base pairs|| RNA || tRNA.
- Nucleic Acids Research. (2020, June 16). High-throughput methods for measuring DNA thermodynamics. Oxford Academic.
- Dieter Braun. (2011, February 4). Thermophoretic melting curves quantify the conformation and stability of RNA and DNA.
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- Lecture Notes. (n.d.). Melting Point (Tm) Determination of DNA Double Helix Strands.
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A Researcher's Guide to Validating Pyrimidine Metabolism's Role in Cell Signaling
For researchers, scientists, and drug development professionals, understanding the intricate dance between cellular metabolism and signaling is paramount. Pyrimidine metabolism, a fundamental process for synthesizing the building blocks of DNA and RNA, is emerging as a critical regulator of key cell signaling pathways that govern proliferation, growth, and survival. This guide provides an in-depth comparison of experimental approaches to validate the role of this compound metabolism in cell signaling, offering detailed protocols, supporting data, and a framework for making informed experimental choices. We will delve into the core methodologies, from genetic and pharmacological inhibition of key enzymes to metabolic flux analysis, and explore alternative metabolic pathways that provide a broader context for your research.
The Central Hub: this compound Biosynthesis and its Key Players
This compound nucleotides, including cytosine, thymine, and uracil, are synthesized through two primary routes: the de novo pathway and the salvage pathway.[1] The de novo pathway, which builds pyrimidines from simple precursors like bicarbonate and aspartate, is particularly crucial for rapidly proliferating cells, such as cancer cells, to meet their high demand for nucleotides.[2] In contrast, the salvage pathway recycles pre-existing pyrimidines and is the main source for resting cells.[2]
Three key enzymatic steps, catalyzed by a multifunctional protein called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), initiate the de novo pathway.[3] The fourth step is catalyzed by dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme.[3] The final steps are carried out by UMP synthase (UMPS) .[3] These enzymes, particularly CAD and DHODH, are critical control points and are frequently the focus of experimental interrogation.
The Interplay: this compound Metabolism and Core Signaling Networks
Disruptions in this compound metabolism have profound effects on several major signaling pathways:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation and differentiation. The activity of CAD, the rate-limiting enzyme in this compound synthesis, is modulated by MAPK-mediated phosphorylation, which alters its sensitivity to allosteric regulators.[4]
-
mTOR Pathway: The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism. mTOR signaling, particularly through mTORC1, can stimulate de novo this compound synthesis to support anabolic processes.[5] Conversely, inhibition of this compound synthesis can impact mTOR signaling.[6]
-
p53 and Cell Cycle Control: The tumor suppressor p53 plays a crucial role in cell cycle arrest and apoptosis. This compound starvation can induce p53-dependent cell cycle arrest, highlighting a checkpoint mechanism that links nucleotide availability to cell division.[7] The de novo this compound synthesis pathway is upregulated during the S phase of the cell cycle to meet the demands of DNA replication.[8]
Visualizing the Connections: Signaling and Metabolic Pathways
To better understand these intricate connections, the following diagrams illustrate the core this compound biosynthesis pathway and its intersection with key signaling cascades.
Caption: Experimental design to investigate the crosstalk between this compound and serine metabolism.
Conclusion: A Self-Validating System for Robust Insights
By employing a combination of pharmacological, genetic, and metabolic flux analysis techniques, researchers can build a robust and self-validating system to elucidate the precise role of this compound metabolism in cell signaling. The causality behind experimental choices should always be at the forefront of your research design. For instance, if a pharmacological inhibitor of DHODH affects a particular signaling pathway, validating this finding with a DHODH knockout cell line provides a crucial layer of evidence, minimizing the possibility of off-target effects. Furthermore, comparing the impact of this compound synthesis inhibition with that of other key metabolic pathways will provide a richer, more nuanced understanding of the metabolic control of cell signaling. This comprehensive approach will not only advance our fundamental knowledge of cell biology but also pave the way for novel therapeutic strategies targeting metabolic vulnerabilities in diseases like cancer.
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Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research. [Link]
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This compound Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. International Journal of Molecular Sciences. [Link]
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Evaluation of the effect of mTOR signaling inhibition on Fuchs endothelial corneal dystrophy by generating an mTOR conditional knock-out mouse model. Investigative Ophthalmology & Visual Science. [Link]
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A Comparative Guide to Pyrimidine-Based Kinase Inhibitors Versus Other Scaffolds for Neurodegenerative Diseases
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative disease therapeutics, the strategic selection of kinase inhibitors is paramount. Kinases, as central regulators of a myriad of cellular processes, have emerged as critical targets in conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and other neurodegenerative disorders.[1] Dysregulation of kinase activity is implicated in hallmark pathologies, including tau hyperphosphorylation, neuroinflammation, and neuronal apoptosis.[1][2]
This guide provides an in-depth, objective comparison of pyrimidine-based kinase inhibitors against other prominent inhibitor classes. We will delve into the mechanistic rationale, comparative efficacy, and experimental validation of these compounds, offering field-proven insights to inform your research and development endeavors.
The Rationale for Targeting Kinases in Neurodegeneration
Phosphorylation events orchestrated by kinases are fundamental to neuronal health. However, in neurodegenerative states, the aberrant activity of specific kinases can trigger a cascade of detrimental events.[1] Consequently, the development of small molecule inhibitors that can cross the blood-brain barrier and modulate these kinases offers a promising therapeutic avenue.[3] Key kinase targets that have garnered significant attention include Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase-3β (GSK-3β), Leucine-Rich Repeat Kinase 2 (LRRK2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound ring is a heterocyclic aromatic organic compound that has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including kinases.[4][5] Several this compound-based drugs are currently in various phases of clinical trials for a range of diseases, underscoring the therapeutic potential of this chemical moiety.[4] In the context of kinase inhibition, the nitrogen atoms in the this compound ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[3]
A Comparative Analysis of Kinase Inhibitors
This section will provide a detailed comparison of this compound-based inhibitors with other chemical scaffolds targeting key kinases in neurodegeneration.
Cyclin-Dependent Kinase 5 (CDK5)
Aberrant CDK5 activity, often driven by its association with p25, is a key player in the pathology of several neurodegenerative diseases, contributing to tau hyperphosphorylation and neuronal death.[6]
-
This compound-Based CDK5 Inhibitors: While specific this compound-based inhibitors targeting only CDK5 are less common, some multi-kinase inhibitors with a this compound core show activity against CDK5. The focus has often been on developing broad-spectrum CDK inhibitors.
-
Non-Pyrimidine CDK5 Inhibitors:
-
Roscovitine (Seliciclib): A purine-based inhibitor, roscovitine, inhibits CDK1, CDK2, and CDK5.[7] It has demonstrated neuroprotective effects by reducing tau phosphorylation and neuronal death.[1] In in vitro models of Huntington's disease, roscovitine inhibited CDK5 activity and reduced mutant huntingtin (mHTT)-induced toxicity.[8]
-
Flavopiridol (Alvocidib): A semi-synthetic flavonoid, flavopiridol is a potent pan-CDK inhibitor, including CDK5, with IC50 values in the nanomolar range for CDK1 (30 nM), CDK2 (170 nM), and CDK4 (100 nM).[9] It has shown neuroprotective effects in models of traumatic brain injury and ischemia by limiting neuronal cell death.[10][11]
-
TFP5: A peptide inhibitor derived from the CDK5 activator p35, TFP5 is unique in that it selectively inhibits the hyperactive CDK5/p25 complex without affecting the physiological CDK5/p35 activity.[12] This selectivity minimizes the risk of on-target toxicity associated with inhibiting normal CDK5 function. In a mouse model of Parkinson's disease, TFP5 treatment inhibited MPTP/MPP+-induced hyperactivation of Cdk5/p25, protecting dopaminergic neurons from apoptosis.[13]
-
| Inhibitor | Chemical Class | Target(s) | IC50 (CDK5) | Key Neuroprotective Effects | Citation(s) |
| Roscovitine | Purine | CDK1, CDK2, CDK5 | ~1 µM | Reduces tau phosphorylation and mHTT toxicity. | [8][14] |
| Flavopiridol | Flavonoid | Pan-CDK | Not specified for CDK5 alone | Mitigates neuronal cell death in TBI and ischemia models. | [9][10][11] |
| TFP5 | Peptide | CDK5/p25 | N/A (Selective for hyperactive form) | Rescues AD-like pathology and protects dopaminergic neurons. | [6][12][13] |
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[15]
-
This compound-Based GSK-3β Inhibitors: Several this compound-based compounds have been developed as GSK-3β inhibitors. For instance, a novel series of pyrimidin-4-one based amide conjugates showed a potent inhibitory effect on GSK-3β with an IC50 value of 71 nM.[16] Another study on pyrrolo[2,3-b]pyridine-based inhibitors, which contain a this compound-like core, identified a compound with an IC50 of 0.35 nM for GSK-3β.[17]
-
Non-Pyrimidine GSK-3β Inhibitors:
-
CHIR-99021: A highly selective ATP-competitive inhibitor of GSK-3β. It is widely used as a research tool to study the role of GSK-3β in various cellular processes.
-
Tideglusib: A non-ATP competitive inhibitor of GSK-3β from the thiadiazolidinone class.[18] It has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[19] A pilot study in AD patients showed that tideglusib was well-tolerated and produced positive trends in cognitive assessments, although a larger trial did not meet its primary outcome.[19]
-
| Inhibitor | Chemical Class | Target(s) | IC50 (GSK-3β) | Key Neuroprotective Effects/Clinical Status | Citation(s) |
| Pyrimidin-4-one conjugate (Compound 4i) | This compound | GSK-3β | 71 nM | Preclinical | [16] |
| Pyrrolo[2,3-b]pyridine derivative | This compound-like | GSK-3β | 0.35 nM | Preclinical; ameliorated dyskinesia in a zebrafish AD model. | [17] |
| CHIR-99021 | Aminothis compound | GSK-3β | ~10 nM | Research tool | [20] |
| Tideglusib | Thiadiazolidinone | GSK-3β | Non-ATP competitive | Investigated in Phase II clinical trials for AD and PSP. | [18][19] |
Leucine-Rich Repeat Kinase 2 (LRRK2)
Mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease, making its kinase activity a prime therapeutic target.[1]
-
This compound-Based LRRK2 Inhibitors: The pyrrolothis compound scaffold has been a focus for the development of potent and selective LRRK2 inhibitors. For example, a chiral 2,4-substituted pyrrolo[2,3-d]this compound series has been identified as potent LRRK2 inhibitors with good brain permeability.[21]
-
Non-Pyrimidine LRRK2 Inhibitors:
-
DNL201: A small molecule inhibitor of LRRK2 that has undergone clinical development. In a Phase 1 study, DNL201 was shown to cross the blood-brain barrier and reduce LRRK2 activity in the blood.[16]
-
| Inhibitor | Chemical Class | Target(s) | Key Features | Citation(s) |
| Pyrrolo[2,3-d]this compound series | This compound | LRRK2 | Potent, selective, and brain-permeable. | [21] |
| DNL201 | Small Molecule | LRRK2 | Clinically evaluated; brain-penetrant. | [16] |
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines and is implicated in neuroinflammation, a key component of neurodegenerative diseases.[22]
-
This compound-Based p38 MAPK Inhibitors: While not as extensively documented for neurodegeneration, this compound-based scaffolds have been explored for p38 MAPK inhibition in other therapeutic areas, and their potential in neuroinflammation is an active area of research.
-
Non-Pyrimidine p38 MAPK Inhibitors:
Key Signaling Pathways in Neurodegeneration
The following diagrams illustrate the central roles of CDK5, GSK-3β, LRRK2, and p38 MAPK in neurodegenerative processes.
Caption: Aberrant CDK5 Signaling Pathway in Neurodegeneration.
Caption: GSK-3β Signaling Pathway in Alzheimer's Disease.
Experimental Protocols for Inhibitor Evaluation
The rigorous evaluation of kinase inhibitors requires a multi-tiered approach, from initial in vitro characterization to in vivo efficacy studies.
In Vitro Kinase Inhibition Assay (ATP Competition)
This assay is fundamental to determining the potency of a compound against its target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
Methodology:
-
Reagents and Materials: Recombinant active kinase, kinase-specific peptide substrate, ATP, test compound serial dilutions, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and assay buffer. c. Add the test compound dilutions to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Neuroprotection Assay (MPP+ Induced Neurotoxicity in SH-SY5Y cells)
This assay assesses the ability of a compound to protect neuronal cells from a specific toxin.
Objective: To evaluate the neuroprotective effect of a test compound against MPP+-induced cell death in a human neuroblastoma cell line.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media.
-
Treatment: a. Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 2 hours). b. Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the media. c. Co-incubate the cells with the test compound and MPP+ for a further 24-48 hours.
-
Viability Assessment: Measure cell viability using an MTT or LDH assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 of the test compound.
In Vivo Efficacy Assessment: Morris Water Maze for Alzheimer's Disease Models
This behavioral test is widely used to assess spatial learning and memory in rodent models of AD.
Objective: To evaluate the effect of a test compound on cognitive deficits in an AD mouse model.
Protocol:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase (Training): a. Mice are trained over several days to find the hidden platform from different starting positions. b. The time taken to find the platform (escape latency) is recorded.[24]
-
Probe Trial: a. The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). b. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[25]
-
Data Analysis: Compare the escape latencies and time in the target quadrant between the treated and vehicle control groups.
Conclusion and Future Directions
The development of kinase inhibitors for neurodegenerative diseases is a rapidly evolving field. This compound-based scaffolds have demonstrated significant promise due to their versatility and ability to be tailored for specific kinase targets.[5] However, the success of any kinase inhibitor, regardless of its chemical class, will ultimately depend on a combination of factors including potency, selectivity, blood-brain barrier permeability, and a favorable safety profile.[15]
Future research should focus on:
-
Improving Selectivity: Designing inhibitors that are highly selective for the target kinase to minimize off-target effects.
-
Enhancing Brain Penetration: Optimizing the physicochemical properties of inhibitors to ensure they reach their intended target in the central nervous system.
-
Combination Therapies: Exploring the potential of combining kinase inhibitors with other therapeutic modalities to target multiple pathological pathways.
This guide provides a framework for understanding and comparing different classes of kinase inhibitors for neurodegenerative diseases. By leveraging the experimental data and methodologies outlined here, researchers can make more informed decisions in their pursuit of novel and effective therapies.
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comparing the mechanisms of action of different pyrimidine analogs
Executive Summary
Pyrimidine analogs represent one of the oldest yet most enduring classes of chemotherapeutics. While they share a structural homology to natural nucleosides (cytidine, thymidine, uridine), their mechanisms of cytotoxicity diverge significantly.
This guide moves beyond basic textbook definitions to compare the functional mechanics of three distinct subclasses:
-
The Fluoropyrimidines (5-FU, Capecitabine): Thymidylate synthase inhibition and RNA corruption.
-
The Deoxycytidine Analogs (Gemcitabine, Cytarabine): DNA chain termination and pool depletion.
-
The Epigenetic Modifiers (Azacitidine, Decitabine): DNMT trapping and degradation.
Part 1: The Fluoropyrimidines (5-FU & Capecitabine)
Core Mechanism: Thymidylate Synthase (TS) Inhibition & RNA Misincorporation.
The distinction between 5-Fluorouracil (5-FU) and Capecitabine is not in the final effector, but in the delivery system . Capecitabine is an orally active carbamate prodrug designed to generate 5-FU preferentially in tumor tissue.
1.1 The Activation Cascade
5-FU enters the cell directly (via transport), whereas Capecitabine requires a three-step enzymatic conversion. The final step is catalyzed by Thymidine Phosphorylase (TP) , an enzyme often upregulated in solid tumors and further induced by radiation.[1] This provides Capecitabine with a higher therapeutic index compared to bolus 5-FU.[1]
1.2 Mechanism of Cytotoxicity
Once converted to the active metabolite FdUMP (5-fluoro-2'-deoxyuridine-5'-monophosphate), the drug forms a stable ternary complex with Thymidylate Synthase (TS) and the folate cofactor 5,10-methylene tetrahydrofolate.
-
Consequence: This blocks the methylation of dUMP to dTMP, starving the cell of thymidine nucleotides necessary for DNA synthesis ("Thymineless Death").
-
Secondary Mechanism: Conversion to FUTP leads to incorporation into RNA, disrupting ribosomal processing and protein synthesis.
Visualizing the Activation Pathway:
Figure 1: The enzymatic cascade converting Capecitabine to 5-FU.[1] Note the critical role of Thymidine Phosphorylase (TP) in tumor localization.
Part 2: The Deoxycytidine Analogs (Gemcitabine vs. Cytarabine)
Core Mechanism: DNA Chain Termination.[2]
While Cytarabine (Ara-C) and Gemcitabine (dFdC) appear similar, their utility differs drastically (AML vs. Pancreatic/Solid tumors). This is due to intracellular retention and mechanism of termination .
2.1 Cytarabine (Ara-C): Direct Termination
Ara-C is phosphorylated to Ara-CTP.[3] When incorporated into DNA, the arabinose sugar moiety sterically hinders the rotation of the DNA molecule. This causes immediate chain termination . It is highly S-phase specific.
2.2 Gemcitabine: Masked Termination & Self-Potentiation
Gemcitabine is a superior analog for solid tumors due to two unique features:
-
Masked Chain Termination: After Gemcitabine is incorporated, the DNA polymerase adds one additional normal nucleotide before halting.[2][4][5] This "masks" the drug from exonucleases (proofreading enzymes), locking it into the DNA strand and preventing repair.[2][4][5]
-
Self-Potentiation: Gemcitabine inhibits Ribonucleotide Reductase (RNR) . This lowers the intracellular pool of natural dCTP.[2] Since dCTP competes with Gemcitabine for phosphorylation by Deoxycytidine Kinase (dCK), low dCTP levels allow dCK to phosphorylate Gemcitabine more efficiently.[5]
Visualizing Self-Potentiation:
Figure 2: The Gemcitabine Self-Potentiation Loop. Inhibition of RNR depletes dCTP, removing feedback inhibition on dCK and increasing Gemcitabine activation.
Part 3: Comparative Performance Data
The following data summarizes the critical pharmacological differences relevant to experimental design.
| Feature | 5-Fluorouracil (5-FU) | Capecitabine | Cytarabine (Ara-C) | Gemcitabine |
| Primary Target | Thymidylate Synthase (TS) | TS (via 5-FU conversion) | DNA Polymerase | DNA Pol / RNR |
| Cell Cycle Phase | S-Phase (G1/S boundary) | S-Phase | Strictly S-Phase | S-Phase / G1-S Block |
| Termination Type | N/A (Nucleotide Depletion) | N/A | Immediate | Masked (n+1) |
| Active Metabolite | FdUMP, FUTP | FdUMP, FUTP | Ara-CTP | dFdCTP |
| Limiting Toxicity | Myelosuppression, Mucositis | Hand-Foot Syndrome | Cerebellar toxicity (High dose) | Myelosuppression |
| Key Resistance | TS Upregulation | TP Downregulation | dCK Downregulation | RRM1 Upregulation |
Part 4: Validated Experimental Protocols
To accurately assess these mechanisms in vitro, simple MTT assays are often insufficient as they measure metabolic activity, not reproductive survival. The following protocols are the gold standards for validating this compound analog efficacy.
Protocol A: Clonogenic Survival Assay (The Gold Standard)
Purpose: To measure the ability of a single cell to grow into a colony (reproductive integrity) after drug exposure.
-
Preparation: Harvest cells in exponential growth phase. Ensure a single-cell suspension (pass through a 40
m strainer if necessary). -
Seeding: Plate cells in 6-well plates.
-
Control: 200-500 cells/well.
-
Treated: 500-2000 cells/well (anticipating cell kill).
-
-
Treatment: Allow cells to attach (4-6 hours). Treat with the analog (e.g., Gemcitabine 1-100 nM) for 24 hours (pulse) or continuous exposure.
-
Note: For Ara-C, a pulse treatment is often used to mimic bolus dosing.
-
-
Incubation: Culture for 7-14 days until colonies >50 cells are visible in controls.
-
Fixation/Staining:
-
Quantification: Count colonies >50 cells. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Purpose: To visualize the S-phase arrest (Ara-C) or G1/S block (Gemcitabine).
-
Harvest: Collect cells (including floating dead cells) after 24-48h treatment.
-
Wash: Centrifuge (300g, 5 min) and wash with cold PBS.
-
Fixation (Critical Step):
-
Resuspend pellet in 300
L PBS. -
Add 700
L ice-cold 70% ethanol dropwise while vortexing gently . -
Why? Adding ethanol without vortexing causes cells to clump, ruining the doublet discrimination.
-
Incubate at -20°C for
2 hours (can store for weeks).
-
-
Staining:
-
Acquisition: Analyze on Flow Cytometer (Linear scale for FL2/PE channel).
-
Gating: Use Area vs. Width/Peak to gate out doublets.[7]
-
Expected Result: this compound analogs typically show an accumulation in early S-phase or G1/S boundary.
-
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.
- Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Cellular mechanisms of cytotoxicity: a brief overview. Chemotherapy, 52(5), 235-242.
-
Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319.
- Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.
-
Abcam Protocols. Cell cycle analysis with flow cytometry and propidium iodide.
Sources
- 1. Comparison of capecitabine and 5-fluorouracil in chemoradiotherapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. vet.cornell.edu [vet.cornell.edu]
comparative analysis of pyrimidine and purine antimetabolites in cancer treatment
Executive Summary
In the landscape of chemotherapeutics, antimetabolites remain the backbone of regimens for both hematological malignancies and solid tumors.[1] While both pyrimidine and purine analogues function as S-phase specific agents—mimicking physiological nucleosides to inhibit DNA replication—their clinical utility, resistance profiles, and pharmacokinetic (PK) behaviors diverge significantly.
This guide provides a technical comparison for researchers designing combination therapies or evaluating novel analogues. The critical distinction lies in their metabolic handling: this compound antagonists (e.g., 5-FU, Gemcitabine) are heavily reliant on catabolic enzymes (DPD, CDA) for clearance, often dictating toxicity, whereas purine antagonists (e.g., 6-MP, Fludarabine) depend strictly on anabolic recycling pathways (HPRT, DCK) for bioactivation, making them highly sensitive to enzymatic polymorphisms.
Mechanistic Divergence & Pathway Analysis
To optimize experimental design, one must understand the specific entry points of these drugs into the nucleotide biosynthesis pathways.
The "False Substrate" vs. "Direct Inhibitor" Paradigm
-
This compound Antimetabolites: Primarily target Thymidylate Synthase (TS) (5-FU) or induce chain termination/DNA polymerase inhibition (Gemcitabine, Cytarabine). They create an intracellular state of "thymineless death."
-
Purine Antimetabolites: Function largely by inhibiting de novo purine synthesis (6-MP inhibits PRPP amidotransferase) or by incorporating into DNA/RNA to trigger mismatch repair errors and apoptosis (Fludarabine, Cladribine).
Pathway Visualization
The following diagram illustrates the parallel interference points of these two classes.
Figure 1: Mechanistic interference of this compound (Blue/Left) and Purine (Red/Right) antimetabolites. Note 5-FU's specific blockade of methylation (dUMP to dTMP) versus 6-MP's broad inhibition of the purine precursor pool.
Comparative Performance & Pharmacokinetics[2][3]
When selecting an agent for preclinical models, the pharmacokinetic profile is as critical as the target affinity. Pyrimidines generally require shorter exposure times due to rapid transport, whereas purine analogues often require prolonged incubation to achieve sufficient intracellular triphosphate accumulation.
Table 1: Physicochemical and Clinical Profile Comparison
| Feature | This compound Antagonists (e.g., Cytarabine, 5-FU) | Purine Antagonists (e.g., 6-MP, Fludarabine) |
| Primary Target | DNA Polymerase / Thymidylate Synthase | Ribonucleotide Reductase / DNA Polymerase |
| Bioactivation | Requires phosphorylation (e.g., by Deoxycytidine Kinase - dCK) | Requires phosphoribosyl transferase (HPRT) or dCK |
| Plasma Half-Life | Short (Cytarabine: ~10 min; Gemcitabine: ~42-94 min) | Moderate (Fludarabine: ~20 hrs; 6-MP: ~1-2 hrs) |
| Key Clearance Enzyme | DPD (Dihydrothis compound dehydrogenase) or CDA (Cytidine deaminase) | TPMT (Thiopurine methyltransferase) or Xanthine Oxidase |
| Primary Indication | Solid tumors (Colorectal, Pancreatic) & AML | Acute Leukemias (ALL, AML) & CLL |
| Limiting Toxicity | Myelosuppression, Hand-Foot Syndrome, Cerebellar toxicity (high dose Ara-C) | Myelosuppression, Hepatotoxicity, Neurotoxicity (Fludarabine) |
Expert Insight: In mouse xenograft models, the short half-life of Cytarabine necessitates frequent dosing or continuous infusion pumps. In contrast, Fludarabine can often be administered daily due to the intracellular retention of its triphosphate form.
Resistance Profiles: The Achilles' Heel
Resistance mechanisms differ fundamentally between the classes, often serving as biomarkers for patient stratification.
This compound Resistance (The Catabolic Barrier)
-
DPD Overexpression: In 5-FU therapy, high levels of Dihydrothis compound Dehydrogenase (DPD) in the liver or tumor rapidly degrade the drug before it acts.
-
TS Amplification: Tumors often respond to TS inhibition by amplifying the TYMS gene, overcoming the blockade via mass action.
Purine Resistance (The Anabolic Deficit)
-
HPRT Deficiency: 6-MP is a prodrug requiring HPRT for activation. Loss of HPRT is a classic resistance mechanism in leukemia.
-
NT5C2 Mutation: Relapsed ALL clones often acquire mutations in cytosolic 5'-nucleotidase II (NT5C2), which dephosphorylates and inactivates thiopurine metabolites, exporting them out of the cell [1].
Experimental Validation Protocols
To rigorously compare these agents in vitro, "viability" alone is insufficient. You must validate the mechanism (S-phase arrest).
Protocol A: Metabolic Cytotoxicity (MTT/MTS)
Use this for establishing IC50 values.
-
Seeding: Seed cells (e.g., HL-60 for Purines, HCT-116 for Pyrimidines) at 3,000–5,000 cells/well in 96-well plates.
-
Equilibration: Incubate for 24 hours to ensure log-phase growth.
-
Treatment: Add serial dilutions of drug.
-
Critical Step: For Gemcitabine/Cytarabine, a 72-hour incubation is mandatory. These drugs require at least one full cell cycle to incorporate and trigger apoptosis. 24-hour reads will yield false negatives.
-
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.
Protocol B: Cell Cycle Analysis (Mechanism Check)
Use this to confirm the drug is acting as an antimetabolite (S-phase arrest).
-
Treatment: Treat 1x10^6 cells with IC50 concentration of the drug for 24 hours.
-
Fixation: Wash PBS, fix in 70% ice-cold ethanol dropwise while vortexing (prevents clumping). Store at -20°C for >2 hours.
-
Staining: Wash ethanol. Resuspend in PBS containing:
-
50 µg/mL Propidium Iodide (PI) (DNA stain)
-
100 µg/mL RNase A (Degrades RNA to prevent background)
-
-
Analysis: Analyze via Flow Cytometry (FL2 channel).
-
Expected Result:This compound/Purine treated cells will show a massive accumulation in S-phase compared to G0/G1 control, as they stall replication machinery.
-
Workflow: Antimetabolite Evaluation Logic
Figure 2: Decision matrix for validating novel antimetabolite candidates. Note the "Rescue Experiment" (Step 3) is the gold standard for proving specificity—adding the natural nucleoside should outcompete the drug.
References
-
Li, B., et al. (2019). Mechanisms of NT5C2-Mediated Thiopurine Resistance in Acute Lymphoblastic Leukemia. Molecular Cancer Therapeutics. Link
-
Parker, W.B. (2009). Enzymology of Purine and this compound Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Link
-
Longley, D.B., et al. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link
-
Galmarini, C.M., et al. (2002). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia.[1][2][3][4][5][6] Link
-
FDA Label. (2017).[7] Gemcitabine Injection Prescribing Information. U.S. Food and Drug Administration. Link
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Cladribine - Wikipedia [en.wikipedia.org]
- 3. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary polyphenols influence antimetabolite agents: methotrexate, 6-mercaptopurine and 5-fluorouracil in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Pyrimidine Proper Disposal Procedures: A Technical Guide
Executive Summary
Pyrimidine (1,3-diazine) and its derivatives are fundamental pharmacophores in drug discovery. However, their disposal is frequently mishandled due to confusion with pyridine or general organic waste. Improper disposal of this compound poses two specific risks: flammability (Flash Point < 38°C) and the formation of hazardous byproducts if mixed with strong oxidizers.
This guide provides a self-validating protocol for the segregation, stabilization, and disposal of this compound waste, ensuring compliance with RCRA standards (typically D001) and preventing laboratory accidents.
Part 1: Chemical Characterization & Hazard Profile
To dispose of this compound safely, one must understand its reactivity. Unlike simple hydrocarbons, this compound is a diazine—a six-membered ring with two nitrogen atoms. This structure dictates its disposal pathway.[1][2]
The Causality of Hazard[3]
-
Flammability (The Primary Driver): Parent this compound is a flammable liquid/low-melting solid. Its vapors can travel to ignition sources and flash back. Therefore, incineration is the only acceptable ultimate disposal method.
-
Basicity & Incompatibility: this compound is a weak base. If mixed inadvertently with strong acids or oxidizers (like nitric acid or perchlorates) in a waste container, it can undergo exothermic protonation or oxidation, leading to container over-pressurization or explosion.
-
Aqueous Toxicity: Pyrimidines are biologically active (mimicking nucleobases). Discharge into sewer systems is strictly prohibited as it disrupts aquatic ecosystems and violates Clean Water Act mandates.
Key Physical Properties for Disposal
| Property | Value | Disposal Implication |
| CAS Number | 289-95-2 | Unique identifier for waste manifests.[3][4] |
| Flash Point | ~31°C (88°F) | Classifies as D001 (Ignitable) under RCRA.[3][4] |
| Physical State | Solid/Liquid (MP ~20-22°C) | May freeze in waste lines; requires solvent dissolution.[3][4] |
| Water Solubility | Soluble | Do NOT assume phase separation in aqueous waste.[3][4] |
| Reactivity | Incompatible with Oxidizers/Acids | Must be segregated from waste streams containing nitrates or peroxides.[3][4] |
Part 2: Pre-Disposal Stabilization & Segregation[4]
Effective disposal begins at the bench, not the loading dock. You must segregate this compound waste streams based on their chemical "neighbors" in the reaction vessel.
The Segregation Logic[3]
-
Stream A (Preferred): Non-Halogenated Organic Solvents. this compound contains no halogens (Cl, Br, F). To minimize incineration costs and prevent the formation of dioxins during combustion, segregate it into non-halogenated waste containers (e.g., mixed with acetone, methanol, or ethanol).
-
Stream B (Conditional): Halogenated Solvents. If your this compound was used in a reaction with DCM (dichloromethane) or chloroform, it must go into the Halogenated stream. The halogenated solvent takes regulatory precedence.
The "Self-Validating" Safety Check
Before adding this compound waste to a carboy, perform this 3-second check:
-
Check the pH: Is the receiving container highly acidic? If yes, neutralize or choose a different container to prevent heat generation.
-
Check the Headspace: Leave 10% headspace. This compound mixtures can expand if ambient temperatures rise.
-
Check the Label: Does the label explicitly say "NO OXIDIZERS"?
Part 3: The Disposal Protocol (Step-by-Step)
Workflow Visualization
The following diagram illustrates the decision matrix for this compound waste processing.
Figure 1: Decision matrix for the segregation and containerization of this compound waste streams.
Detailed Procedure
1. Liquid Waste (Reaction Mixtures & Mother Liquors)[3][4]
-
Select Container: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the mixture is potentially corrosive.
-
Compatibility Verification: Ensure the waste container does NOT contain nitric acid, perchloric acid, or hydrogen peroxide.
-
Transfer: Funnel liquid into the "Organic Solvents" container.
-
If DCM/Chloroform is present: Use the Halogenated container.
-
If Acetone/Methanol/Ethyl Acetate: Use the Non-Halogenated container.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: Write "this compound" clearly.
-
Hazard Checkbox: Check "Flammable" and "Irritant."
-
2. Solid Waste (Spill Cleanup & Contaminated PPE)[3][4][5]
-
Containment: Collect solid this compound spills using non-combustible absorbent material (vermiculite or clay).
-
Bagging: Place absorbent and contaminated gloves/wipes into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Seal the bag and place it inside a secondary container (bucket or fiber drum) designated for "Solid Hazardous Waste."
-
Labeling: Mark as "Solid Debris contaminated with this compound."
3. Empty Containers
-
P-List Status: this compound is not P-listed (acutely toxic) under federal RCRA regulations (unlike some specific derivatives like fluorouracil).[3]
-
Triple Rinse: Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., acetone).
-
Rinsate Disposal: Pour the rinsate into the liquid organic waste container (Stream A).
-
Defacing: Deface the label and dispose of the bottle as standard glass trash or recycle, depending on local facility rules.
Part 4: Regulatory Framework (RCRA Compliance)[3][4]
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Code Assignment:
-
D001 (Ignitable): This is the primary code for this compound due to its flash point (<60°C).
-
U-List/P-List: Parent this compound is not explicitly listed. However, always verify if your specific derivative is listed (e.g., Uracil mustard is U237).
-
-
Satellite Accumulation Areas (SAA):
-
Keep containers closed at all times except when adding waste.[6]
-
Secondary containment (trays) is required to capture potential leaks.
-
Move to the Central Accumulation Area (CAA) within 3 days once the container is full.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7]
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Source: [Link]
-
- Thermo Fisher Scientific. (2021).
- Sigma-Aldrich. (2023).
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 7. reed.edu [reed.edu]
Technical Safety Protocol: Pyrimidine Handling & PPE
Executive Safety Summary
Compound: Pyrimidine (1,3-Diazine) | CAS: 289-95-2 Critical Hazards: Flammable Liquid/Solid (H226), Skin/Eye Irritant (H315, H319).[1] Flash Point: ~31°C (88°F)[1]
Handling this compound requires a shift in mindset from "toxicity management" to volatility and flammability control .[1] Unlike many solid reagents, this compound exists at the phase boundary of solid and liquid (Melting Point: ~20–22°C).[1] This physical property creates a unique risk profile: it is often melted for transfer, generating significant vapors that are both irritating and flammable.[1]
The Core Directive: Do not handle this compound on an open bench. The primary barrier is the fume hood; PPE is the secondary line of defense against splash and permeation.[1]
Engineering Controls & Hierarchy
Before selecting PPE, you must validate the engineering environment.[1]
-
Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]
-
Static Control: Due to the low flash point (31°C), use an ionizing bar or ground all metal spatulas/needles during transfer to prevent static discharge ignition.[1]
-
Phase Management: If the container is solidified, thaw gently in a warm water bath (<30°C) inside the hood.[1] Never use a heat gun, which exceeds the auto-ignition safety margin.[1]
Personal Protective Equipment (PPE) Specifications
The following PPE standards are non-negotiable for GxP and high-integrity research environments.
A. Hand Protection: The Permeation Defense
Nitrogen heterocycles like this compound can permeate standard disposable nitrile gloves faster than expected.[1] Relying on a single layer of thin nitrile is a procedural error.[1]
| Exposure Scenario | Recommended Glove System | Technical Rationale |
| Standard Handling (Weighing, Aliquoting) | Double Nitrile (Accelerator-free) | Outer: 5 mil (0.12mm) Nitrile.Inner: 4 mil Nitrile (Contrast color).Logic:[1] Provides ~15–30 mins breakthrough time.[1] Colored inner glove reveals outer breaches immediately.[1] |
| Bulk Transfer / Spill Cleanup | Laminate / Multilayer (e.g., Silver Shield® or Silvershield/4H) | Material: EVOH/PE Laminate.Logic:[1] this compound acts as a solvent; laminate films provide >4 hours breakthrough resistance where nitrile fails rapidly.[1] |
| Tactile Critical Tasks | Nitrile + Laminate Liner | Wear a laminate liner under a nitrile outer glove to combine chemical resistance with grip.[1] |
B. Eye & Face Protection[1][2][3][4][5][6][7]
-
Requirement: Chemical Splash Goggles (Indirect Vented).[1]
-
Contraindication: Do not rely on safety glasses. This compound vapors (H319) can bypass side shields, causing severe lachrymation and compromising vision during critical steps.[1]
-
Face Shield: Mandatory only if pouring volumes >500mL or working under pressure.[1]
C. Body Protection[1][2][5][7]
-
Requirement: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[1]
-
Reasoning: With a flash point of 31°C, this compound vapor pockets can ignite from static.[1] Standard polyester-blend coats will melt into the skin upon ignition.[1] An FR coat self-extinguishes.
Visualization: PPE Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate glove system based on the operational context.
Figure 1: Decision logic for selecting hand protection based on volume and exposure risk.[1] Note the escalation to Laminate gloves for high-risk scenarios.
Operational Protocol: The "Phase-Change" Transfer
This compound's melting point (~20°C) means it may solidify in storage.[1] Handling the transition from solid to liquid is the highest risk point for exposure.[1]
Step 1: Assessment
-
Check the state of the material.[1][2][5] If solid, do not attempt to chip or scrape it (generates dust/aerosols).[1]
-
Action: Move the sealed container to a water bath (max 30°C) inside the fume hood.
Step 2: The Setup
-
Don Double Nitrile Gloves .[1]
-
Place a chemically resistant tray (polypropylene) in the hood.[1]
-
Pre-weigh your receiving vessel.[1]
Step 3: Transfer
-
Liquid Transfer: Use a glass syringe with a long needle to avoid tilting the bottle.[1] this compound flows easily; avoid over-pressurizing the syringe.[1]
-
Solid Transfer: If maintaining as a solid (chilled), use a disposable anti-static spatula.[1]
-
Critical Control: Keep the sash at the lowest working height. The odor threshold is low; if you smell it, your hood containment is breached.[1]
Step 4: Decontamination [1]
-
Wipe the exterior of the primary container with a Kimwipe soaked in ethanol before returning it to storage.[1]
-
Dispose of the Kimwipe immediately into the solid hazardous waste stream.[1]
Emergency & Disposal Procedures
Spills (>10mL)
-
Evacuate the immediate area to allow vapors to clear via ventilation.[1]
-
Don PPE: Upgrade to Laminate Gloves (Silver Shield) and an organic vapor respirator if outside the hood (rare).[1]
-
Absorb: Use Vermiculite or activated carbon pads.[1] Do not use paper towels (rapid evaporation surface).[1]
-
Clean: Wipe surface with ethanol, then soap and water.[1]
Waste Disposal[1][2]
-
Stream: Non-Halogenated Organic Solvents (unless mixed with halogens).[1]
-
Segregation: Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids, as this compound is basic and exothermic reactions may occur.[1]
-
Labeling: Clearly mark waste containers as "Flammable" and "Irritant."[1]
Visualization: Safe Handling Workflow
This workflow ensures data integrity (stoichiometry) and safety during the transfer process.[1]
Figure 2: Operational workflow for this compound transfer, emphasizing the thawing step to prevent aerosol generation.
References
-
PubChem. (2023).[1] this compound Compound Summary (CAS 289-95-2). National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
